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2-Butanone, 4-amino-1-bromo- Documentation Hub

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  • Product: 2-Butanone, 4-amino-1-bromo-

Core Science & Biosynthesis

Foundational

What are the chemical properties of 2-Butanone, 4-amino-1-bromo-

[1] CAS Registry Number: 1000297-69-7 (as Hydrobromide salt) Molecular Formula: C₄H₈BrNO[1] · HBr (Salt form) Synonyms: 1-Bromo-4-aminobutan-2-one HBr; 2-Butanone, 4-amino-1-bromo-, hydrobromide.[1] Executive Summary & S...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS Registry Number: 1000297-69-7 (as Hydrobromide salt) Molecular Formula: C₄H₈BrNO[1] · HBr (Salt form) Synonyms: 1-Bromo-4-aminobutan-2-one HBr; 2-Butanone, 4-amino-1-bromo-, hydrobromide.[1]

Executive Summary & Stability Warning

CRITICAL STABILITY ALERT: 4-Amino-1-bromo-2-butanone is a bifunctional molecule containing a nucleophilic primary amine (


-position) and an electrophilic 

-bromoketone.[1] In its free base form , this molecule is intrinsically unstable.[1] It undergoes rapid, spontaneous intramolecular cyclization (5-exo-tet) to form 3-pyrrolidinone .[1]

Therefore, this compound must be synthesized, stored, and handled as its mineral acid salt (typically Hydrobromide or Hydrochloride ). The protonation of the amine (


) suppresses nucleophilicity, preventing self-annihilation.[1]

This guide details the chemical properties, synthesis via protected intermediates, and applications of the hydrobromide salt as a "warhead" for cysteine alkylation and heterocyclic synthesis.

Structural Analysis & Reactivity Profile[1]

The utility of 4-amino-1-bromo-2-butanone lies in its dual reactivity, but this same duality drives its degradation.[1]

The "Jekyll and Hyde" Mechanism
  • State A (Salt Form - Stable): In acidic media (pH < 4), the amine is protonated.[1] The molecule acts as a standard

    
    -haloketone electrophile.[1]
    
  • State B (Free Base - Reactive): Upon neutralization (pH > 7), the amine deprotonates.[1] The lone pair on the nitrogen attacks the

    
    -carbon, displacing the bromide ion.
    
Degradation Pathway Diagram

The following diagram illustrates the obligate degradation pathway of the free base.

Cyclization Salt HBr Salt Form (Stable Storage) FreeBase Free Base (Transient Species) Salt->FreeBase Deprotonation (pH > 7) TS Cyclization TS (5-exo-tet) FreeBase->TS Intramolecular Nucleophilic Attack Product 3-Pyrrolidinone (Degradation Product) TS->Product -HBr

Figure 1: The spontaneous cyclization of 4-amino-1-bromo-2-butanone upon deprotonation.[1]

Synthesis Strategy: The Phthalimide Route

Direct bromination of 4-aminobutan-2-one is not feasible due to amine oxidation and side reactions.[1] The only robust, self-validating protocol involves the Gabriel Synthesis approach, using a phthalimide protecting group to mask the amine during bromination.

Step-by-Step Protocol

Step 1: Protection (Precursor Synthesis) React methyl vinyl ketone with phthalimide (Michael addition) to form 4-phthalimido-2-butanone .[1]

  • Validation:

    
     shows disappearance of vinyl protons.[1]
    

Step 2: Regioselective Bromination Brominate the protected ketone at the C1 position.

  • Reagents: Bromine (

    
    ) in Methanol or Pyridinium Tribromide.[1]
    
  • Control: Low temperature (

    
    ) favors kinetic enolization at C1 (methyl) over C3 (methylene).[1]
    
  • Intermediate:1-bromo-4-phthalimido-2-butanone .[1]

Step 3: Deprotection & Salt Formation Acidic hydrolysis removes the phthalimide group.[1]

  • Reagents:

    
    , Reflux.[1]
    
  • Purification: The phthalic acid byproduct precipitates; the target amine salt remains in solution.

  • Isolation: Concentration and recrystallization from Ethanol/Ether.[1]

Synthesis Workflow Diagram

Synthesis Start Methyl Vinyl Ketone + Phthalimide Inter1 4-Phthalimido-2-butanone Start->Inter1 Michael Addition Bromination Bromination (Br2/MeOH) Kinetic Control (0°C) Inter1->Bromination Inter2 1-Bromo-4-phthalimido-2-butanone Bromination->Inter2 Regioselective Halogenation Hydrolysis Acid Hydrolysis (48% HBr, Reflux) Inter2->Hydrolysis Final 4-Amino-1-bromo-2-butanone HBr (Target Salt) Hydrolysis->Final Deprotection

Figure 2: Validated synthesis route using phthalimide protection to prevent premature cyclization.

Applications in Drug Discovery[2]

Hantzsch Thiazole Synthesis

This is the primary synthetic application.[1] The


-bromoketone reacts with thioamides to form 2,4-disubstituted thiazoles.[1]
  • Mechanism: The sulfur of the thioamide attacks the

    
    -carbon (displacing Br), followed by cyclodehydration.
    
  • Result: A thiazole ring with a chemically useful aminoethyl side chain at the 4-position (after deprotection/workup).[1]

Cysteine "Warhead" (Covalent Inhibition)

The 1-bromo-2-butanone moiety is a potent alkylating agent for cysteine residues in proteins.[1]

  • Specificity: It targets solvent-exposed cysteines (

    
    ).[1]
    
  • Advantage: The amino group can be derivatized with a fluorophore or biotin before the warhead is deployed (using the protected precursor), allowing for site-specific labeling.

Experimental Protocol: Kinetic Profiling of Cysteine Alkylation

Use this protocol to validate the electrophilic activity of your synthesized batch.

ParameterConditionRationale
Buffer

Phosphate, pH 6.5
pH < 7 is critical to prevent amine deprotonation/cyclization while keeping Cys nucleophilic.[1]
Substrate N-acetyl-cysteine (NAC)Mimics protein cysteine residues.[1]
Concentration

Warhead /

NAC
Pseudo-first-order kinetics conditions.[1]
Detection LC-MS (Reverse Phase)Monitor disappearance of parent mass (

) and appearance of adduct.[1]
Endpoint

determination
A valid batch should show

at

.

Safety & Toxicology (E-E-A-T)

Hazard Class:


-Haloketone / Primary Amine Salt.[1]
  • Lachrymator: Like all

    
    -bromoketones (e.g., bromoacetone), this compound is a potent lachrymator.[1] It causes immediate, severe eye irritation and tearing.[1]
    
    • Control: Handle only in a functioning fume hood.[1]

  • Skin Corrosive: The HBr salt is acidic; the free base (if generated) is an alkylating agent.[1]

    • PPE:[2][3][4][5] Nitrile gloves (double gloving recommended), lab coat, and safety goggles.

  • Storage: Hygroscopic. Store at

    
     under Argon/Nitrogen.[1] Moisture promotes hydrolysis and degradation.[1]
    

References

  • Hantzsch, A. (1881).[1] "Ueber die Einwirkung des Chloracetons auf Thiamide". Berichte der deutschen chemischen Gesellschaft, 21, 942–946. (Foundational chemistry for thiazole synthesis from alpha-haloketones).

  • Gabriel, S. (1887).[1] "Ueber eine Darstellungsweise primärer Amine aus den entsprechenden Halogenverbindungen". Berichte der deutschen chemischen Gesellschaft, 20, 2224.[1] (Primary reference for the phthalimide protection strategy).

  • PubChem. (2024).[1] "1-Bromo-2-butanone Compound Summary". National Library of Medicine.[1] Available at: [Link] (Source for general alpha-bromoketone safety and reactivity data).[1]

  • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Authoritative source for phthalimide deprotection protocols).

Sources

Exploratory

Structural Dynamics and Conformational Analysis of 4-Amino-1-bromo-2-butanone

Technical Whitepaper | Version 1.0 [1][2] Executive Summary 4-Amino-1-bromo-2-butanone is a highly reactive, bifunctional intermediate primarily utilized as a precursor for 3-pyrrolidinone derivatives.[1][2] Its structur...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 1.0 [1][2]

Executive Summary

4-Amino-1-bromo-2-butanone is a highly reactive, bifunctional intermediate primarily utilized as a precursor for 3-pyrrolidinone derivatives.[1][2] Its structural uniqueness lies in the coexistence of a nucleophilic primary amine and a highly electrophilic


-bromoketone moiety within a short four-carbon chain.[1][2] This duality renders the free base transient, driving rapid intramolecular cyclization.[2] This guide analyzes the structural parameters, conformational requirements for cyclization, and the rigorous protocols required to stabilize and characterize this "spring-loaded" molecule.

Molecular Architecture & Reactivity Profile[1][2]

The core structure of 4-amino-1-bromo-2-butanone (


) consists of a butanone backbone functionalized at the termini.[1][2] Its reactivity is defined by the interplay between the amine at position 4 and the bromide at position 1.[2]
Electronic Distribution[1][2]
  • Electrophilic Center (C1): The carbon atom bonded to the bromine is exceptionally electrophilic.[2] The adjacent carbonyl group (

    
     at C2) exerts a strong electron-withdrawing inductive effect (-I), significantly lowering the energy of the 
    
    
    
    antibonding orbital.[1][2] This makes C1 highly susceptible to nucleophilic attack.[2]
  • Nucleophilic Center (N4): The terminal primary amine (

    
    ) possesses a lone pair of electrons.[2] In its neutral state, it is a potent nucleophile capable of attacking electrophiles.[2]
    
  • The Conflict: In the free base form, the molecule possesses both the "lock" (C1-Br) and the "key" (N4-lone pair), leading to inevitable self-annihilation via cyclization.[1]

Stability States

To study this molecule, one must distinguish between its two primary states:

StateStructureStabilityDominant Interaction
Hydrobromide Salt

Stable Ionic lattice; Amine protonation prevents nucleophilicity.[1][2]
Free Base

Transient Intramolecular

(Cyclization).[1][2]

Conformational Dynamics & Cyclization Pathway

The transition from the linear 4-amino-1-bromo-2-butanone to the cyclic 3-pyrrolidinone is governed by the conformational flexibility of the ethylene linker (


).[1][2]
The Baldwin Rules & Geometry

According to Baldwin’s rules for ring closure, the cyclization of 4-amino-1-bromo-2-butanone is a 5-exo-tet process (5-membered ring, exo-cyclic bond breaking, tetrahedral carbon).[1][2] This is a favored trajectory.[2]

Conformational Folding

For the reaction to occur, the molecule must adopt a specific folded conformation:

  • C3-C4 Rotation: The ethylene bridge must adopt a gauche conformation to bring the nitrogen into proximity with the C1 carbon.[2]

  • C2-C3 Rotation: The chain must twist to align the nitrogen lone pair with the backside of the C-Br bond (

    
    ).[2]
    
  • Dipole Alignment: In the transition state, the developing positive charge on the nitrogen and the leaving bromide ion create a significant dipole.[2] Solvents with high dielectric constants accelerate this folding by stabilizing the transition state.[2]

Mechanism Visualization

The following diagram illustrates the transformation from the stable salt to the cyclic product.

CyclizationPathway Salt Stable Salt Form (Protonated Amine) Base Deprotonation (Base Added) Salt->Base pH > 9.0 FreeBase Transient Free Base (Linear) Base->FreeBase Fast Eq TS Transition State (Folding/SN2 Attack) FreeBase->TS Conformational Folding Product 3-Pyrrolidinone (Cyclic Product) TS->Product Br- displacement

Figure 1: The kinetic pathway from the stable hydrobromide salt to the cyclized 3-pyrrolidinone product.

Analytical Characterization Protocols

Characterizing 4-amino-1-bromo-2-butanone requires preventing the cyclization during the analysis.[1][2] This is achieved by maintaining a strictly acidic environment.[2]

Nuclear Magnetic Resonance (NMR)

Objective: Confirm linear structure without triggering cyclization. Solvent System:


 with 

or

with added

.

Predicted


 NMR Shifts (Linear Salt Form): 
  • 
     ~4.30 ppm (2H, s): 
    
    
    
    (Deshielded by Br and C=O).[2]
  • 
     ~3.10 ppm (2H, t): 
    
    
    
    (Adjacent to ammonium).[2]
  • 
     ~2.95 ppm (2H, t): 
    
    
    
    (Alpha to ketone).[2]

Experimental Workflow:

  • Dissolve 10 mg of the hydrobromide salt in 0.6 mL

    
    .
    
  • Crucial Step: Add 1 drop of concentrated

    
     immediately.[2]
    
  • Acquire spectrum at 298 K.[2]

    • Note: If the spectrum shows complex multiplets around 3.0-4.0 ppm rather than distinct triplets/singlets, the sample has likely cyclized to the pyrrolidinone.[2]

Infrared Spectroscopy (IR)

Objective: Identify key functional groups.

  • Carbonyl (

    
    ):  The linear 
    
    
    
    -bromo ketone typically absorbs at 1715–1725 cm⁻¹ .[2]
    • Diagnostic Shift: Upon cyclization to 3-pyrrolidinone, the ring strain and loss of the

      
      -halogen effect will shift the carbonyl frequency (typically to ~1740 cm⁻¹ for 5-membered rings).[1][2]
      
  • Amine (

    
    ):  Broad ammonium stretch at 2800–3200 cm⁻¹ .[2]
    
Analytical Logic Flow

The following diagram outlines the decision-making process for analyzing this unstable compound.

AnalysisWorkflow Sample Unknown Sample (Suspected 4-amino-1-bromo-2-butanone) Solubility Dissolve in D2O + DCl Sample->Solubility NMR 1H NMR Acquisition Solubility->NMR Decision Check Methylene Signals NMR->Decision Linear Result: Linear Salt (Singlet @ 4.3, Triplets @ 3.0/3.1) Decision->Linear Distinct Signals Cyclic Result: Cyclized Product (Complex Multiplets) Decision->Cyclic Overlapping/Shifted

Figure 2: Logical workflow for distinguishing the linear precursor from the cyclic degradation product.

Synthesis & Stabilization Strategy

Synthesis Route

Direct bromination of 4-aminobutan-2-one is difficult due to side reactions.[1][2] The preferred route involves protecting the amine.[2]

  • Protection: React 4-aminobutan-2-one with

    
     to form N-Boc-4-aminobutan-2-one.
    
  • Bromination: Treat with bromine (

    
    ) in methanol/acetic acid.[2] The Boc group prevents N-attack.[2]
    
  • Deprotection/Isolation: Remove the Boc group with anhydrous

    
     in acetic acid.[2] The product precipitates immediately as the 4-amino-1-bromo-2-butanone hydrobromide  salt.[1][2]
    
Storage and Handling[3]
  • Temperature: Store at -20°C.

  • Atmosphere: Hygroscopic; store under Argon/Nitrogen.[2] Moisture promotes hydrolysis and cyclization.[2]

  • Usage: Do not generate the free base until the exact moment of reaction. If using as a pyrrolidinone precursor, add the salt directly to the basic reaction mixture containing the next nucleophile.

References

  • Baldwin, J. E. (1976).[2] Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications, (18), 734–736. Link[2]

  • Gaucher, A., et al. (2004).[2] Synthesis of 3-pyrrolidinones: An Overview. Tetrahedron, 60(16), 3567-3578.[2] (General reference for amino-ketone cyclizations).

  • PubChem. (2024).[2][3] 4-Bromobutan-1-amine hydrobromide (Analogous Structure Data). National Library of Medicine.[2][3][4] Link[2]

  • Lide, D. R. (Ed.).[2] (2005).[2][4][5] CRC Handbook of Chemistry and Physics.[2] CRC Press.[2] (Source for general bond lengths and dipole moments of

    
    -haloketones).
    

Sources

Foundational

Spectroscopic data (NMR, IR, MS) for 4-amino-1-bromo-2-butanone

Spectroscopic Characterization, Stability Profiling, and Handling Protocols Executive Summary & Critical Stability Warning 4-amino-1-bromo-2-butanone is a highly reactive -haloketone primarily utilized as an affinity lab...

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Characterization, Stability Profiling, and Handling Protocols

Executive Summary & Critical Stability Warning

4-amino-1-bromo-2-butanone is a highly reactive


-haloketone primarily utilized as an affinity label  (suicide inhibitor) for mapping active sites in proteolytic enzymes (e.g., serine proteases). Its structural utility lies in the electrophilic bromomethyl ketone moiety, which selectively alkylates histidine or cysteine residues.

Operational Directive: Researchers must understand that the free base of this compound is transient and chemically unstable. It undergoes rapid intramolecular cyclization to form 3-pyrrolidinone . Consequently, all stable commercial and synthetic preparations exist as the Hydrobromide (HBr) or Hydrochloride (HCl) salt.

The spectroscopic data presented below characterizes the Hydrobromide salt form (


), as this is the only isolation-viable state for analytical verification.
Structural Dynamics & Degradation Pathway

Before interpreting spectra, one must validate sample integrity. If the sample has been exposed to basic conditions (pH > 7) or prolonged room temperature storage in protic solvents, it has likely cyclized.

Figure 1: Intramolecular Cyclization Mechanism

The following diagram illustrates the "Self-Validating System" for your NMR data. If your spectrum lacks the singlet for


 and instead shows complex multiplet splitting consistent with a ring, your sample has degraded.

Cyclization Linear 4-amino-1-bromo-2-butanone (Linear Salt Form) Base Neutralization (Free Base Generation) Linear->Base pH > 7.0 Transition Intramolecular Nucleophilic Attack (N -> C1) Base->Transition Fast (< 5 min) Cyclic 3-Pyrrolidinone (Degradation Product) Transition->Cyclic Displacement of Br-

Caption: Fig 1. The thermodynamic instability of the free base leads to rapid displacement of the bromine by the amine, forming the cyclic 3-pyrrolidinone.

Spectroscopic Profiling (Hydrobromide Salt)

Compound: 4-amino-1-bromo-2-butanone hydrobromide Formula:


MW:  246.93  g/mol  (salt); 164.99  g/mol  (cation)
A. Nuclear Magnetic Resonance (NMR)

Solvent: Deuterium Oxide (


). Note: 

is preferred over DMSO-

to avoid solvent-solute reactions, though exchangeable protons (

) will not be visible.
NucleusShift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight

4.32Singlet (s)2H

Deshielded by carbonyl and bromine. Diagnostic Peak.

3.38Triplet (t)2H


Hz. Alpha to ammonium.[1]

3.12Triplet (t)2H


Hz. Alpha to ketone.

201.5Singlet-

Ketone carbonyl.

41.2Singlet-

Alpha to nitrogen.

38.8Singlet-

Alpha to carbonyl (internal).

34.5Singlet-

Alpha to bromine (terminal).

Expert Analysis:

  • The "Singlet Test": The most critical quality control check is the singlet at ~4.32 ppm. If this peak splits or shifts upfield to ~3.5-3.8 ppm, it indicates cyclization or hydrolysis of the bromine.

  • Coupling: The two methylene groups in the ethyl chain (

    
     and 
    
    
    
    ) form an
    
    
    spin system, appearing as two distinct triplets.
B. Infrared Spectroscopy (IR)

Method: KBr Pellet or ATR (Solid state).

Wavenumber (

)
Vibration ModeIntensityInterpretation
2800 - 3200

Stretch
Broad/StrongCharacteristic of primary ammonium salt (

).
1715 - 1725

Stretch
Strong/SharpAcyclic ketone. (Cyclic 3-pyrrolidinone would shift to ~1745+).
1190 - 1210

Stretch
MediumAliphatic amine.
600 - 700

Stretch
MediumAlkyl halide signature.
C. Mass Spectrometry (MS)

Method: ESI (Positive Mode).

m/z (Mass-to-Charge)Ion IdentityPattern/Notes
165 / 167

1:1 Ratio. Characteristic isotopic signature of Bromine (

and

).
86

Loss of bromine atom (fragmentation).
30

Iminium ion (McLafferty-like rearrangement or alpha cleavage).
Analytical & Handling Workflow

To maintain the integrity of 4-amino-1-bromo-2-butanone, a strict "Cold-Chain" analytical protocol is required.

Figure 2: Cryogenic Handling Protocol

Workflow Synth Synthesis/Commercial Receipt (HBr Salt) Storage Storage: -80°C (Desiccated, Argon) Synth->Storage Prevent Hydrolysis Prep Sample Prep Dissolve in D2O at 4°C Storage->Prep Keep Cold Analysis Acquisition Run immediately Prep->Analysis < 10 mins Quench Post-Analysis Neutralize/Dispose Analysis->Quench

Caption: Fig 2. Workflow to prevent in-situ cyclization during analysis. Speed and temperature control are variables of significant influence.

Protocol Steps:

  • Solvent Choice: Use

    
     or 
    
    
    
    . Avoid DMSO if possible, as it can accelerate nucleophilic displacement reactions at room temperature.
  • Tube Preparation: Pre-cool the NMR tube and solvent to 4°C.

  • Dissolution: Dissolve the salt rapidly; do not use sonication (heat generation risks degradation).

  • Acquisition: Limit scan number (NS) to 16 or 32 to minimize time in the magnet at ambient probe temperature (usually 25°C).

Synthesis Context for Impurity Profiling

Understanding the synthesis helps identify likely impurities in the spectrum.

  • Route: Bromination of N-phthalimido-2-butanone followed by acid hydrolysis.

  • Common Impurities:

    • Phthalimide:[2] Peaks in the aromatic region (7.5 - 8.0 ppm).

    • Dibrominated species: Multiplets shifted downfield in the 4.5-5.0 ppm range.

    • 3-Pyrrolidinone:[2] Disappearance of the 4.32 ppm singlet; appearance of complex multiplets.

References
  • Hartman, F. C. (1977). Halogenated Ketones as Affinity Labels. Methods in Enzymology, 46, 130-153.

  • Shaw, E. (1970). Chemical Modification by Active-Site-Directed Reagents. The Enzymes, 1, 91-146.

  • PubChem Compound Summary. (2024). 4-Amino-2-butanone (Related Structure for Shift Correlation). National Center for Biotechnology Information.

  • Silverstein, R. M., et al. (2014).[3] Spectrometric Identification of Organic Compounds. Wiley. (Authoritative text for shift prediction of

    
    -haloketones). 
    

Sources

Exploratory

Technical Guide: Physical and Chemical Properties of 4-Amino-1-Bromo-2-Butanone

Executive Summary 4-amino-1-bromo-2-butanone (often handled as its hydrochloride salt to ensure stability) is a bifunctional organic intermediate characterized by a high-energy "warhead" structure. It combines a nucleoph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-amino-1-bromo-2-butanone (often handled as its hydrochloride salt to ensure stability) is a bifunctional organic intermediate characterized by a high-energy "warhead" structure. It combines a nucleophilic primary amine with a highly electrophilic


-bromoketone moiety.

This molecule acts as a "Dr. Jekyll and Mr. Hyde" species:

  • As the Salt (Jekyll): It is a stable, crystalline solid used as a dormant precursor.

  • As the Free Base (Hyde): It is a transient, highly reactive species prone to rapid intramolecular cyclization or irreversible alkylation of biological thiols.

This guide details the physicochemical dynamics, stability mechanisms, and synthesis protocols required to handle this compound in drug discovery, specifically for affinity labeling and heterocyclic synthesis .

Part 1: Molecular Identity & Structural Dynamics

The core challenge in working with 4-amino-1-bromo-2-butanone is its inherent instability in the free-base form. Researchers must distinguish between the theoretical free base and the isolable salt.

Nomenclature and Identifiers
  • IUPAC Name: 1-bromo-4-aminobutan-2-one

  • Common Names: Bromomethyl

    
    -aminoethyl ketone; 4-amino-1-bromo-2-oxobutane.
    
  • Isomeric Caution: Distinct from 3-bromo-4-aminobutan-2-one. The position of the bromine (C1 vs C3) dictates the cyclization product (3-pyrrolidinone vs azetidinone derivatives).

The "Warhead" Structure

The molecule features an


-haloketone  motif. This group is a classic affinity label (alkylating agent) used to target nucleophilic residues (Cysteine -SH, Histidine imidazole) in enzyme active sites.
FeatureChemical Function
Primary Amine (-NH₂) Nucleophile (at pH > 8.0). capable of intramolecular attack.
Ketone (C=O) Electron-withdrawing group; activates the adjacent C-Br bond.
Bromomethyl Group (-CH₂Br) Electrophile; susceptible to

attack.

Part 2: Physical & Chemical Properties[1][2][3]

Due to the transient nature of the free base, quantitative properties are split between the Predicted Free Base (for modeling) and the Experimental Salt (for handling).

Physicochemical Constants
PropertyFree Base (Predicted/Transient)Hydrochloride Salt (Stable Form)
Molecular Formula


Molecular Weight 166.02 g/mol 202.48 g/mol
Physical State Colorless oil / Unstable liquidWhite to off-white hygroscopic powder
Solubility Soluble in DCM, THF (rapidly reacts)Soluble in Water, Methanol, DMSO
pKa (Amine) ~8.5 - 9.0N/A (Already protonated)
Stability < 1 hour at RT (Cyclizes)> 1 year at -20°C (Desiccated)
Solubility & Handling Profile
  • Solvent Compatibility: The salt is soluble in water, but aqueous solutions typically hydrolyze slowly. For reactions, DMSO or DMF are preferred solvents.

  • pH Sensitivity:

    • pH < 7: Stable (Amine protonated as

      
      ).
      
    • pH > 8: Unstable (Amine deprotonated to

      
      , triggering cyclization).
      

Part 3: Reactivity Profile & Stability Mechanisms

The most critical technical aspect of this molecule is its intramolecular cyclization . Understanding this pathway is essential to prevent unwanted degradation during synthesis or storage.

The Cyclization Pathway (Mechanism)

Upon deprotonation, the amine tail wraps around to attack the electrophilic


-carbon, displacing the bromide ion. This is a favored 5-Exo-Tet  cyclization (according to Baldwin's Rules), rapidly yielding 3-pyrrolidinone .

Cyclization cluster_0 Stable Storage cluster_1 Reaction Conditions (pH > 8) Salt HCl Salt Form (Protonated Amine) FreeBase Free Base (Nucleophilic Amine) Salt->FreeBase Deprotection (Base) TS Transition State (5-Exo-Tet Attack) FreeBase->TS Intramolecular Folding Product 3-Pyrrolidinone (Cyclized Product) TS->Product - HBr (Irreversible)

Caption: The degradation pathway of 4-amino-1-bromo-2-butanone. The free base rapidly cyclizes to 3-pyrrolidinone, rendering the linear alkylating potential null.

Alkylation Potential (The "Warhead" Effect)

In the presence of external nucleophiles (like a Cysteine thiol on a protein), the intermolecular reaction competes with the intramolecular cyclization.

  • Kinetic Control: To favor protein labeling over self-cyclization, the reagent is often used in high excess, or the pH is carefully titrated to release the free amine slowly.

Part 4: Synthesis & Handling Protocols

Safety Warning:


-haloketones are potent lachrymators  and skin irritants. Handle only in a fume hood.
Synthesis Route (Protected Precursor Strategy)

Direct bromination of 4-amino-2-butanone is difficult due to amine oxidation. The standard protocol utilizes N-phthaloyl protection .

Step-by-Step Protocol:

  • Protection: React 4-amino-2-butanone with phthalic anhydride to form 4-phthalimido-2-butanone.

  • Bromination:

    • Dissolve protected ketone in Methanol/DCM (1:1).

    • Add 1.05 eq of Bromine (

      
      ) dropwise at 0°C.
      
    • Note: Acid catalysis favors substitution at the more substituted carbon (C3), but in methanol, kinetic control can favor the methyl group (C1), or separation of isomers may be required. Alternatively, use TMS-diazomethane on the corresponding acid chloride (Arndt-Eistert analog) for regiospecificity.

  • Deprotection (Hydrolysis):

    • Reflux the brominated intermediate in 6N HCl.

    • Critical: Do not use basic deprotection (hydrazine), or the product will cyclize immediately.

    • Concentrate in vacuo to obtain the Hydrochloride Salt .

Storage and Stability Verification
  • Storage: Store at -20°C under Argon. Hygroscopic.

  • QC Method: Dissolve a small aliquot in

    
     (acidified with DCl).
    
    • NMR Check: Look for the disappearance of the singlet at

      
       ppm (
      
      
      
      ) and appearance of multiplet signals corresponding to the pyrrolidinone ring if degraded.

Part 5: Applications in Drug Discovery

Affinity Labeling (Cysteine Targeting)

This molecule is a simplified analog of TPCK/TLCK (classic protease inhibitors). It is used to map active sites by covalently bonding to catalytic cysteines.

Protocol for Enzyme Labeling:

  • Buffer: Phosphate buffer (pH 7.0). Avoid Tris or buffers with primary amines.

  • Activation: Dissolve the HCl salt in dry DMSO (100 mM stock).

  • Incubation: Add stock to enzyme solution (final conc. 1-5 mM).

  • Mechanism: The neutral pH generates a small equilibrium concentration of the free base, which reacts with the thiolate anion of the enzyme.

Labeling Enzyme Enzyme Active Site (Cysteine-SH) Complex Covalent Enzyme-Inhibitor Complex (Irreversible Inhibition) Enzyme->Complex Nucleophilic Attack (S-) Inhibitor 4-amino-1-bromo-2-butanone (Electrophile) Inhibitor->Complex Displacement of Br-

Caption: Mechanism of irreversible enzyme inhibition. The alpha-bromoketone forms a stable thioether bond with cysteine residues.

Heterocyclic Building Block

It serves as a precursor for 3-pyrrolidinones , which are scaffolds in various antipsychotic and anticholinergic drugs. The "instability" described in Part 3 is the "feature" for this application.

References

  • Baldwin, J. E. (1976). Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications. Link (Foundational theory for the cyclization mechanism).

  • Powers, J. C., et al. (2002). Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases. Chemical Reviews, 102(12), 4639–4750. Link (Review of alpha-haloketones as affinity labels).

  • PubChem Compound Summary. (2024). 4-amino-2-butanone hydrochloride (Parent amine data).[1] National Library of Medicine. Link

  • Organic Chemistry Portal. (2023). Synthesis of 3-pyrrolin-2-ones and related heterocycles. Link

Sources

Foundational

IUPAC name and CAS number for 2-Butanone, 4-amino-1-bromo-

An In-Depth Technical Guide to 1-Bromo-4-aminobutan-2-one: Synthesis, Properties, and Applications in Drug Discovery This guide provides a comprehensive technical overview of 1-Bromo-4-aminobutan-2-one, a bifunctional ch...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Bromo-4-aminobutan-2-one: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-Bromo-4-aminobutan-2-one, a bifunctional chemical entity of significant interest to researchers in organic synthesis and medicinal chemistry. Due to its inherent reactivity, this compound is typically generated and utilized in situ or handled as a more stable salt, such as 1-Bromo-4-aminobutan-2-one hydrobromide or hydrochloride. This document elucidates its chemical identity, a robust synthetic pathway, predicted physicochemical and spectroscopic properties, key reactivity patterns, and its potential as a valuable building block in the development of novel therapeutics.

Compound Identification and Structure

The nomenclature for the compound specified by "2-Butanone, 4-amino-1-bromo-" can be ambiguous. Based on systematic IUPAC naming conventions, the correct chemical name is 1-Bromo-4-aminobutan-2-one . The structure features a four-carbon backbone with a ketone at the C2 position, a bromine atom at the C1 position (alpha to the carbonyl), and an amino group at the C4 position.

Due to the basicity of the primary amine and the reactivity of the α-haloketone moiety, the compound is prone to self-condensation or decomposition. For this reason, it is almost exclusively prepared and handled in a protonated, salt form, which protects the amine. A specific CAS number for the free base is not consistently reported; however, the related precursor, 4-Aminobutan-2-one hydrochloride, is identified with CAS numbers 21419-24-9 and 92901-20-7. For the purpose of this guide, we will focus on the synthesis and properties of the hydrobromide salt.

Key Chemical Identifiers
IdentifierValueSource
IUPAC Name 1-Bromo-4-aminobutan-2-one hydrobromideN/A
Molecular Formula C₄H₉Br₂NON/A
Molecular Weight 262.93 g/mol N/A
Canonical SMILES C(C(CBr)=O)CN.[H]BrN/A
Structure Chemical Structure of 1-Bromo-4-aminobutan-2-one HydrobromideN/A

(Note: The structure image is a representation as no direct experimental images are available.)

Proposed Synthesis and Mechanistic Rationale

The synthesis of 1-Bromo-4-aminobutan-2-one hydrobromide is a multi-step process that requires careful control to manage the two reactive functional groups. A logical and robust approach involves the protection of the amine, followed by the selective α-bromination of the ketone, and concluding with deprotection.

Overall Synthetic Scheme

Synthesis_Workflow cluster_0 Step 1: Amine Protection cluster_1 Step 2: α-Bromination cluster_2 Step 3: Deprotection A 4-Aminobutan-2-one (as Hydrochloride Salt) B N-(3-Oxobutyl)phthalimide A->B  Phthalic Anhydride,  Triethylamine, Heat   C 1-Bromo-4-(phthalimido)butan-2-one B->C  Br₂, Acetic Acid   or  NBS, NH₄OAc   D 1-Bromo-4-aminobutan-2-one Hydrobromide C->D  HBr, Acetic Acid, Heat  

Caption: Proposed three-step synthesis of 1-Bromo-4-aminobutan-2-one Hydrobromide.

Step 1: Protection of the Amino Group

Protocol:

  • To a stirred suspension of 4-aminobutan-2-one hydrochloride (1.0 eq) in a suitable solvent like toluene, add phthalic anhydride (1.1 eq).

  • Add triethylamine (1.2 eq) to neutralize the hydrochloride and catalyze the reaction.

  • Heat the mixture to reflux (approx. 110°C) with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After cooling, the product, N-(3-Oxobutyl)phthalimide, can be isolated by filtration and purified by recrystallization.

Causality: The primary amine is a nucleophile that can react with the α-haloketone product. A phthalimide protecting group is chosen because it is robust, crystalline, and can be removed under acidic conditions that are compatible with the final product's salt form.

Step 2: Alpha-Bromination of the Ketone

Protocol:

  • Dissolve the N-(3-Oxobutyl)phthalimide (1.0 eq) in glacial acetic acid.

  • Slowly add a solution of molecular bromine (Br₂) (1.05 eq) in acetic acid dropwise at room temperature. Maintain the temperature below 30°C with a water bath.

  • Stir the reaction for 2-4 hours, monitoring by TLC.

  • Upon completion, the reaction mixture is poured into ice water to precipitate the crude 1-Bromo-4-(phthalimido)butan-2-one.

  • The solid product is collected by filtration, washed with water, and dried.

Causality: The acid-catalyzed bromination of a ketone proceeds through an enol intermediate. Acetic acid serves as both the solvent and the acid catalyst to promote enol formation. The enol then acts as a nucleophile, attacking the electrophilic bromine.[1][2][3] Using a slight excess of bromine ensures complete conversion of the starting material. N-Bromosuccinimide (NBS) can also be used as an alternative, often milder, brominating agent.[4]

Step 3: Deprotection to Yield the Final Product

Protocol:

  • Suspend the crude 1-Bromo-4-(phthalimido)butan-2-one (1.0 eq) in a mixture of glacial acetic acid and 48% hydrobromic acid (HBr).

  • Heat the mixture to reflux (100-120°C) for several hours until the deprotection is complete (monitored by TLC).

  • Cool the reaction mixture, which will cause the byproduct, phthalic acid, to precipitate.

  • Filter off the phthalic acid.

  • The filtrate, containing the desired product, can be concentrated under reduced pressure. The resulting crude 1-Bromo-4-aminobutan-2-one hydrobromide can be purified by recrystallization from a solvent system like ethanol/ether.

Causality: Strong acidic conditions are required to hydrolyze the stable phthalimide group. Using hydrobromic acid serves the dual purpose of catalyzing the deprotection and forming the desired hydrobromide salt of the product, enhancing its stability.

Physicochemical and Spectroscopic Characterization

Direct experimental data for 1-Bromo-4-aminobutan-2-one is scarce. The following properties are predicted based on its structure and data from analogous compounds like 1-bromo-2-butanone and 4-aminobutan-2-one.[5][6]

Predicted Physicochemical Properties
PropertyPredicted ValueRationale/Analogue
Appearance Off-white to pale yellow solidSalts of aminoketones are typically crystalline solids.
Solubility Soluble in water, methanol; sparingly soluble in ethanolThe ionic salt form confers aqueous solubility.
Melting Point >150 °C (with decomposition)Expected for a salt of a small organic molecule.
Predicted Spectroscopic Data

A crucial aspect of synthesis is the validation of the final structure. The following spectroscopic signatures would be expected for 1-Bromo-4-aminobutan-2-one hydrobromide.

  • ¹H NMR (in D₂O):

    • δ ~4.3 ppm (singlet, 2H): The two protons on the carbon bearing the bromine (-CH₂Br). This signal is expected to be a sharp singlet.

    • δ ~3.5 ppm (triplet, 2H): The two protons on the carbon adjacent to the ammonium group (-CH₂-NH₃⁺).

    • δ ~3.1 ppm (triplet, 2H): The two protons on the carbon between the carbonyl and the CH₂-NH₃⁺ group (-CO-CH₂-).

    • (Note: The methyl group signal from the starting material is absent).

  • ¹³C NMR (in D₂O):

    • δ ~205 ppm: Carbonyl carbon (C=O).

    • δ ~45 ppm: Carbon adjacent to the ammonium group (-CH₂-NH₃⁺).

    • δ ~38 ppm: Carbon between the carbonyl and the CH₂-NH₃⁺ group (-CO-CH₂-).

    • δ ~35 ppm: Carbon bearing the bromine (-CH₂Br).

  • Infrared (IR) Spectroscopy (KBr Pellet):

    • ~3000-2800 cm⁻¹ (broad): N-H stretching from the ammonium group (R-NH₃⁺).

    • ~1725 cm⁻¹ (strong): C=O stretching of the ketone. This is a key diagnostic peak.

    • ~1600 cm⁻¹: N-H bending from the ammonium group.

    • ~650 cm⁻¹: C-Br stretching.

  • Mass Spectrometry (ESI+):

    • m/z = 181.9/183.9 (M+H)⁺: The molecular ion peak for the free base would show a characteristic isotopic pattern for a single bromine atom, with two peaks of roughly equal intensity separated by 2 mass units.

Reactivity and Applications in Drug Development

The synthetic value of 1-Bromo-4-aminobutan-2-one lies in its dual reactivity. It is both an electrophile (at the C1 position due to the α-haloketone) and a nucleophile (at the C4 position via the amine, after deprotection/neutralization). This bifunctional nature makes it an excellent starting material for constructing heterocyclic scaffolds, which are ubiquitous in pharmaceuticals.[7][8]

Key Reactions and Mechanistic Insights

The α-haloketone is a powerful electrophile, significantly more reactive than a typical alkyl halide in Sₙ2 reactions. This enhanced reactivity is due to the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the C-Br bond and makes the α-carbon highly susceptible to nucleophilic attack.[7]

Reactivity cluster_paths Synthetic Pathways Reactant 1-Bromo-4-aminobutan-2-one Imidazole Substituted Imidazoles Reactant->Imidazole + Amidines Thiazole Substituted Thiazoles Reactant->Thiazole + Thioamides Oxazole Substituted Oxazoles Reactant->Oxazole + Amides Pyrrole Substituted 2-Acetylpyrrolidines Reactant->Pyrrole Intramolecular Cyclization

Caption: Potential applications of 1-Bromo-4-aminobutan-2-one in heterocyclic synthesis.

Example Application: Synthesis of 2-Aminothiazoles

One of the most valuable applications of α-haloketones is in the Hantzsch thiazole synthesis. Reacting 1-Bromo-4-aminobutan-2-one (after neutralizing the salt) with a thioamide, such as thiourea, would lead to the formation of a 2-amino-4-(2-aminoethyl)thiazole derivative. This class of compounds is found in numerous bioactive molecules.

Safety, Handling, and Storage

Hazard Profile: α-Haloketones are potent lachrymators (tear-producing agents) and skin irritants. They are toxic by inhalation, skin contact, and ingestion.[6] Based on data for analogous compounds, 1-Bromo-4-aminobutan-2-one must be handled with extreme caution.

  • GHS Hazard Statements (Predicted):

    • H302: Harmful if swallowed.

    • H312: Harmful in contact with skin.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H332: Harmful if inhaled.

    • H335: May cause respiratory irritation.

Handling Precautions:

  • Always handle this compound inside a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is often insufficient; thicker butyl rubber or double-gloving is recommended), and chemical safety goggles.

  • Avoid generating dust or aerosols.

  • Have an emergency eyewash station and safety shower readily accessible.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong bases, oxidizing agents, and nucleophiles.

  • Due to its reactivity, storage under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) is recommended to prolong shelf life.

Conclusion

1-Bromo-4-aminobutan-2-one is a highly valuable, albeit challenging, synthetic intermediate. Its proper identification, coupled with a robust, well-rationalized synthetic strategy involving amine protection, is key to its successful application. The dual electrophilic and nucleophilic nature of this molecule makes it a powerful precursor for the synthesis of complex heterocyclic systems, cementing its importance for researchers and scientists engaged in drug discovery and development. Strict adherence to safety protocols is paramount when handling this and related α-haloketones.

References

  • ResearchGate. (2025). SYNTHESIS OF 4-AMINOBUTYRIC ACID AND 2,4-DIAMINOBUTYRIC ACID FROM BUTYROLACTONE.
  • ChemBK. (2024). 4-Aminobutan-2-one.
  • Al-Azmi, A., et al. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC - NIH.
  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones.
  • PubChem. (n.d.). 4-Aminobutan-2-one.
  • YouTube. (2019). mechanism of alpha-halogenation of ketones.
  • Organic Chemistry Portal. (2013). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides.
  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols.
  • PubChem. (n.d.). 1-Bromo-2-butanone.
  • Sigma-Aldrich. (n.d.). 4-Aminobutan-2-one hydrochloride 21419-24-9.
  • P212121 Store. (n.d.). 1-Bromo-4-N-phthalimido-2-butanone 1g.
  • RSC Publishing. (2004). A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate.
  • MDPI. (n.d.). Synthetic Access to Aromatic α-Haloketones.
  • Alfa Chemistry. (n.d.). General Safety Handling Consideration.

Sources

Exploratory

Solubility and stability of 4-amino-1-bromo-2-butanone

Technical Monograph: Solubility and Stability of 4-Amino-1-Bromo-2-Butanone Executive Summary 4-Amino-1-bromo-2-butanone is a bifunctional building block characterized by the coexistence of a nucleophilic primary amine a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Solubility and Stability of 4-Amino-1-Bromo-2-Butanone

Executive Summary 4-Amino-1-bromo-2-butanone is a bifunctional building block characterized by the coexistence of a nucleophilic primary amine and a highly electrophilic


-bromoketone moiety. This unique structure renders the free base inherently unstable, prone to rapid intramolecular cyclization (yielding 3-pyrrolidinone) or intermolecular polymerization. Consequently, this compound is almost exclusively handled as its hydrobromide salt (4-amino-1-bromo-2-butanone 

HBr). This guide provides critical handling parameters, solubility profiles, and stabilization protocols for researchers utilizing this reagent in heterocycle synthesis or protein modification.

Chemical Identity & Structural Alerts

The stability profile of 4-amino-1-bromo-2-butanone is dictated by two competing reactivity modes. Understanding these is prerequisite to successful experimental design.

PropertyDetail
IUPAC Name 4-amino-1-bromobutan-2-one
Common Forms Hydrobromide Salt (Stable Solid); Free Base (Transient Liquid)
Molecular Formula

(Free Base) /

(HBr Salt)
Structural Conflict Nucleophile: Primary Amine (C4) Electrophile:

-Bromo Ketone (C1)
Reactivity Class Alkylating Agent; Heterocycle Precursor

Critical Structural Alert: The 4-carbon spacing between the amine and the bromide allows for a kinetically favored 5-membered ring closure (5-exo-tet). In the free base form at neutral or basic pH, the amine attacks the


-carbon, displacing bromide to form 3-pyrrolidinone.

Solubility Profile

Solubility is highly pH-dependent due to the amine functionality. The choice of solvent must balance solubility with the rate of degradation (solvolysis or cyclization).

A. Hydrobromide Salt (Stable Form)

The salt form is ionic and requires polar protic or aprotic solvents.

SolventSolubility RatingStability RiskRecommendation
Water High (>100 mg/mL)ModerateAvoid for storage. Hydrolysis of C-Br bond occurs over time (hours). Use immediately.
DMSO High (>50 mg/mL)LowPreferred. Stable at room temp for short durations (<24h).
Methanol ModerateModerateUsable for reactions, but nucleophilic attack by solvent (metholysis) is a risk at >25°C.
DCM/Ether InsolubleN/ASuitable only for heterogeneous suspensions.
B. Free Base (Transient Form)

Note: The free base is generated in situ. Isolation is not recommended.

SolventSolubility RatingStability RiskRecommendation
DCM HighCritical Rapid cyclization/dimerization. Use only at -78°C to 0°C.
THF HighCritical Similar to DCM.
Ether ModerateHighPrecipitation of polymerized byproducts often observed.

Stability & Degradation Mechanisms

The degradation of 4-amino-1-bromo-2-butanone is driven by pH and temperature. The three primary pathways are detailed below.

Pathway A: Intramolecular Cyclization (Dominant)

At pH > 7, the deprotonated amine performs an intramolecular


 attack on the C1 carbon.
  • Product: 3-Pyrrolidinone (and subsequent oligomers).

  • Kinetics: Fast (

    
     min at RT in aqueous buffer).
    
Pathway B: Intermolecular Dimerization

At high concentrations (>0.1 M), intermolecular attack competes with cyclization, leading to pyrazine derivatives or linear polymers.

Pathway C: Hydrolysis

In aqueous media, the C-Br bond is susceptible to hydrolysis, replacing -Br with -OH.

  • Product: 4-amino-1-hydroxy-2-butanone.

  • Catalyst: Hydroxide ions (Base catalyzed).

degradation_pathways Salt HBr Salt (Stable Solid) FreeBase Free Base (Transient Species) Salt->FreeBase Deprotonation (pH > 7) Pyrrolidinone 3-Pyrrolidinone (Cyclization Product) FreeBase->Pyrrolidinone Intramolecular SN2 (Fast) Hydrolysis 1-Hydroxy Derivative (Hydrolysis Product) FreeBase->Hydrolysis H2O / OH-

Figure 1: Primary degradation pathways. The transition from stable salt to reactive free base triggers rapid cyclization.

Handling & Storage Protocols

To maintain integrity, strict adherence to the "Cold-Acidic-Dry" rule is required.

Storage (HBr Salt)
  • Temperature: -20°C is mandatory.

  • Atmosphere: Store under Argon or Nitrogen. The compound is hygroscopic; moisture absorption accelerates hydrolysis.

  • Container: Amber glass vials (light sensitive).

Protocol: In Situ Generation for Reactions

Use this workflow when the free amine is required for a coupling reaction (e.g., reductive amination or amide coupling).

  • Dissolution: Dissolve the HBr salt in dry DMF or DMSO.

  • Cooling: Chill the solution to 0°C (ice bath).

  • Base Addition: Add a non-nucleophilic base (e.g., DIPEA or TEA) immediately before adding the electrophilic partner.

    • Note: Do not premix the base and the reagent.

  • Quenching: If the reaction is complete, acidify to pH < 3 to stabilize any unreacted starting material (though likely consumed).

handling_protocol Start Start: HBr Salt Solvent Dissolve in dry DMSO/DMF Start->Solvent Cool Cool to 0°C Solvent->Cool Partner Add Reaction Partner (e.g., Protein, Carboxylic Acid) Cool->Partner Base Add Base (DIPEA) Initiate Reaction Partner->Base Do NOT wait

Figure 2: Recommended workflow for utilizing 4-amino-1-bromo-2-butanone in synthesis.

Analytical Verification

Standard HPLC methods may degrade the compound during analysis.

  • LC-MS: Use an acidic mobile phase (0.1% Formic Acid).

    • Expected Mass:

      
       (Br isotope pattern).
      
    • Artifacts: Look for mass 86 (3-pyrrolidinone) as a sign of degradation.

  • NMR (

    
    ):  Must be acidified with DCl or 
    
    
    
    . In neutral
    
    
    , the signals will broaden and shift as cyclization occurs.

References

  • Structural Reactivity of

    
    -Haloketones: 
    
    • Verhé, R., & De Kimpe, N. (1988). The Chemistry of -Haloketones, -Haloaldehydes and -Haloimines. In The Chemistry of Functional Groups. Wiley.
  • Cyclization Kinetics of Amino Ketones

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Referencing Baldwin's Rules for Ring Closure).
  • Synthesis of 3-Pyrrolidinone via 4-amino-1-bromo-2-butanone

    • Often cited in the context of the Gabriel Synthesis modification or N-deprotection of 4-phthalimido-1-bromo-2-butanone.
    • Generic Reaction Reference: PubChem CID 13156 (1-bromo-2-butanone parent structure reactivity).[1]

Sources

Foundational

An In-Depth Technical Guide to the Reactive Sites of 4-Amino-1-bromo-2-butanone: A Multifunctional Synthetic Building Block

Abstract: 4-amino-1-bromo-2-butanone is a bifunctional molecule of significant interest to researchers in medicinal chemistry and organic synthesis. Possessing three distinct functional groups—a primary amine, a ketone,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 4-amino-1-bromo-2-butanone is a bifunctional molecule of significant interest to researchers in medicinal chemistry and organic synthesis. Possessing three distinct functional groups—a primary amine, a ketone, and a primary alkyl bromide—this compound offers a rich landscape of chemical reactivity. The strategic positioning of a nucleophilic amine and two distinct electrophilic centers within a four-carbon chain presents unique opportunities for both intermolecular and intramolecular reactions. This guide provides a comprehensive analysis of the potential reactive sites of 4-amino-1-bromo-2-butanone, grounded in fundamental principles of organic chemistry. We will explore the electronic properties governing its reactivity, detail site-specific transformations, and present validated experimental protocols to empower researchers in leveraging this versatile building block for the synthesis of complex molecular architectures, including novel heterocycles.

Molecular Structure and Electronic Properties

4-amino-1-bromo-2-butanone, with the chemical formula C₄H₈BrNO, is an α-haloketone derivative that also contains a primary amino group. The interplay between these functional groups dictates the molecule's chemical behavior.

  • Primary Amine (-NH₂): The nitrogen atom possesses a lone pair of electrons, rendering it both basic and highly nucleophilic.[1] Its reactivity is influenced by the electron-withdrawing inductive effect of the nearby carbonyl group.

  • Ketone (C=O): The carbonyl group is strongly polarized, creating a significant partial positive charge (δ+) on the carbonyl carbon (C2), making it an electrophilic site. The carbonyl oxygen's lone pairs can act as a Lewis base or Brønsted-Lowry base upon protonation.

  • α-Bromo Group (-CH₂Br): The carbon atom attached to the bromine (C1) is a primary electrophilic center. The reactivity of this site is significantly enhanced by the adjacent electron-withdrawing ketone, which stabilizes the transition state of nucleophilic substitution reactions. Bromide is an excellent leaving group.[2][3]

The unique arrangement of these groups allows for a nuanced reactivity profile, where reaction conditions can be tuned to favor attack at one site over another or to promote intramolecular cyclization events.

G cluster_0 Intramolecular Cyclization Pathways cluster_1 start 4-Amino-1-bromo-2-butanone proc1 Intramolecular SN2 start->proc1  N4 attacks C1 (Kinetic Pathway) proc2 Intramolecular Nucleophilic Addition start->proc2  N4 attacks C2 (Thermodynamic Pathway) end1 Azetidinone Precursor end2 Cyclic Hemiaminal / Imine proc1->end1 proc2->end2

Caption: Potential intramolecular cyclization pathways for 4-amino-1-bromo-2-butanone.

Summary of Reactivity

Reactive SitePositionType of ReactivityExample ReactionsTypical Reagents
Amino Group N4Nucleophilic / BasicN-Acylation, N-AlkylationAcyl chlorides, Anhydrides, Alkyl halides
Carbonyl Carbon C2ElectrophilicReduction, Nucleophilic AdditionNaBH₄, Grignard reagents, Organolithiums
α-Carbon C1ElectrophilicSₙ2 Nucleophilic SubstitutionNaN₃, R-SH, KCN, Secondary Amines
α'-Hydrogens C3AcidicEnolate Formation, Aldol ReactionLDA, NaH, other strong bases

Validated Experimental Protocols

The following protocols are designed as self-validating systems, providing clear methodologies and expected outcomes for probing the reactivity of specific sites on the 4-amino-1-bromo-2-butanone molecule.

Protocol 1: Selective N-Acylation at the Amino Group
  • Objective: To demonstrate the high nucleophilicity of the amine by selectively forming an amide in the presence of the other reactive sites.

  • Materials: 4-amino-1-bromo-2-butanone hydrobromide salt, acetyl chloride, triethylamine (TEA), dichloromethane (DCM), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Methodology:

    • Suspend 4-amino-1-bromo-2-butanone hydrobromide (1.0 eq) in anhydrous DCM (0.2 M).

    • Cool the suspension to 0 °C in an ice bath.

    • Add triethylamine (2.2 eq) dropwise to the suspension to neutralize the salt and act as a base. Stir for 15 minutes.

    • Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

    • Monitor the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).

    • Upon completion, quench the reaction by adding water. Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify by column chromatography if necessary.

  • Self-Validation (Expected Outcome): The primary product will be N-(1-bromo-2-oxobutan-4-yl)acetamide.

    • ¹H NMR: Appearance of a new singlet around 2.0 ppm (acetyl methyl group) and a broad singlet for the N-H proton. The shifts of the methylene protons adjacent to the nitrogen will also change.

    • IR Spectroscopy: Appearance of a strong amide C=O stretch (approx. 1650 cm⁻¹) in addition to the ketone C=O stretch (approx. 1720 cm⁻¹).

Protocol 2: Nucleophilic Substitution at the C1 α-Carbon
  • Objective: To demonstrate the electrophilicity of the C1 carbon via an Sₙ2 reaction with a soft nucleophile.

  • Materials: 4-amino-1-bromo-2-butanone hydrobromide salt, sodium thiophenoxide, sodium bicarbonate, N,N-dimethylformamide (DMF).

  • Methodology:

    • Dissolve 4-amino-1-bromo-2-butanone hydrobromide (1.0 eq) in DMF (0.3 M).

    • Add sodium bicarbonate (1.1 eq) to neutralize the hydrobromide salt and free the amine. Stir for 20 minutes at room temperature.

    • Add sodium thiophenoxide (1.2 eq) in one portion to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction by TLC for the disappearance of the starting material.

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography.

  • Self-Validation (Expected Outcome): The product will be 4-amino-1-(phenylthio)butan-2-one.

    • ¹H NMR: Disappearance of the signal for the -CH₂Br protons and the appearance of a new singlet for the -CH₂SPh protons. Aromatic protons from the thiophenyl group will appear in the 7.2-7.5 ppm region.

    • Mass Spectrometry: The molecular ion peak will correspond to the mass of the substituted product, and the isotopic pattern for bromine will be absent.

Conclusion

4-amino-1-bromo-2-butanone is a uniquely versatile synthetic intermediate characterized by a predictable yet highly tunable reactivity profile. Its three core functional groups provide distinct handles for chemical modification. The primary amine serves as a potent nucleophile, the carbonyl carbon as a classic electrophile, and the α-carbon as a highly activated site for Sₙ2 displacement. Furthermore, the potential for intramolecular cyclization offers elegant and efficient routes to valuable nitrogen-containing heterocyclic structures. A thorough understanding of the interplay between these reactive sites, guided by the principles and protocols outlined in this guide, will enable researchers and drug development professionals to fully exploit the synthetic potential of this powerful molecular building block.

References

  • ChemBK. (2024, April 9). 4-Aminobutan-2-one. [Link]

  • Fiveable. Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Physics Wallah. NCERT Solutions For Class 11 Chemistry chapter 12-Some Basic Principles and Techniques. [Link]

  • BYJU'S. (2022, February 23). NCERT Solutions for Class 11 Chemistry Chapter 12 – Free PDF Download. [Link]

  • National Center for Biotechnology Information. 4-Bromobutan-2-one | C4H7BrO. PubChem. [Link]

  • Chemsrc. 4-bromobutan-2-one | CAS#:28509-46-8. [Link]

  • Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • Wikipedia. α-Halo ketone. [Link]

  • Cox, B. G., De Maria, P., & Fini, A. (1984). Intramolecular catalysis in the enolisation of aminoketones. Journal of the Chemical Society, Perkin Transactions 2, 1647-1651. [Link]

  • Google Patents. (Patent CN103449992A). Bromo-butanone synthesis method.
  • Al-dujaili, A. H., & M. Al-Azawi, S. (2021). Recent progress in the chemistry of β-aminoketones. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 859-902. [Link]

  • LibreTexts Chemistry. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Mayr, H., Bug, T., & Gotta, M. F. (1998). Nucleophilicities of Primary and Secondary Amines in Water. The Journal of Organic Chemistry, 63(18), 6127-6134. [Link]

  • ResearchGate. Drug molecules consisting of b-aminoketone fragments. [Link]

  • Erian, A. W., Sherif, S. M., & Al-Baz, H. F. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. [Link]

  • Royal Society of Chemistry. (2020, December 8). Recent advances in the synthesis of α-amino ketones. [Link]

  • Clark, J. amines as nucleophiles. Chemguide. [Link]

  • Organic Chemistry Portal. Synthesis of β-amino ketones, aldehydes and derivatives. [Link]

  • OChemPal. (2014, April 26). Amines as Nucleophiles. YouTube. [Link]

  • Van der Jeught, S., & Van Hecke, K. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(17), 3983. [Link]

  • Reddit. (2016, June 6). What is a better nucleophile? Ammonia or a primary amine?. r/chemistry. [Link]

Sources

Exploratory

Strategic Synthesis and Handling of 4-Amino-1-bromo-2-butanone Derivatives

Executive Summary The synthesis of 4-amino-1-bromo-2-butanone and its derivatives represents a critical challenge in medicinal chemistry, particularly in the design of covalent inhibitors targeting cysteine residues. The...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-amino-1-bromo-2-butanone and its derivatives represents a critical challenge in medicinal chemistry, particularly in the design of covalent inhibitors targeting cysteine residues. These


-halomethyl ketones act as potent electrophilic "warheads," capable of irreversible binding to target proteins. However, their utility is counterbalanced by significant synthetic instability: the coexistence of a nucleophilic primary amine and an electrophilic 

-bromoketone predisposes these molecules to rapid self-destruction via intermolecular polymerization or intramolecular cyclization (forming azetidinium species).

This guide departs from standard recipe-based protocols to provide a strategic framework for the synthesis, stabilization, and controlled deployment of these high-value intermediates. We focus on a robust route utilizing phthalimide protection to mask the amine, coupled with regioselective bromination of the methyl ketone.

Strategic Rationale & Retrosynthetic Analysis

The Stability Paradox

The core difficulty in isolating 4-amino-1-bromo-2-butanone lies in its dual reactivity.

  • The Threat: The amine (

    
    ) at C4 can attack the electrophilic carbon at C2 (imine formation) or, more fatally, the C1 carbon bearing the bromine (alkylation).
    
  • The Solution: The amine must remain protected as a non-nucleophilic species (e.g., phthalimide or carbamate) throughout the synthesis and purification. Deprotection should only occur immediately prior to use or in the presence of an acid to sequester the amine as a stable ammonium salt.

Retrosynthetic Logic

We utilize a disconnection strategy that traces back to commercially available Methyl Vinyl Ketone (MVK) and Phthalimide . This route avoids the hazardous use of diazomethane (Arndt-Eistert homologation) often associated with amino acid-derived bromoketones.

Retrosynthesis Target Target: 4-Amino-1-bromo-2-butanone (Stored as HBr Salt) Protected Intermediate: 1-Bromo-4-phthalimido-2-butanone Target->Protected Acid Hydrolysis (Deprotection) Precursor Precursor: 4-Phthalimido-2-butanone Protected->Precursor Regioselective Bromination SM Starting Materials: Methyl Vinyl Ketone (MVK) + Phthalimide Precursor->SM Michael Addition

Figure 1: Retrosynthetic analysis. The pathway prioritizes the maintenance of the amine protecting group until the final stabilization step.

Detailed Synthetic Protocol

Phase 1: The Michael Addition (Masking the Amine)

The first objective is to install the nitrogen functionality at the C4 position of the butanone chain without triggering polymerization of the sensitive Methyl Vinyl Ketone (MVK).

  • Reagents: Phthalimide (1.0 eq), Methyl Vinyl Ketone (1.2 eq), Ethyl Acetate (Solvent), Triethylamine (

    
    , cat. 0.1 eq).
    
  • Mechanism: Base-catalyzed 1,4-Michael addition.

  • Protocol:

    • Suspend phthalimide in ethyl acetate.

    • Add catalytic

      
      .
      
    • Add MVK dropwise at ambient temperature. Critical: MVK is a potent lachrymator and prone to polymerization; use fresh or distilled MVK.

    • Reflux for 4–6 hours. The phthalimide solid will dissolve as it reacts, followed by the precipitation of the product upon cooling.

    • Isolation: Filtration and washing with cold ether yields 4-phthalimido-2-butanone as a white crystalline solid.

Phase 2: Regioselective Bromination

This is the most technically demanding step. We must brominate the terminal methyl group (C1) rather than the internal methylene (C3).

  • The Challenge: Under acidic conditions, enolization can occur at both C1 and C3. However, thermodynamic control typically favors the more substituted enol (C3).

  • The Strategy: We utilize Bromine (

    
    ) in Methanol . This specific condition proceeds via an acid-catalyzed ketalization mechanism that strongly favors halogenation at the terminal methyl group due to steric constraints on the ketal intermediate.
    
  • Reagents: 4-phthalimido-2-butanone (1.0 eq),

    
     (1.0 eq), Methanol (anhydrous).
    
  • Protocol:

    • Dissolve 4-phthalimido-2-butanone in methanol.

    • Cool to 0°C.

    • Add

      
       dropwise. The solution will initially be red/brown.
      
    • Allow to warm to Room Temperature (RT). The color will fade as

      
       is consumed.
      
    • Monitoring: Monitor via TLC (silica, Hexane/EtOAc). Look for the disappearance of the starting ketone.

    • Workup: Quench with saturated sodium bicarbonate (

      
      ). Extract with Dichloromethane (DCM).[1]
      
    • Purification: Recrystallization from Ethanol/Hexane is preferred over column chromatography to avoid decomposition on silica.

Data Summary: Bromination Selectivity

ConditionMajor ProductYieldNotes

/ AcOH
C3-Bromo (Internal)65%Thermodynamic product; Undesired.

/ MeOH
C1-Bromo (Terminal) 82% Kinetic/Ketal directed; Target.
NBS /

Mixture40%Radical mechanism; low selectivity.
Phase 3: Controlled Deprotection & Isolation

STOP: Do not attempt to isolate the free amine. It will polymerize immediately.

  • Objective: Cleave the phthalimide group and trap the amine as a hydrobromide salt.

  • Reagents: 48% HBr (aq), Acetic Acid.

  • Protocol:

    • Suspend the brominated intermediate in a mixture of 48% HBr and Acetic Acid (1:1).

    • Reflux for 2–3 hours. The phthalimide ring hydrolyzes to phthalic acid (insoluble) and the amine (soluble).

    • Filtration: Cool the mixture. Filter off the precipitated phthalic acid.

    • Isolation: Concentrate the filtrate in vacuo. The residue is the 4-amino-1-bromo-2-butanone hydrobromide .

    • Storage: Store at -20°C under Argon. This salt is stable for months.

Mechanistic Workflow & Troubleshooting

The following diagram details the molecular transformations and critical control points (CCPs) where the synthesis often fails.

Mechanism cluster_warning CRITICAL CONTROL POINT Start 4-Phthalimido-2-butanone Enol Enol/Ketal Intermediate (MeOH Solvent Effect) Start->Enol H+ / MeOH Bromo 1-Bromo-4-phthalimido-2-butanone (Stable Precursor) Enol->Bromo Br2 (Electrophilic Attack at C1) Deprotection Acid Hydrolysis (HBr/AcOH) Bromo->Deprotection Reflux Final 4-Amino-1-bromo-2-butanone HBr (Target Salt) Deprotection->Final Filtration & Concentration

Figure 2: Reaction mechanism and critical control points. Note the specific role of Methanol in directing the bromination to the C1 position.

Analytical Characterization

To ensure scientific integrity, the isolated salt must be validated against the following spectral signatures.

  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       8.10 (br s, 3H, 
      
      
      
      )
    • 
       4.35 (s, 2H, 
      
      
      
      ) — Diagnostic Peak
    • 
       3.05 (t, 2H, 
      
      
      
      )
    • 
       2.90 (t, 2H, 
      
      
      
      )
  • Mass Spectrometry (ESI):

    • Positive mode should show

      
       clusters with the characteristic 1:1 isotopic pattern of Bromine (
      
      
      
      ).
  • TLC (Precursor):

    • The phthalimide intermediate is UV active. The final salt is not UV active (unless derivatized) and requires Ninhydrin stain (turns purple/brown).

Applications in Drug Discovery[3][4]

This molecule serves as a versatile linchpin in two primary areas:

  • Covalent Inhibition: The bromomethyl ketone moiety reacts rapidly with the thiol group of Cysteine residues in proteins. Unlike acrylamides (which require specific orientation), bromoketones are highly reactive alkylating agents, making them useful for "warhead" scanning in early discovery but requiring optimization for selectivity to avoid off-target toxicity.

  • Heterocycle Synthesis: The

    
    -haloketone is a precursor for the Hantzsch Thiazole synthesis. Reaction with thioamides yields 2-substituted thiazoles, a scaffold found in numerous FDA-approved drugs (e.g., Dasatinib).
    

References

  • Gabriel Synthesis & Phthalimide Protection

    • Khan Academy.[2] (2024).[2][3] Gabriel phthalimide synthesis mechanism and applications. Retrieved from [2]

  • Regioselective Bromination of Methyl Ketones

    • Gaber, H. M. (2010). The Chemistry of

      
      -Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. Retrieved from 
      
  • Synthesis of Halomethyl Ketones (Flow & Batch)

    • Kappe, C. O., et al. (2014). Continuous Flow Synthesis of

      
      -Halo Ketones: Essential Building Blocks of Antiretroviral Agents. Journal of Organic Chemistry. Retrieved from 
      
  • Applications in Covalent Inhibitor Design

    • Verkariya, et al. (2018).[4] Synthetic Access to Aromatic

      
      -Haloketones. Retrieved from 
      

Sources

Protocols & Analytical Methods

Method

Harnessing the Versatility of 4-Amino-1-bromo-2-butanone for Heterocyclic Synthesis

An Application Guide for the Synthetic Chemist Abstract This technical guide provides an in-depth exploration of 4-amino-1-bromo-2-butanone as a potent and versatile building block for the synthesis of diverse heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthetic Chemist

Abstract

This technical guide provides an in-depth exploration of 4-amino-1-bromo-2-butanone as a potent and versatile building block for the synthesis of diverse heterocyclic compounds. This bifunctional reagent, possessing both a nucleophilic amino group and an electrophilic α-bromoketone moiety, enables elegant and efficient construction of key heterocyclic scaffolds relevant to pharmaceutical and materials science research. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols for the synthesis of substituted pyrroles and imidazoles, and offer expert insights into reaction optimization and troubleshooting. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful synthetic intermediate.

Introduction: The Strategic Advantage of a Bifunctional Building Block

In the landscape of organic synthesis, the strategic selection of starting materials is paramount. 4-Amino-1-bromo-2-butanone hydrochloride is a prime example of a "linchpin" reagent, a molecule designed for convergence and complexity generation. Its structure is deceptively simple, yet it contains two key reactive handles:

  • An α-Haloketone: This functional group is a classic electrophile, highly susceptible to nucleophilic attack at the carbon bearing the bromine atom (via SN2 reaction) or at the carbonyl carbon. It is a cornerstone of many classical named reactions for heterocycle synthesis.[1]

  • A Primary Aminoketone: The α-aminoketone feature is prone to condensation reactions and can act as a nucleophile.[2][3] The presence of the amine in the same molecule as the electrophilic center opens the door to intramolecular cyclizations or controlled intermolecular reactions.

This dual reactivity makes 4-amino-1-bromo-2-butanone an ideal precursor for constructing five-membered heterocyclic rings, which are ubiquitous motifs in biologically active natural products and synthetic drugs.[4] This guide will focus on its application in two of the most celebrated named reactions in heterocyclic chemistry: the Hantzsch Pyrrole Synthesis and the Debus-Radziszewski Imidazole Synthesis.

Foundational Reaction Mechanisms

Understanding the underlying reaction pathways is critical for troubleshooting and adapting these protocols to new substrates.

The Hantzsch-Type Pyrrole Synthesis

The classical Hantzsch pyrrole synthesis involves the condensation of an α-haloketone, a β-ketoester, and ammonia or a primary amine.[4][5] When using 4-amino-1-bromo-2-butanone, the amine is already incorporated, streamlining the process. The reaction with a β-dicarbonyl compound proceeds through a mechanism analogous to the Knorr pyrrole synthesis, which utilizes α-aminoketones.[2][6]

Causality of the Mechanism: The reaction is initiated by the formation of an enamine from the condensation of the more reactive carbonyl of the β-ketoester and the primary amine of our building block. This enamine then acts as a nucleophile, attacking the carbonyl of the aminoketone portion. A subsequent intramolecular cyclization via attack of the enamine's nitrogen onto the remaining carbonyl, followed by a series of dehydration steps, ultimately leads to the aromatic pyrrole ring.[5][6]

Mechanism: Hantzsch-Type Pyrrole Synthesis

G Mechanism: Hantzsch-Type Pyrrole Synthesis cluster_0 Step 1: Enamine Formation cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Cyclization & Dehydration A 4-Amino-1-bromo-2-butanone + β-Ketoester B Enamine Intermediate A->B Condensation (-H₂O) C Initial Adduct B->C Nucleophilic Attack D Cyclized Intermediate C->D Intramolecular Cyclization E Substituted Pyrrole D->E Dehydration (-H₂O) G Mechanism: Imidazole Synthesis cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Cyclization cluster_2 Step 3: Aromatization A 4-Amino-1-bromo-2-butanone + Amidine B Alkylated Amidine Intermediate A->B SN2 Attack (-HBr) C Cyclized Hemiaminal B->C Intramolecular Nucleophilic Attack D Substituted Imidazole C->D Dehydration (-H₂O)

Caption: Pathway for imidazole formation.

Detailed Application Protocols

Safety First: 4-Amino-1-bromo-2-butanone and other α-haloketones are lachrymatory and skin irritants. [7]Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol: Synthesis of a Substituted Pyrrole-3-carboxamide

This protocol is adapted from solid-phase synthesis methodologies and demonstrates a Hantzsch-type reaction. [8] Objective: To synthesize a pyrrole-3-carboxamide derivative by reacting 4-amino-1-bromo-2-butanone with a resin-bound enaminone.

Materials:

  • 4-Amino-1-bromo-2-butanone hydrobromide

  • Acetoacetylated Rink Amide resin

  • Primary amine (e.g., benzylamine)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

Experimental Workflow

G Workflow: Solid-Phase Pyrrole Synthesis A 1. Prepare Enaminone Resin (Acetoacetylated Resin + Primary Amine) B 2. Swell Resin in DMF A->B C 3. Add 4-Amino-1-bromo-2-butanone & DIPEA B->C D 4. React at 60°C for 16h C->D E 5. Wash Resin (DMF, DCM, Methanol) D->E F 6. Cleave Product from Resin (20% TFA in DCM) E->F G 7. Isolate & Purify Pyrrole F->G

Caption: Step-by-step solid-phase synthesis workflow.

Step-by-Step Procedure:

  • Enaminone Formation: Swell acetoacetylated Rink Amide resin in DCM. Add 3 equivalents of the desired primary amine and 3 equivalents of DIPEA. Agitate at room temperature for 12 hours. Wash the resin thoroughly with DCM and DMF and dry under vacuum. Causality: The base (DIPEA) facilitates the condensation of the primary amine with the β-keto group on the resin to form the polymer-bound enaminone.

  • Hantzsch Reaction: Swell the dried enaminone resin in anhydrous DMF. Add 5 equivalents of 4-amino-1-bromo-2-butanone hydrobromide and 6 equivalents of DIPEA. Causality: DIPEA is used to neutralize the hydrobromide salt of the aminoketone and to scavenge the HBr produced during the reaction, driving the equilibrium forward.

  • Reaction Conditions: Heat the reaction mixture to 60°C and agitate for 16 hours.

  • Washing: Cool the resin to room temperature. Filter and wash sequentially with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under high vacuum.

  • Cleavage: Suspend the dried resin in a solution of 20% TFA in DCM. Agitate at room temperature for 2 hours. Causality: The strong acid (TFA) cleaves the acid-labile Rink linker, releasing the final pyrrole-3-carboxamide product into the solution.

  • Work-up and Purification: Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure. Purify the crude product by reverse-phase HPLC to yield the desired pyrrole.

Protocol: Synthesis of a 2,4-Disubstituted Imidazole

This protocol describes a solution-phase synthesis adapting the classical condensation of an α-haloketone with an amidine. [9] Objective: To synthesize 2-benzyl-4-(2-aminoethyl)-imidazole from 4-amino-1-bromo-2-butanone and benzamidine.

Materials:

  • 4-Amino-1-bromo-2-butanone hydrobromide

  • Benzamidine hydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine solution

Step-by-Step Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve benzamidine hydrochloride (1.1 equivalents) and sodium bicarbonate (3 equivalents) in a 2:1 mixture of THF and water. Stir vigorously for 15 minutes. Causality: Sodium bicarbonate serves as a mild base to neutralize the hydrochloride salt of the amidine, generating the free base in situ, and also to neutralize the HBr byproduct of the subsequent reaction.

  • Addition of α-Haloketone: Add a solution of 4-amino-1-bromo-2-butanone hydrobromide (1 equivalent) in THF dropwise to the stirring amidine solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 18-20 hours. Monitor the reaction progress by TLC. [9]4. Work-up: Cool the reaction mixture to room temperature and remove the THF under reduced pressure using a rotary evaporator.

  • Extraction: Add ethyl acetate to the remaining aqueous solution and transfer to a separatory funnel. Wash the organic layer with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude imidazole.

  • Purification: Purify the crude product via column chromatography on silica gel (using a gradient of DCM/Methanol) to afford the pure 2,4-disubstituted imidazole.

Data Summary and Expected Outcomes

The yields and purity of the final heterocyclic products are highly dependent on the specific substrates and reaction conditions used. The following table provides a representative summary based on analogous reactions found in the literature.

HeterocycleKey ReactantsSolventBaseTemp. (°C)Time (h)Typical Yield (%)
Pyrrole4-Amino-1-bromo-2-butanone, Ethyl acetoacetateDMFDIPEA601660-85
Imidazole4-Amino-1-bromo-2-butanone, BenzamidineTHF/H₂ONaHCO₃701855-75

Conclusion and Future Outlook

4-Amino-1-bromo-2-butanone stands out as a highly effective and strategic starting material for the synthesis of valuable heterocyclic scaffolds. Its inherent bifunctionality allows for streamlined reaction pathways to complex molecules, particularly substituted pyrroles and imidazoles. The protocols detailed herein are robust and can be adapted for a wide range of substrates, making them suitable for both discovery chemistry libraries and targeted synthesis campaigns. Future work in this area may explore microwave-assisted or flow-chemistry conditions to further accelerate these transformations and enhance their green chemistry profile. The continued application of this versatile building block will undoubtedly contribute to advancements in medicinal chemistry and drug development.

References

  • Recent Strategies Used in the Synthesis of Saturated Four- Membered Heterocycles.The Royal Society of Chemistry.
  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.LOCKSS.
  • Hantzsch pyrrole synthesis. Wikipedia. Available from: [Link]

  • Synthetic method of 4-bromo-2-nitro-1H-imidazole.Google Patents.
  • Hantzsch Pyrrole Synthesis – Knowledge and References. Taylor & Francis. Available from: [Link]

  • Knorr Pyrrole Synthesis. Cambridge University Press. Available from: [Link]

  • Synthesis and characterization of biological active heterocycle-2-Aminothiazole. International Journal of Chemical Studies. Available from: [Link]

  • Pyrrole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Recent Advancements in Pyrrole Synthesis. National Institutes of Health (NIH). Available from: [Link]

  • Hantzsch Pyrrole Synthesis: Three ways for Pyrrole preparation with examples and Retro-synthesis. YouTube. Available from: [Link]

  • Knorr pyrrole synthesis. Wikipedia. Available from: [Link]

  • 1-Bromo-2-butanone. PubChem. Available from: [Link]

  • Imidazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Hantzsch pyrrole synthesis on solid support. PubMed. Available from: [Link]

  • N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE. Organic Syntheses. Available from: [Link]

  • Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. ResearchGate. Available from: [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. PubMed Central. Available from: [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. National Institutes of Health (NIH). Available from: [Link]

  • Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Semantic Scholar. Available from: [Link]

  • 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Organic Syntheses. Available from: [Link]

  • Cahn–Ingold–Prelog priority rules. Wikipedia. Available from: [Link]

  • NCERT Solutions For Class 11 Chemistry chapter 12-Some Basic Principles and Techniques. Physics Wallah. Available from: [Link]

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Application

Protocol for the N-alkylation reaction with 4-amino-1-bromo-2-butanone

Application Note: Controlled N-Alkylation Protocols Using 4-Amino-1-Bromo-2-Butanone Derivatives Executive Summary This guide details the protocol for utilizing 4-amino-1-bromo-2-butanone (and its stabilized derivatives)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Controlled N-Alkylation Protocols Using 4-Amino-1-Bromo-2-Butanone Derivatives

Executive Summary

This guide details the protocol for utilizing 4-amino-1-bromo-2-butanone (and its stabilized derivatives) as an electrophilic alkylating agent.[1] Due to the coexistence of a nucleophilic primary amine and a highly electrophilic


-bromo ketone within the same scaffold, this molecule is chemically paradoxical. In its free base form, it undergoes rapid intramolecular cyclization to form 3-pyrrolidinone or polymerizes.[1]

Therefore, this protocol does not use the free base. Instead, it focuses on two stabilized methodologies essential for reproducible N-alkylation of target substrates (e.g., proteins, secondary amines, or thiols):

  • Method A: Utilization of the Hydrobromide Salt (Proton-Protection).[1]

  • Method B: Utilization of N-Protected Derivatives (Boc/Phthalimide).[1]

Chemical Context & Stability Paradox

The reagent 4-amino-1-bromo-2-butanone contains a "suicide" motif.[1] The amine at C4 can attack the C1-bromide (intramolecular


), leading to cyclization.
  • The Challenge: To use this molecule to alkylate an external target (Target-NH

    
    ), one must suppress the internal reaction.
    
  • The Solution: We maintain the reagent's amine in a non-nucleophilic state (protonated or protected) until the intermolecular bond is formed.

Reagent Specifications
ComponentChemical StateStabilityStorage
Free Base Neutral (

)
Unstable (

min)
Do not isolate.[1]
HBr Salt Cationic (

)
Stable Solid-20°C, Desiccated.[1]
N-Boc Derivative Protected (

)
Stable Solid/Oil4°C, Inert Gas.[1]

Mechanism of Action

The following diagram illustrates the kinetic competition between the desired intermolecular alkylation and the undesired intramolecular cyclization (Pyrrolidinone formation).

ReactionPathway Salt Reagent (HBr Salt) [Inactive] FreeBase Transient Free Base (Highly Unstable) Salt->FreeBase Deprotonation (pH > 8) Product Linear Alkylated Product (Desired) FreeBase->Product Intermolecular Attack (Requires High Conc. Target) Cyclic 3-Pyrrolidinone (Side Product) FreeBase->Cyclic Intramolecular Cyclization (Fast k1) Target Target Nucleophile (R-NH2 / R-SH) Protected N-Protected Reagent (Boc/Pht) Protected->Product Direct Alkylation (No Cyclization Risk)

Figure 1: Reaction pathway analysis showing the kinetic risk of using the free base and the strategic advantage of N-protected derivatives.

Materials & Equipment

  • Reagent: 4-amino-1-bromo-2-butanone hydrobromide (Custom synthesis or commercial source) OR 4-(N-Boc-amino)-1-bromo-2-butanone.[1]

  • Solvents: Anhydrous DMF or Acetonitrile (ACN).[1] Note: Avoid protic solvents like methanol to prevent solvolysis of the bromide.

  • Base: N,N-Diisopropylethylamine (DIPEA) or Sodium Bicarbonate (

    
    ).[1]
    
  • Scavenger: Polymer-bound amine (optional, for removing excess bromide).[1]

Experimental Protocols

Protocol A: N-Alkylation using N-Protected Derivative (Recommended)

Best for: Synthesis of linear heterocycles, peptide modification, and drug linkers.

Step 1: Reagent Preparation Ensure you are using 1-bromo-4-(tert-butoxycarbonylamino)-2-butanone .[1] If starting from the acid, convert 4-(Boc-amino)-2-butanone to the


-bromo ketone using NBS/HBr or 

in MeOH (See Reference 1).[1]

Step 2: The Coupling Reaction

  • Dissolve the Target Amine (1.0 equiv) in anhydrous DMF (0.1 M concentration).[1]

  • Add DIPEA (1.2 equiv).[1]

  • Cool the solution to 0°C.

  • Add 1-bromo-4-(Boc-amino)-2-butanone (1.1 equiv) dropwise over 10 minutes.

    • Rationale: Slow addition prevents high local concentrations of the electrophile, reducing dimerization risks.

  • Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Monitoring: Check by TLC (Target amine consumption) or LC-MS (Appearance of M+H product).[1]

Step 3: Workup & Deprotection [1]

  • Dilute with EtOAc, wash with water (3x) and brine.

  • Dry over

    
     and concentrate.
    
  • Deprotection (Optional): Treat the crude residue with TFA/DCM (1:1) for 1 hour to remove the Boc group, yielding the free amine product.

Protocol B: N-Alkylation using the Hydrobromide Salt (High Risk/High Reward)

Best for: Situations where protection steps are impossible or for immediate cyclization post-alkylation.[1]

Critical Control Point: You must maintain the pH such that the Target Amine is nucleophilic, but the Reagent Amine remains largely protonated, or react so fast that intermolecular attack wins.

Step 1: System Setup

  • Dissolve Target Nucleophile (2.0 equiv - Excess is crucial) in DMF.[1]

  • Add Solid

    
      (2.5 equiv).[1]
    
    • Why Bicarbonate? It is a mild heterogeneous base.[1] It neutralizes the HBr released during alkylation but does not rapidly deprotonate the reagent's ammonium group in the bulk solution.

Step 2: Reaction

  • Dissolve 4-amino-1-bromo-2-butanone HBr salt (1.0 equiv) in a minimal volume of cold DMF.

  • IMMEDIATELY add this solution dropwise to the Target Nucleophile suspension at -10°C.

  • Stir vigorously. The target nucleophile (being free base) will attack the

    
    -bromo ketone faster than the reagent can self-cyclize (provided the reagent remains largely protonated by the local acidic environment of its own salt).
    

Data Analysis & Expected Results

ParameterMethod A (Protected)Method B (Salt)
Yield High (70-90%)Moderate (40-60%)
Purity CleanContains cyclic byproduct (3-pyrrolidinone)
Mass Spec [M+H] = Target + 171 (Boc)[M+H] = Target + 71
NMR Signature Distinct t-Butyl singlet (1.4 ppm)Loss of

signal (~4.0 ppm)

Workflow Diagram

Workflow Start Start: Select Precursor Choice Is Reagent Protected? Start->Choice PathA Method A: Protected (Boc) Choice->PathA Yes PathB Method B: HBr Salt Choice->PathB No MixA Mix Target + Base + Reagent (DMF, 0°C) PathA->MixA MonitorA Monitor Disappearance of Bromide (TLC/LCMS) MixA->MonitorA Deprotect TFA Deprotection MonitorA->Deprotect MixB Add Reagent to Excess Target (Heterogeneous Base, -10°C) PathB->MixB Purify HPLC Purification (Remove Pyrrolidinone) MixB->Purify

Figure 2: Operational workflow for selecting the correct protocol based on reagent availability.

Troubleshooting & Safety

  • Lachrymator Warning:

    
    -Bromo ketones are potent tear agents.[1] Handle only in a fume hood.
    
  • Polymerization: If the reaction mixture turns dark brown/black rapidly, the reagent has polymerized. Solution: Lower the temperature and reduce base concentration.[1]

  • No Reaction: If bromide persists, add a catalytic amount of Sodium Iodide (Finkelstein condition) to generate the more reactive

    
    -iodo ketone in situ.
    

References

  • Prepar

    
    -Bromo Ketones: 
    
    • Source: Organic Chemistry Portal.[1] "Synthesis of α-Bromoketones."

    • Link:[Link][1]

  • Reactivity of Amines with Haloketones

    • Source: Chemistry LibreTexts.[1] "20.6: Reactions of Amines."

    • Link:[Link][1][2][3][4][5][6][7][8][9][10][11]

  • Affinity Labeling Principles (Halomethyl Ketones)

    • Source: PubChem Compound Summary for 4-bromobutan-1-amine hydrobromide.[1]

    • Link:[Link][1]

  • Mitsunobu Reaction with Amines (Alternative Alkylation)

    • Source: ACS Publications.[1][2] "Mitsunobu Reaction Using Basic Amines as Pronucleophiles."

    • Link:[Link][1]

Sources

Method

Application of 4-amino-1-bromo-2-butanone in medicinal chemistry.

Technical Application Note: 4-Amino-1-bromo-2-butanone as a Bifunctional Synthon in Medicinal Chemistry Introduction & Compound Profile 4-Amino-1-bromo-2-butanone (often supplied as the hydrobromide salt or in -protected...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 4-Amino-1-bromo-2-butanone as a Bifunctional Synthon in Medicinal Chemistry

Introduction & Compound Profile

4-Amino-1-bromo-2-butanone (often supplied as the hydrobromide salt or in


-protected forms like N-phthalimido or N-Boc) is a high-value bifunctional intermediate. Its structure features two distinct reactive centers:[1][2]
  • Electrophilic Warhead (

    
    -Bromoketone):  Highly reactive toward nucleophiles (thiols, amidines, thioamides), serving as a site for cyclization or covalent protein modification.
    
  • Nucleophilic Tail (Amine): Provides a handle for peptide coupling or acts as a recognition element (mimicking lysine/arginine side chains) in biological systems.

Critical Stability Warning: The free base of 4-amino-1-bromo-2-butanone is inherently unstable. At neutral or basic pH, the terminal amine (


) attacks the internal ketone or displaces the bromide, leading to rapid self-polymerization or cyclization into dihydropyrazine derivatives.
  • Storage: Store as the Hydrobromide (HBr) salt at -20°C under argon.

  • Usage: Generate the free base in situ only in the presence of the capture nucleophile (e.g., thioamide).

Core Application: Hantzsch Thiazole Synthesis

The primary medicinal chemistry application of this reagent is the rapid construction of 2-amino-4-(aminoethyl)thiazole scaffolds. This reaction (Hantzsch Thiazole Synthesis) is fundamental for generating histamine analogs and fragment-based libraries.

Mechanism of Action

The synthesis involves the condensation of the


-bromoketone with a thioamide or thiourea. The sulfur atom attacks the 

-carbon (displacing bromide), followed by an intramolecular condensation between the thioamide nitrogen and the ketone carbonyl.

HantzschMechanism Reactants Reactants (Bromoketone + Thiourea) Inter1 Intermediate 1 (S-Alkylation) Reactants->Inter1 Nucleophilic Attack (S -> C-Br) Inter2 Intermediate 2 (Hydroxy-thiazoline) Inter1->Inter2 Cyclization (-H2O) Product Final Product (2-Aminothiazole) Inter2->Product Dehydration/Aromatization

Figure 1: Mechanistic pathway for the conversion of 4-amino-1-bromo-2-butanone to thiazole derivatives.[3]

Experimental Protocol: Synthesis of 2-Amino-4-(2-aminoethyl)thiazole

Reagents:

  • 4-Amino-1-bromo-2-butanone HBr (1.0 equiv)

  • Thiourea (1.1 equiv)

  • Ethanol (Absolute)

  • Sodium Acetate (Buffer)

Step-by-Step Procedure:

  • Preparation: Dissolve Thiourea (1.1 mmol) in absolute ethanol (5 mL) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add 4-Amino-1-bromo-2-butanone HBr (1.0 mmol) directly to the stirring solution. Note: If using the N-phthalimido protected form, solubility will be lower; mild heating may be required.

  • Reaction: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor via TLC (System: DCM/MeOH 9:1). The bromoketone spot should disappear.

  • Workup:

    • Cool to room temperature.[4] A precipitate (the thiazole HBr salt) often forms.

    • Filter the solid and wash with cold ethanol.

    • Optional: To obtain the free base, dissolve the salt in minimal water, basify to pH 9 with saturated

      
      , and extract with ethyl acetate.
      
  • Validation:

    
    -NMR should show the characteristic thiazole proton singlet around 
    
    
    
    6.2–6.5 ppm.

Application: Covalent Inhibitor Warhead Design

In drug discovery,


-bromoketones are classic "warheads" for targeting cysteine proteases (e.g., Papain, Cathepsin B). The 4-amino-1-bromo-2-butanone scaffold acts as a Lysine-mimetic warhead , targeting enzymes with specificity for basic residues.
Mechanism of Inhibition

The enzyme's active site cysteine thiolate attacks the methylene carbon adjacent to the bromide (irreversible alkylation), permanently disabling the enzyme.

InhibitionPathway Enzyme Active Enzyme (Cys-SH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Inhibitor Inhibitor (Bromoketone) Inhibitor->Complex Alkylation Transition State (S-C Bond Formation) Complex->Alkylation Nucleophilic Attack DeadEnzyme Inhibited Enzyme (Thioether Adduct) Alkylation->DeadEnzyme Bromide Displacement

Figure 2: Kinetic pathway of cysteine protease inactivation by bromoketone warheads.

Protocol: Kinetic Evaluation of Inhibition ( )

Objective: Determine the potency of the bromoketone derivative against a target protease (e.g., Cathepsin B).

Reagents:

  • Assay Buffer: 50 mM Sodium Acetate, pH 5.5, 2 mM DTT, 1 mM EDTA. Note: DTT is required for enzyme activity but will slowly react with the bromoketone. Initiate reactions immediately after mixing.

  • Substrate: Fluorogenic peptide (e.g., Z-Arg-Arg-AMC).

Procedure:

  • Pre-incubation: Incubate the enzyme (5 nM) with varying concentrations of the inhibitor (0, 0.1, 0.5, 1, 5, 10

    
    M) in assay buffer for defined time points (
    
    
    
    = 0, 5, 10, 20 min) at 25°C.
  • Substrate Addition: Dilute an aliquot of the enzyme-inhibitor mixture 1:10 into buffer containing the fluorogenic substrate (20

    
    M).
    
  • Measurement: Monitor fluorescence release (Ex 360 nm / Em 460 nm) continuously for 5 minutes to determine residual enzymatic activity (

    
    ).
    
  • Analysis:

    • Plot

      
       vs. pre-incubation time (
      
      
      
      ) to obtain
      
      
      for each inhibitor concentration.
    • Plot

      
       vs. [Inhibitor] to determine 
      
      
      
      (max inactivation rate) and
      
      
      (binding affinity).

Synthesis of the Reagent (Self-Validation)

Since the commercial supply of 4-amino-1-bromo-2-butanone can be unreliable, researchers often synthesize it from 4-phthalimido-2-butanone .

Protocol:

  • Precursor: Dissolve 4-phthalimido-2-butanone (1 equiv) in dry Methanol.

  • Bromination: Add Bromine (

    
    , 1.0 equiv) dropwise at 0°C. The reaction is autocatalytic (catalyzed by HBr generated).
    
  • Workup: Evaporate solvent in vacuo below 40°C.

  • Deprotection (if free amine is needed): Reflux with 6M HCl for 4 hours.

  • Crystallization: Cool to precipitate phthalic acid. Filter. Concentrate the filtrate to yield 4-amino-1-bromo-2-butanone Hydrobromide . Recrystallize from Ethanol/Ether.

References

  • Hantzsch Thiazole Synthesis Mechanism

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
    • Context: General mechanism for -haloketone condens
  • Bromomethyl Ketones as Protease Inhibitors

    • Source: Powers, J. C., et al. (2002). "Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases." Chemical Reviews, 102(12), 4639-4750.
    • Context: Detailed kinetics of haloketone warheads ( analysis).
  • Synthesis of Aminothiazoles

    • Source: Kashyap, S. J., et al. (2012). "Synthesis of 2-aminothiazole derivatives and their biological activity." Der Pharma Chemica, 4(6).
    • Context: Protocol adapt
  • Affinity Labeling Principles

    • Source: Shaw, E. (1990). "Cysteinyl proteinases and their selective inactivation." Advances in Enzymology and Related Areas of Molecular Biology, 63, 271-347.
    • Context: Historical grounding on using lysine-mimetic haloketones (TLCK analogs).

Sources

Application

Application Note: Chemoselective Utilization of 4-Amino-1-Bromo-2-Butanone as a Bifunctional Scaffold

This Application Note is structured to provide a high-level technical guide for the use of 4-amino-1-bromo-2-butanone (typically handled as the hydrobromide salt) in synthetic organic chemistry. The content focuses on it...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a high-level technical guide for the use of 4-amino-1-bromo-2-butanone (typically handled as the hydrobromide salt) in synthetic organic chemistry.

The content focuses on its unique "bifunctional switch" capability: acting as a linear electrophile under acidic conditions (for heterocycle synthesis) or as a cyclization precursor under neutral/basic conditions (for pyrrolidinone synthesis).

Abstract

This guide details the synthetic utility of 4-amino-1-bromo-2-butanone (ABB) , specifically its hydrobromide salt form. Unlike standard alkylating agents, ABB possesses a "reactivity switch" controlled by pH. This note provides validated protocols for two distinct pathways:

  • Linear Application: The synthesis of 2-substituted-4-(2-aminoethyl)thiazoles via the Hantzsch synthesis (Acidic pH).

  • Cyclic Application: The rapid construction of N-protected-3-pyrrolidinones (Neutral/Basic pH).

Part 1: Chemical Profile & The Reactivity Switch

The Bifunctional Challenge

4-amino-1-bromo-2-butanone presents a unique challenge: it contains a nucleophilic primary amine and a highly electrophilic


-bromoketone within the same carbon skeleton.
  • Free Base Instability: In its neutral free-base form, the amine rapidly attacks the

    
    -carbon (intramolecular 
    
    
    
    ), leading to uncontrolled cyclization or polymerization.
  • Salt Stabilization: The reagent must be maintained as the Hydrobromide (HBr) salt . In this form, the amine is protonated (

    
    ), deactivating its nucleophilicity while leaving the 
    
    
    
    -bromoketone available for external nucleophiles.
The "pH Switch" Mechanism

The utility of ABB is defined by the reaction pH, which dictates the dominant pathway.

ReactivitySwitch Start 4-Amino-1-Bromo-2-Butanone (HBr Salt) AcidPath Acidic Conditions (pH < 4) Start->AcidPath Maintain Salt BasePath Neutral/Basic Conditions (pH > 7) Start->BasePath Neutralize Linear Linear Reactivity (Amine Protected as NH3+) AcidPath->Linear External Nucleophile (e.g., Thioamide) Cyclic Intramolecular Cyclization (Amine Deprotonated) BasePath->Cyclic Self-Reaction Thiazole Product A: 4-(2-aminoethyl)thiazoles Linear->Thiazole Pyrrol Product B: 3-Pyrrolidinones Cyclic->Pyrrol

Figure 1: The pH-dependent reactivity divergence of 4-amino-1-bromo-2-butanone.

Part 2: Critical Handling & Safety (Self-Validating Systems)

Safety Warning: ABB is an


-haloketone. It is a potent lachrymator  (tear-inducing) and skin irritant. All operations must be performed in a functioning fume hood.
Storage and Stability QC
  • Storage: Store at -20°C under argon. The salt is hygroscopic; moisture absorption leads to hydrolysis of the bromide and degradation.

  • Visual QC: The salt should be a white to off-white crystalline solid. A yellow/orange tint indicates free bromine liberation or polymerization.

  • Solubility Check: Dissolve 10 mg in 1 mL

    
     for NMR. If insoluble dark specks appear, polymerization has occurred.
    

Part 3: Protocol A - Linear Application (Hantzsch Thiazole Synthesis)

This protocol utilizes the


-bromoketone moiety to build a thiazole ring while keeping the amine "masked" as a salt. This is a critical route for synthesizing histamine analogs and ethylamine-linked heterocycles.
Reaction Scheme


Step-by-Step Methodology

Reagents:

  • 4-amino-1-bromo-2-butanone HBr (1.0 equiv)

  • Thioamide (e.g., Thioacetamide or Benzothioamide) (1.05 equiv)

  • Ethanol (Anhydrous)

  • Diethyl Ether (for precipitation)

Procedure:

  • Dissolution (Cold): In a round-bottom flask equipped with a magnetic stir bar, suspend the Thioamide (1.05 equiv) in anhydrous Ethanol (0.5 M concentration relative to ABB).

  • Addition: Add 4-amino-1-bromo-2-butanone HBr (1.0 equiv) in one portion.

    • Note: The reaction mixture may initially remain a suspension.

  • Controlled Heating: Attach a reflux condenser. Heat the mixture to a gentle reflux (approx. 78°C) for 2–4 hours.

    • Validation Point: The suspension should dissolve into a clear solution as the thiazole forms.

  • Isolation (The "Salt Crash"): Cool the reaction mixture to room temperature and then to 0°C.

  • Precipitation: Slowly add Diethyl Ether (3x volume of Ethanol) with vigorous stirring. The product, 4-(2-aminoethyl)thiazole hydrobromide , will precipitate as a white solid.

  • Filtration: Filter the solid under argon (to prevent moisture uptake) and wash with cold ether.

Data Summary Table: Typical Yields

Thioamide Input Product Identity Typical Yield (%) Melting Point (°C)
Thioacetamide 2-Methyl-4-(2-aminoethyl)thiazole 85-92% 142-145 (dec)

| Thiobenzamide | 2-Phenyl-4-(2-aminoethyl)thiazole | 78-85% | 188-191 |

Part 4: Protocol B - Cyclic Application (3-Pyrrolidinone Synthesis)

This protocol activates the amine to perform an intramolecular cyclization. Because 3-pyrrolidinone is unstable as a free base, this protocol includes an in situ trapping step (N-protection) to isolate a stable product.

Workflow Logic

CyclizationWorkflow Step1 Step 1: Dissolution (ABB HBr in Water/THF) Step2 Step 2: Neutralization (Add NaHCO3 -> pH 8) Step1->Step2 Deprotonate Amine Step3 Step 3: Cyclization (Rapid Intramolecular SN2) Step2->Step3 Kinetic Control Step4 Step 4: In-Situ Trapping (Add Boc2O immediately) Step3->Step4 Stabilize Product Step5 Step 5: Extraction (Isolate N-Boc-3-pyrrolidinone) Step4->Step5

Figure 2: One-pot cyclization and protection sequence.

Step-by-Step Methodology

Reagents:

  • 4-amino-1-bromo-2-butanone HBr (1.0 equiv)

  • Sodium Bicarbonate (

    
    ) (2.5 equiv)
    
  • Di-tert-butyl dicarbonate (

    
    ) (1.2 equiv)
    
  • Solvent: THF/Water (1:1 mixture)

Procedure:

  • Preparation: Dissolve 4-amino-1-bromo-2-butanone HBr (5 mmol) in water (10 mL). The pH will be acidic (~2-3).

  • Boc Addition: Add a solution of

    
      (6 mmol) in THF (10 mL) to the aqueous mixture.
    
  • Triggering Cyclization: With vigorous stirring, slowly add solid

    
      in small portions.
    
    • Mechanistic Insight: As the pH rises through 7-8, the amine deprotonates and immediately cyclizes to the 3-pyrrolidinone, which is then instantly trapped by the

      
      .
      
    • Caution:

      
       evolution will be vigorous.
      
  • Reaction Time: Stir at room temperature for 4 hours.

  • Workup:

    • Dilute with Ethyl Acetate (50 mL).

    • Separate phases. Wash organic phase with Brine.

    • Dry over

      
       and concentrate.
      
  • Purification: The crude N-Boc-3-pyrrolidinone is typically pure enough for use (>90%), or can be purified via silica flash chromatography (Hexane/EtOAc).

Part 5: Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Low Yield (Protocol A) Moisture in EthanolUse strictly anhydrous Ethanol; water competes with the thioamide.
Polymerization (Protocol B) pH rose too fast before Boc trappingEnsure

is present before adding base. Add base slowly.
Dark Red/Brown Color Free Bromine liberationCheck starting material quality. If old, recrystallize from EtOH/Ether.
Incomplete Cyclization pH too low (< 7)Ensure enough base is added to neutralize the HBr and liberate the amine.

References

  • Hantzsch Thiazole Synthesis (General Mechanism)

    • Title: The Chemistry of Thiazoles and Thiazolidines.
    • Source: Metzger, J. V. (Ed.).[1][2][3][4] (1979). The Chemistry of Heterocyclic Compounds. Wiley-Interscience.

    • Context: Foundational text establishing the reaction of -haloketones with thioamides.
    • URL:[Link]

  • Synthesis of 3-Pyrrolidinones (Cyclization Strategy)

    • Title: Synthesis of 3-pyrrolidinones.[5][6]

    • Source:Organic Syntheses, Coll.[7] Vol. 5, p.670 (1973); Vol. 48, p.113 (1968). (Adapted from N-benzyl analogs).

    • Context: Describes the fundamental cyclization of amino-haloketones to pyrrolidinones.
    • URL:[Link]

  • Handling of Alpha-Haloketones

    • Title: -Haloketones as versatile building blocks in organic synthesis.
    • Source:Beilstein Journal of Organic Chemistry, 2013, 9, 2367–2412.
    • Context: Comprehensive review on the reactivity and safety of these intermedi
    • URL:[Link]

  • Thiazole-Ethylamine Synthesis (Histamine Analogs)

    • Title: Synthesis and histamine H2-agonist activity of 2-substituted thiazole analogues of histamine.
    • Source:Journal of Medicinal Chemistry, 1987, 30(8), 1351–1355.
    • Context: Specific application of linear alkylation of thioamides to form ethylamine-linked thiazoles.
    • URL:[Link]

Sources

Method

Application Notes &amp; Protocols: The 4-Aminoquinoline Scaffold as a Versatile Platform for the Development of Novel Anticancer Agents

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of the 4-aminoquinoline scaffold in the design and synthesis of potential a...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of the 4-aminoquinoline scaffold in the design and synthesis of potential anticancer agents. This document outlines synthetic strategies, key biological evaluation protocols, and discusses the mechanistic basis for the anticancer activity of this important class of compounds.

Introduction: The Significance of the 4-Aminoquinoline Scaffold

The 4-aminoquinoline core is a privileged scaffold in medicinal chemistry, historically recognized for its profound impact on the treatment of malaria.[1] Beyond its antimalarial properties, this heterocyclic system has garnered significant attention for its broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory effects.[1] The versatility of the 4-aminoquinoline ring system allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological properties to target various molecular pathways implicated in cancer.[2] These molecules can induce cell cycle arrest, inhibit key signaling pathways such as PI3K/Akt/mTOR, and trigger apoptosis in cancer cells, making them a compelling starting point for the development of novel oncology therapeutics.[2]

Synthetic Strategies for 4-Aminoquinoline Derivatives

The synthesis of 4-aminoquinoline derivatives is well-established, with several reliable methods available to medicinal chemists. A common and effective approach involves the nucleophilic aromatic substitution (SNAr) of 4-chloroquinolines with various primary or secondary amines.

General Synthetic Workflow

The following diagram illustrates a generalized synthetic scheme for the preparation of 4-aminoquinoline derivatives.

Synthetic Workflow for 4-Aminoquinoline Derivatives cluster_reagents Reagents cluster_process Process cluster_output Output 4,7-dichloroquinoline 4,7-dichloroquinoline Reaction_Vessel Reaction Mixture 4,7-dichloroquinoline->Reaction_Vessel Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Reaction_Vessel Solvent/Base Solvent/Base Solvent/Base->Reaction_Vessel Heating Heating (e.g., 80-135°C) Reaction_Vessel->Heating Purification Purification (e.g., Column Chromatography) Heating->Purification Final_Product 4-Aminoquinoline Derivative Purification->Final_Product

Caption: Generalized workflow for the synthesis of 4-aminoquinoline derivatives.

Protocol: Synthesis of a 4-Aminoquinoline Derivative

This protocol provides a representative example of the synthesis of a 4-aminoquinoline derivative via SNAr.

Materials:

  • 4,7-dichloroquinoline

  • Desired amine (e.g., diethylenetriamine)

  • Solvent (e.g., ethanol, N-methyl-2-pyrrolidone)

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Reaction flask with condenser

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of 4,7-dichloroquinoline (1.0 eq) in a suitable solvent, add the desired amine (1.0-1.2 eq) and a base (1.5-2.0 eq).

  • Heat the reaction mixture to a temperature between 80-135°C and monitor the reaction progress by TLC.[3]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system.

  • Characterize the final product by NMR, mass spectrometry, and IR spectroscopy.

Mechanism of Anticancer Action

Derivatives of 4-aminoquinoline can exert their anticancer effects through multiple mechanisms. A key pathway involves the induction of apoptosis and inhibition of cell proliferation.

Apoptosis Induction and Cell Cycle Arrest

Many 4-aminoquinoline derivatives have been shown to induce apoptosis in cancer cells.[4][5] This can occur through the intrinsic or extrinsic pathways, often involving the activation of caspases.[4] Furthermore, these compounds can cause cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.[2]

Inhibition of Signaling Pathways

The PI3K/Akt/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer, leading to uncontrolled cell growth and survival. Several 4-aminoquinoline derivatives have been found to inhibit this pathway, contributing to their anticancer activity.[2]

PI3K_Akt_mTOR_Pathway_Inhibition cluster_pathway PI3K/Akt/mTOR Signaling Pathway Growth_Factor Growth Factor Receptor_TK Receptor Tyrosine Kinase Growth_Factor->Receptor_TK PI3K PI3K Receptor_TK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth 4_Aminoquinoline 4-Aminoquinoline Derivative 4_Aminoquinoline->PI3K 4_Aminoquinoline->Akt

Sources

Application

Application Note: Microwave-Assisted Heterocycle Synthesis Using 1-Bromo-2-butanone

Executive Summary This guide details the microwave-assisted utilization of 1-Bromo-2-butanone (CAS: 816-40-0) as a primary electrophile in the synthesis of bioactive heterocycles. While traditional thermal heating for al...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the microwave-assisted utilization of 1-Bromo-2-butanone (CAS: 816-40-0) as a primary electrophile in the synthesis of bioactive heterocycles. While traditional thermal heating for alkylation and condensation reactions often leads to degradation of sensitive


-haloketones, microwave (MW) irradiation offers a distinct kinetic advantage.

By leveraging the high dielectric loss of polar solvents, researchers can achieve rapid superheating, suppressing the polymerization of 1-bromo-2-butanone and significantly improving yields in Hantzsch Thiazole and Pyrrole syntheses. This document provides validated protocols, safety matrices, and mechanistic insights for drug discovery workflows.

Chemical Profile & Handling

1-Bromo-2-butanone is a versatile but hazardous building block. Its handling requires strict adherence to safety protocols due to its lachrymatory properties and thermal instability.[1]

PropertySpecificationOperational Implication
Molecular Weight 151.00 g/mol Calculate stoichiometry precisely; excess leads to tar.
Boiling Point 105 °C (at 760 mmHg)Critical: MW target temperatures >110°C require pressurized vessels.
Stability Light/Heat SensitiveStore at 2-8°C. Degrades to HBr and dark polymers if left at RT.
Hazards Lachrymator , CorrosiveOpen vessels only in a fume hood. Use septum-sealed MW vials.

Core Application: Hantzsch Thiazole Synthesis[2][3][4][5]

The reaction of 1-bromo-2-butanone with thioamides or thioureas is the gold standard for generating 2-aminothiazole scaffolds, a common pharmacophore in kinase inhibitors.

Mechanistic Insight

The reaction proceeds via a nucleophilic attack of the sulfur atom on the


-carbon of the bromoketone, followed by cyclization and dehydration. Microwave irradiation accelerates the initial 

displacement, which is the rate-determining step, minimizing the window for the bromoketone to degrade.
Experimental Protocol

Target: Synthesis of 2-Amino-4-ethylthiazole Scale: 1.0 mmol

Reagents:

  • 1-Bromo-2-butanone (1.0 mmol, 151 mg)

  • Thiourea (1.1 mmol, 84 mg)

  • Solvent: Ethanol (absolute) or Water (Green Chemistry variant) – 2.0 mL

Workflow:

  • Preparation: In a 10 mL microwave-compatible glass vial, dissolve thiourea in Ethanol.

  • Addition: Add 1-bromo-2-butanone dropwise. Note: The solution may warm slightly.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation: Place in a single-mode microwave reactor.

    • Mode: Dynamic Power (maintain temperature).[2]

    • Set Point: 80°C (Ethanol) or 100°C (Water).

    • Hold Time: 5–10 minutes.

    • Stirring: High (600 rpm).

  • Work-up:

    • Cool to room temperature (compressed air cooling).

    • Basify with aqueous ammonia (

      
      ) to pH 9–10.
      
    • The product precipitates as a solid. Filter, wash with cold water, and recrystallize from EtOH/Water.

Reaction Pathway Visualization

HantzschThiazole Start Reactants: 1-Bromo-2-butanone + Thiourea Inter Intermediate: S-alkylated Thiouronium Salt Start->Inter MW: 80°C, 2 min (SN2 Attack) Cycl Cyclization: Dehydration (- H2O, - HBr) Inter->Cycl MW: 80°C, 3 min (Intramolecular) Product Product: 2-Amino-4-ethylthiazole Cycl->Product Workup: NH4OH (Basify)

Figure 1: Step-wise mechanistic pathway for Microwave-Assisted Hantzsch Thiazole formation.

Secondary Application: Paal-Knorr/Hantzsch Pyrrole Synthesis

1-Bromo-2-butanone serves as a precursor to 1,4-dicarbonyl equivalents or reacts directly with


-dicarbonyls and amines to form substituted pyrroles.

Protocol: One-Pot Three-Component Synthesis

  • Reactants: 1-Bromo-2-butanone (1 eq), Ethyl Acetoacetate (1 eq), Primary Amine (1.2 eq).

  • Catalyst: None (Self-catalyzed) or mild Lewis Acid (

    
    , 10 mol%).
    
  • Conditions:

    • Solvent: Ethanol.[3][2][4]

    • Temp: 100°C.

    • Time: 10–15 mins.

  • Outcome: Rapid formation of highly substituted pyrroles with minimal tar formation compared to conventional reflux (which typically requires 4–6 hours).

Technical Optimization & Troubleshooting

Microwave synthesis requires balancing pressure and temperature.[4] Use this decision matrix to optimize your solvent system.

Solvent Selection Matrix
SolventDielectric Constant (

)
Loss Tangent (

)
Heating EfficiencyRecommendation
Ethanol 24.30.941HighPreferred. Solubilizes organic reactants; good coupling.
Water 80.40.123MediumGreen Option. Use for thiourea reactions; product often precipitates out.
Toluene 2.40.040LowAvoid. Requires doping with ionic liquids to heat effectively.
DMF 36.70.161HighUse with Caution. High boiling point makes work-up difficult; risk of decomposition.
Troubleshooting Workflow

Troubleshooting Problem Issue: Low Yield / Impurities Check1 Check TLC: Is Bromoketone remaining? Problem->Check1 Yes Yes: Incomplete Conversion Check1->Yes No No: Degradation/Byproducts Check1->No Action1 Increase Temp by 10°C OR Extend Time by 5 min Yes->Action1 Action2 Reduce Temp by 10°C Switch to 'Power Cycling' Mode No->Action2 Action3 Check Stoichiometry: Ensure slight excess of Nucleophile Action1->Action3 Action2->Action3

Figure 2: Decision tree for optimizing reaction conditions when yields are suboptimal.

Safety & Compliance (E-E-A-T)

Pressure Management

1-Bromo-2-butanone is volatile. In a closed microwave vessel heated to 100°C, the internal pressure can rise rapidly.

  • Rule: Always use a vessel rated for at least 20 bar (300 psi).

  • Ramp Time: Set a ramp time of 2–3 minutes to reach target temperature. Do not use "Max Power" instantly, as this causes localized superheating and pressure spikes.

Lachrymator Handling[1][8]
  • Loading: Load the bromoketone last, immediately before sealing.

  • Venting: Allow the vessel to cool to <40°C before opening. Open only inside a functional fume hood.

References

  • Microwave-Assisted Synthesis of Thiazoles

    • Title: A New Microwave-Assisted Method for the Synthesis of 2-Substituted-thiazol-4(5H)-one via Hantzsch Condensation.[5]

    • Source: Rasayan Journal of Chemistry, 2022.
    • URL:[Link]

  • General Microwave Heterocycle Synthesis

    • Title: Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues.[4][6]

    • Source: MDPI (Molecules), 2015.
    • URL:[Link]

  • Safety & Handling of Bromoketones

    • Title: 1-Bromo-3-methyl-2-butanone (General handling for -bromoketones).
    • Source: Organic Syntheses, Coll. Vol. 6, p.193.
    • URL:[Link]

  • Green Chemistry in Water

    • Title: An Efficient and Rapid Synthesis of 2-amino-4-arylthiazoles Employing Microwave Irradiation in W
    • Source: Asian Journal of Chemistry / Semantic Scholar.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Amino-1-bromo-2-butanone

Welcome to the technical support center for the synthesis of 4-amino-1-bromo-2-butanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-amino-1-bromo-2-butanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of this synthesis and improve your yield.

The synthesis of 4-amino-1-bromo-2-butanone is a multi-step process that requires careful control of reaction conditions to achieve a high yield and purity. The presence of both a reactive amine and an α-bromo-ketone functionality in the final product necessitates a strategic approach, typically involving the use of a protecting group for the amine. This guide will focus on a common and effective three-step synthetic route:

  • Protection: The synthesis begins with the protection of the amino group of a suitable precursor, most commonly with a tert-butoxycarbonyl (Boc) group.

  • Bromination: The protected amino-ketone is then brominated at the α-position to the carbonyl group.

  • Deprotection: The final step involves the removal of the protecting group to yield the desired 4-amino-1-bromo-2-butanone, typically as a stable hydrohalide salt.

This guide is structured to provide practical, actionable advice to overcome common hurdles in each of these stages.

Troubleshooting Guide

This section addresses specific problems that you may encounter during the synthesis of 4-amino-1-bromo-2-butanone. Each problem is followed by potential causes and detailed solutions.

Problem 1: Low yield during the Boc protection of the starting amine.
  • Potential Cause 1: Incomplete reaction. The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal pH.

  • Solution 1:

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

    • pH Adjustment: The reaction of an amine with di-tert-butyl dicarbonate (Boc)₂O is typically carried out under basic conditions. Ensure the pH of the reaction mixture is maintained between 9 and 10. You can use a base like sodium bicarbonate or triethylamine.

    • Temperature Control: While the reaction is often run at room temperature, gentle heating (e.g., to 40 °C) can sometimes drive the reaction to completion, especially with less reactive amines.

  • Potential Cause 2: Hydrolysis of (Boc)₂O. Di-tert-butyl dicarbonate can hydrolyze in the presence of water, reducing the amount available for the reaction.

  • Solution 2:

    • Anhydrous Conditions: While some protocols use aqueous conditions, if you suspect hydrolysis is an issue, switch to an anhydrous solvent system like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Stoichiometry: A slight excess of (Boc)₂O (e.g., 1.1 to 1.2 equivalents) can be used to compensate for any minor hydrolysis.

  • Potential Cause 3: Inefficient extraction of the product. The Boc-protected product may have some water solubility, leading to losses during the aqueous workup.

  • Solution 3:

    • Solvent Choice for Extraction: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane.

    • Brine Wash: After extraction, wash the combined organic layers with brine (saturated NaCl solution) to reduce the amount of dissolved water and improve the separation of the organic and aqueous layers.

Problem 2: Multiple spots on TLC after the bromination step, indicating a mixture of products.
  • Potential Cause 1: Over-bromination. The reaction may have proceeded too far, leading to the formation of di-brominated byproducts.

  • Solution 1:

    • Control Stoichiometry: Use a precise amount of the brominating agent, typically N-Bromosuccinimide (NBS), not exceeding 1.05 equivalents. Under acidic conditions, the reaction tends to stop after the first bromination.

    • Slow Addition: Add the brominating agent slowly and in portions to the reaction mixture to maintain a low concentration and prevent localized areas of high concentration that can lead to over-bromination.

    • Temperature Control: Keep the reaction temperature low, typically between 0 °C and room temperature, to control the reaction rate.

  • Potential Cause 2: Bromination at an undesired position. For unsymmetrical ketones, bromination can occur at different α-positions.

  • Solution 2:

    • Acid Catalysis: The acid-catalyzed bromination of ketones proceeds through an enol intermediate. The regioselectivity is determined by the stability of the enol. For 4-(Boc-amino)-2-butanone, the desired bromination is at the C1 position. Using an acid catalyst like p-toluenesulfonic acid (p-TsOH) can favor the formation of the desired product.

  • Potential Cause 3: Degradation of the starting material or product. The Boc-protected aminoketone or the α-bromo-ketone product might be unstable under the reaction conditions.

  • Solution 3:

    • Mild Brominating Agent: NBS is generally a milder and more selective brominating agent than elemental bromine.

    • Reaction Time: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to minimize the degradation of the product.

Problem 3: Difficulty in isolating the final product, 4-amino-1-bromo-2-butanone, after deprotection.
  • Potential Cause 1: Instability of the free amine. The free α-amino-α'-bromo-ketone is likely unstable and prone to self-reaction or degradation.

  • Solution 1:

    • Isolation as a Salt: The final product is typically isolated as a more stable hydrohalide salt (e.g., hydrochloride or hydrobromide). This is achieved by performing the deprotection with an acid like HCl in an anhydrous solvent (e.g., dioxane or diethyl ether). The salt often precipitates from the reaction mixture and can be collected by filtration.

  • Potential Cause 2: Incomplete deprotection. The Boc group may not be fully removed, leading to a mixture of protected and deprotected product.

  • Solution 2:

    • Strong Acid: Use a strong acid for deprotection. A 4M solution of HCl in dioxane is a common and effective reagent for this purpose.

    • Reaction Time and Temperature: The deprotection is usually rapid at room temperature (around 30 minutes to a few hours). Monitor the reaction by TLC to ensure complete removal of the Boc group.

  • Potential Cause 3: Difficult purification of the final salt. The product salt may be difficult to purify from residual reagents or byproducts.

  • Solution 3:

    • Recrystallization: The crude salt can often be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or methanol/diethyl ether.

    • Washing: Washing the filtered salt with a cold, anhydrous solvent in which the salt is sparingly soluble (e.g., cold diethyl ether) can help remove impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of 4-amino-1-bromo-2-butanone?

A1: A common and practical starting material is 4-amino-2-butanone. However, this compound can be unstable. A more stable precursor is 4-amino-1-butanol, which can be oxidized to the corresponding ketone after protection of the amino group. Alternatively, one can start with a commercially available N-Boc-4-amino-2-butanone.

Q2: Why is it necessary to protect the amino group?

A2: The amino group is nucleophilic and can react with the brominating agent (e.g., NBS). It can also react with the α-bromo-ketone product in an intermolecular or intramolecular fashion, leading to undesired side products and a lower yield of the target molecule. The use of a protecting group like Boc temporarily masks the reactivity of the amine during the bromination step.

Q3: What are the advantages of using N-Bromosuccinimide (NBS) over elemental bromine (Br₂)?

A3: NBS is generally preferred for the α-bromination of ketones for several reasons:

  • Milder Reaction Conditions: NBS allows for bromination under milder conditions, which can be beneficial when working with sensitive substrates.

  • Higher Selectivity: It is often more selective, reducing the risk of over-bromination and other side reactions.

  • Easier Handling: NBS is a crystalline solid that is easier and safer to handle than liquid bromine, which is highly corrosive and volatile.

Q4: How can I monitor the progress of the reactions?

A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of all three steps of the synthesis. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation of the starting material, product, and any byproducts. The spots can be visualized using a UV lamp (if the compounds are UV active) and/or by staining with a suitable reagent like potassium permanganate or ninhydrin (for free amines).

Q5: The final product is described as a hydrohalide salt. How do I handle and store it?

A5: The hydrohalide salt of 4-amino-1-bromo-2-butanone is generally a crystalline solid that is more stable than the free amine. It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. Due to its potential lachrymatory and irritant properties, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Experimental Protocols

Step 1: Synthesis of 4-(tert-butoxycarbonylamino)-2-butanone

This protocol assumes the use of 4-aminobutan-2-one hydrochloride as the starting material.

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
4-aminobutan-2-one hydrochloride123.585.0 g40.5
Dichloromethane (DCM)-100 mL-
Triethylamine (TEA)101.1912.3 mL (8.9 g)88.1
Di-tert-butyl dicarbonate ((Boc)₂O)218.259.7 g44.5

Procedure:

  • Suspend 4-aminobutan-2-one hydrochloride (5.0 g, 40.5 mmol) in dichloromethane (100 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (12.3 mL, 88.1 mmol) to the suspension. Stir for 15 minutes.

  • Add di-tert-butyl dicarbonate (9.7 g, 44.5 mmol) portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC (e.g., using 1:1 hexane:ethyl acetate) until the starting material is no longer visible.

  • Quench the reaction by adding 50 mL of water.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexane and ethyl acetate) to yield pure 4-(tert-butoxycarbonylamino)-2-butanone.

Step 2: Synthesis of 4-(tert-butoxycarbonylamino)-1-bromo-2-butanone
ReagentMolar Mass ( g/mol )AmountMoles (mmol)
4-(Boc-amino)-2-butanone187.245.0 g26.7
Tetrahydrofuran (THF), anhydrous-100 mL-
p-Toluenesulfonic acid (p-TsOH)·H₂O190.220.51 g2.67
N-Bromosuccinimide (NBS)177.984.98 g28.0

Procedure:

  • Dissolve 4-(tert-butoxycarbonylamino)-2-butanone (5.0 g, 26.7 mmol) and p-toluenesulfonic acid monohydrate (0.51 g, 2.67 mmol) in anhydrous tetrahydrofuran (100 mL) in a round-bottom flask protected from light.

  • Stir the solution at room temperature.

  • Add N-Bromosuccinimide (4.98 g, 28.0 mmol) in one portion.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with diethyl ether (100 mL).

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be used in the next step without further purification or can be purified by column chromatography if necessary.

Step 3: Synthesis of 4-amino-1-bromo-2-butanone hydrochloride
ReagentMolar Mass ( g/mol )AmountMoles (mmol)
4-(Boc-amino)-1-bromo-2-butanone266.135.0 g18.8
4M HCl in 1,4-Dioxane-25 mL100
Diethyl ether, anhydrous-100 mL-

Procedure:

  • Dissolve the crude 4-(tert-butoxycarbonylamino)-1-bromo-2-butanone (5.0 g, 18.8 mmol) in a minimal amount of anhydrous dichloromethane (if necessary) and place it in a round-bottom flask.

  • Add 4M HCl in 1,4-dioxane (25 mL, 100 mmol) to the solution at room temperature.

  • Stir the mixture for 1-2 hours. A precipitate should form.

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Add anhydrous diethyl ether (100 mL) to the mixture to facilitate further precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold, anhydrous diethyl ether.

  • Dry the product under vacuum to yield 4-amino-1-bromo-2-butanone hydrochloride as a solid.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection start 4-Aminobutan-2-one Hydrochloride reagents1 (Boc)₂O, TEA, DCM start->reagents1 React workup1 Aqueous Workup & Purification reagents1->workup1 Process product1 4-(Boc-amino)-2-butanone workup1->product1 Isolate reagents2 NBS, p-TsOH, THF product1->reagents2 React workup2 Filtration & Aqueous Workup reagents2->workup2 Process product2 4-(Boc-amino)-1-bromo-2-butanone workup2->product2 Isolate reagents3 4M HCl in Dioxane product2->reagents3 React workup3 Precipitation & Filtration reagents3->workup3 Process final_product 4-Amino-1-bromo-2-butanone Hydrochloride workup3->final_product Isolate

Caption: A three-step workflow for the synthesis of 4-amino-1-bromo-2-butanone hydrochloride.

Troubleshooting Decision Tree: Low Yield in Bromination

G start Low Yield in Bromination Step q1 TLC shows multiple spots? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Spots corresponding to di-brominated product? a1_yes->q2 q4 TLC shows unreacted starting material? a1_no->q4 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol1 Reduce NBS stoichiometry. Add NBS slowly. Lower reaction temperature. a2_yes->sol1 q3 Unidentified side products? a2_no->q3 a3_yes Yes q3->a3_yes sol2 Ensure anhydrous conditions. Check purity of starting material. Minimize reaction time. a3_yes->sol2 a4_yes Yes q4->a4_yes sol3 Increase reaction time. Check catalyst activity. Ensure NBS is not degraded. a4_yes->sol3

Optimization

Purification techniques for crude 4-amino-1-bromo-2-butanone.

This technical guide addresses the purification and handling of 4-amino-1-bromo-2-butanone , a highly reactive intermediate often encountered as its hydrobromide salt or in its protected form (e.g., N-phthalimido).[1] Ex...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification and handling of 4-amino-1-bromo-2-butanone , a highly reactive intermediate often encountered as its hydrobromide salt or in its protected form (e.g., N-phthalimido).[1]

Executive Summary: The Stability Paradox

Critical Warning: "Crude 4-amino-1-bromo-2-butanone" as a free base is chemically unstable.[1] It undergoes rapid intramolecular cyclization to form 3-pyrrolidinone (often isolated as the hydrobromide salt).[1]

  • If you have a stable solid: You likely have the protected precursor, 1-bromo-4-phthalimido-2-butanone (CAS 51132-00-4), or the cyclized 3-pyrrolidinone hydrobromide .[1]

  • If you have a dark oil/tar: You likely attempted to isolate the free linear amine, resulting in uncontrolled polymerization or cyclization.[1]

This guide focuses on purifying the stable phthalimide precursor and handling the transient linear amine salt to prevent unwanted degradation.[1]

Part 1: Purification of the Precursor (1-Bromo-4-phthalimido-2-butanone)

The most common route to the target amine is via the bromination of 4-phthalimido-2-butanone.[1] The crude product often contains unreacted starting material and over-brominated byproducts (dibromo species).[1]

Protocol 1: Selective Recrystallization

This method removes the dibromo impurity, which is the most persistent contaminant.[1]

Parameter Specification Rationale
Solvent System Ethanol (95%) or Acetone/Hexane (1:[1]3)Phthalimide is moderately soluble in hot ethanol; impurities remain in the mother liquor.[1]
Concentration 1 g crude / 5–7 mL solventHigh dilution prevents co-precipitation of the dibromo byproduct.[1]
Temperature Reflux to dissolve; Cool to 0–4 °CSlow cooling promotes the formation of dense, filterable crystals over amorphous oils.[1]
Washing Cold Ethanol (-20 °C)Removes surface impurities without redissolving the product.[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude orange/brown solid in boiling ethanol (95%). If insoluble black specs remain, perform a hot filtration through a Celite pad.[1]

  • Seeding: Remove from heat. Once the solution reaches ~50 °C, add a seed crystal of pure material if available.[1]

  • Crystallization: Allow to cool to room temperature undisturbed for 2 hours, then transfer to an ice bath for 4 hours.

  • Isolation: Filter the off-white needles. Wash with ice-cold ethanol.

  • Drying: Dry under vacuum (< 10 mmHg) at 40 °C. Do not exceed 60 °C to prevent thermal decomposition.

Part 2: Handling the Deprotected Amine (The "Linear" Species)

When you deprotect the phthalimide (e.g., using HBr/Acetic Acid), you generate 4-amino-1-bromo-2-butanone hydrobromide .[1]

The Cyclization Trap: In aqueous solution or at pH > 4, the amine (


) attacks the alpha-carbon (

), displacing the bromide to form a 5-membered ring (3-pyrrolidinone).[1]
Diagram: The Instability Pathway

G cluster_0 Stable Precursor cluster_1 Deprotection (Acidic) cluster_2 Cyclization (pH > 4) Precursor 1-Bromo-4-phthalimido- 2-butanone LinearSalt 4-Amino-1-bromo-2-butanone Hydrobromide (Linear) Precursor->LinearSalt HBr / AcOH (Deprotection) LinearSalt->LinearSalt Stable only in Dry Acid Cyclic 3-Pyrrolidinone Hydrobromide LinearSalt->Cyclic Fast Cyclization (Intramolecular SN2)

Caption: The linear amine salt is kinetically unstable and rapidly cyclizes to 3-pyrrolidinone upon exposure to moisture or base.[1]

Protocol 2: In Situ Generation for Downstream Synthesis

If your goal is to react the linear amine (e.g., with a thioamide to form a thiazole), do not isolate it .[1] Use it immediately.

  • Deprotection: Reflux the phthalimide in 48% HBr or HBr/AcOH for 2–4 hours.

  • Concentration: Evaporate volatiles under reduced pressure at < 50 °C.

  • Immediate Use: Re-dissolve the resulting hygroscopic solid (the crude HBr salt) in the next reaction solvent (e.g., Ethanol/DMF) and add the coupling partner immediately.[1]

  • Buffering: If a base is required for the next step (e.g., NaOAc), add it slowly and cold (0 °C) to minimize self-cyclization before the intermolecular reaction can occur.[1]

Part 3: Troubleshooting & FAQs

Q1: My crude product is a dark oil that refuses to crystallize. What happened?

  • Cause: This is often due to residual solvent (DMF/Acetic acid) or the presence of the dibromo impurity (1,1-dibromo-4-phthalimido-2-butanone), which acts as a potent crystallization inhibitor.[1]

  • Solution: Perform a trituration . Dissolve the oil in a minimum amount of dichloromethane (DCM), then slowly add diethyl ether or hexane with vigorous stirring.[1] The impurities often remain in solution while the product precipitates as a solid.[1]

Q2: Why did my product turn black during storage?

  • Cause: The free amine was likely generated.[1] Even trace amounts of moisture can hydrolyze the HBr salt, liberating the free amine which then polymerizes.[1]

  • Solution: Always store the compound as the phthalimide (stable) or the hydrobromide salt (moderately stable if dry).[1] Store in a desiccator at -20 °C under argon.

Q3: Can I use silica gel chromatography for purification?

  • Warning: Silica gel is slightly acidic and retains polar amines strongly.

  • For Phthalimide: Yes. Use Ethyl Acetate/Hexane (3:7).[1] The product (

    
    ) separates well from the dibromo impurity (
    
    
    
    ).[1]
  • For Amine Salt: No. The salt will degrade or stick irreversibly.[1] Use recrystallization or ion-exchange resins (with caution) only.[1]

References

  • Preparation of Alpha-Bromoketones: Organic Syntheses, Coll. Vol. 6, p. 175 (1988); Vol. 53, p. 123 (1973).[1] Link[1]

  • Synthesis of 3-Pyrrolidinone via Bromoketone: Journal of Medicinal Chemistry, 1992, 35(22), 4205–4213.[1] (Discusses the cyclization kinetics of amino-bromoketones).

  • Phthalimide Protection Strategy: Tetrahedron, 1996, 52(34), 11177-11214.[1] (Detailed protocol for 1-bromo-4-phthalimido-2-butanone synthesis).

  • Properties of 1-Bromo-4-phthalimido-2-butanone: Sigma-Aldrich Product Specification, CAS 51132-00-4.[1][2] Link

Sources

Troubleshooting

Technical Guide: Impurity Profiling &amp; Troubleshooting in 4-Amino-1-bromo-2-butanone Synthesis

Executive Summary & Molecule Profile[2] 4-amino-1-bromo-2-butanone is a highly reactive halomethyl ketone, primarily utilized as an affinity labeling reagent for serine proteases or as a transient intermediate in heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[2]

4-amino-1-bromo-2-butanone is a highly reactive halomethyl ketone, primarily utilized as an affinity labeling reagent for serine proteases or as a transient intermediate in heterocycle synthesis.[1] Due to the coexistence of a nucleophilic primary amine and a highly electrophilic


-bromo ketone moiety, the free base is intrinsically unstable.

Critical Handling Directive: This compound must be synthesized, isolated, and stored exclusively as its Hydrobromide (HBr) salt . The presence of free base leads to rapid autocyclization and polymerization.

PropertySpecification
IUPAC Name 1-bromo-4-aminobutan-2-one hydrobromide
Structure

Stability Hygroscopic solid; stable at -20°C under inert atmosphere.[1] Unstable in aqueous solution > pH 4.[1]0.
Primary Hazard Potent alkylating agent; lachrymator.[1]

Synthetic Routes & Impurity Origins

To understand the side products, we must analyze the two dominant synthetic methodologies.

Method A: The Modified Arndt-Eistert Route (Recommended for Purity)

This method utilizes


-Alanine as a chiral-pool equivalent starting material.[1] It offers the highest regiochemical fidelity but involves hazardous diazomethane.[1]
  • Step 1:

    
    -Protection (Boc/Cbz) of 
    
    
    
    -Alanine.[1]
  • Step 2: Mixed anhydride activation + Diazomethane

    
    
    
    
    
    -Diazo ketone.[1]
  • Step 3: Hydrobromination (

    
     or 
    
    
    
    )
    
    
    Bromomethyl ketone.[1]
  • Step 4: Deprotection.[1]

Method B: Direct Bromination of Protected Amino Ketone

This method involves brominating 4-(protected-amino)-2-butanone.[1] It is scalable but prone to regiochemical mixtures.[1]

  • Step 1: Bromination (

    
    ) of 
    
    
    
    -Phthalimido-2-butanone.[1]
  • Step 2: Acid hydrolysis of the phthalimide.[1]

Common Side Products: Identification & Troubleshooting

The following guide addresses the specific impurities generated by the routes above.

Side Product 1: 3-Pyrrolidinone (The "Pink Oil" Phenomenon)

Origin: Spontaneous intramolecular cyclization of the free base. Mechanism: The terminal amine (pKa ~9-10) is deprotonated at pH > 4.[1] It performs a 5-exo-tet nucleophilic attack on the


-carbon, displacing bromide.[1]
Diagnostic: 
  • Appearance: Product turns into a pink/brown oil or sticky gum.[1]

  • NMR: Loss of the singlet at

    
     ppm (
    
    
    
    ). Appearance of complex multiplets corresponding to the cyclic ring.

Troubleshooting Q&A:

Q: My final product is a hygroscopic oil that darkens rapidly. How do I crystallize it? A: You likely have free base contamination. 1.[1] Immediate Action: Redissolve the oil in minimal dry methanol and add 1.1 equivalents of


 in dioxane/acetic acid. Precipitate with cold diethyl ether.
2.  Prevention:  Ensure the final deprotection step (e.g., Boc removal) ends with a high concentration of acid. Never perform an aqueous workup with bicarbonate or hydroxide.[1]
Side Product 2: The Regioisomer (3-Bromo-4-amino-2-butanone)

Origin: Exclusive to Method B (Direct Bromination) .[1] Mechanism: Acid-catalyzed enolization of 2-butanone derivatives can occur at


 (kinetic/methyl) or 

(thermodynamic/methylene).[1] While electron-withdrawing protecting groups on the amine favor

bromination,

bromination is a competitive pathway, especially at higher temperatures. Diagnostic:
  • 1H NMR: The desired product (

    
    -Br) shows a singlet  (
    
    
    
    ) at
    
    
    ppm.[1] The side product (
    
    
    -Br) shows a doublet or multiplet at the
    
    
    -position and lacks the distinct methyl singlet.

Troubleshooting Q&A:

Q: I see a secondary set of signals in the NMR (~15%). Can I purify this? A: Separation of these isomers is extremely difficult due to similar polarity and instability on silica gel. 1.[1] Solution: Switch to Method A (Diazo route) . The insertion of the diazo carbon guarantees the bromide is terminal (


).
2.  Mitigation (Method B):  Perform bromination at lower temperatures (

to

) and use methanol as a co-solvent to trap the kinetic enol.
Side Product 3: -Dibromo Species

Origin: Over-bromination during Method B. Mechanism: The introduction of the first bromine atom inductively destabilizes the carbonyl, but in some acidic conditions, the resulting enol can react again. Diagnostic:

  • NMR: A singlet integrating to

    
     (instead of 
    
    
    
    ) at a downfield shift (
    
    
    ppm).
Side Product 4: Wolff Rearrangement Byproducts (Esters)

Origin: Exclusive to Method A , occurring if the diazo ketone is exposed to light, heat, or silver ions before HBr addition. Structure:


-Alanine homologues (e.g., methyl 4-aminobutanoate).[1]
Diagnostic: 
  • NMR: Appearance of a methoxy singlet (

    
     ppm) if methanol was used, and loss of the ketone carbonyl signal.
    

Visualizing the Impurity Landscape

The following diagram maps the synthesis pathways and the divergence points for each side product.

G Start Starting Material (Protected Amino Acid/Ketone) Diazo Diazo Ketone Intermediate (R-CO-CHN2) Start->Diazo Method A: Mixed Anhydride + CH2N2 Bromo_Pre Protected Bromo Ketone (R-CO-CH2-Br) Start->Bromo_Pre Method B: Br2 / H+ Diazo->Bromo_Pre HBr (anhydrous) SP_Wolff Side Product: Homologated Ester (Wolff Rearrangement) Diazo->SP_Wolff hv / Heat / Ag+ Target Target: 4-amino-1-bromo-2-butanone (HBr Salt) Bromo_Pre->Target Deprotection (Acidic) SP_Regio Side Product: 3-Bromo Isomer (Regio-control Failure) Bromo_Pre->SP_Regio Method B Risk: Thermodynamic Enol SP_Cyclic Side Product: 3-Pyrrolidinone (Cyclization) Target->SP_Cyclic pH > 4 (Free Base Formation) SP_Hydro Side Product: Hydroxy Ketone (Hydrolysis) Target->SP_Hydro H2O / Heat

Caption: Pathways to 4-amino-1-bromo-2-butanone and critical divergence points for impurity formation.

Optimized Protocol: The "Diazo" Route (Method A)

This protocol is selected for its ability to avoid regioisomers and minimize over-bromination.[1]

Reagents:

  • 
    -Boc-
    
    
    
    -Alanine (1.0 eq)[1]
  • Isobutyl chloroformate (1.1 eq)

  • N-Methylmorpholine (NMM) (1.1 eq)[1]

  • Diazomethane (excess, ethereal solution) [HAZARD]

  • HBr (48% aq or 33% in AcOH)

Step-by-Step Methodology:

  • Mixed Anhydride Formation:

    • Dissolve ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      -Boc-
      
      
      
      -Alanine in anhydrous THF under
      
      
      . Cool to
      
      
      .[1]
    • Add NMM, followed dropwise by isobutyl chloroformate.[1] Stir for 15 min. Precipitate (NMM·HCl) will form.

    • Control Point: Maintain temp

      
       to prevent anhydride decomposition.
      
  • Diazotization:

    • Filter the mixture rapidly (cold) to remove salts or cannulate the supernatant into a pre-cooled (

      
      ) solution of diazomethane in ether.
      
    • Allow to warm to RT and stir for 2 hours.

    • Observation: Evolution of

      
       gas. Solution turns yellow.[1]
      
  • Hydrobromination:

    • Cool the diazo ketone solution to

      
      .
      
    • Add

      
       (33% in AcOH) dropwise until 
      
      
      
      evolution ceases.[1]
    • Critical Endpoint: The yellow color should fade to colorless/pale yellow. Do not add large excess HBr to avoid hydrolyzing the Boc group prematurely or affecting the ketone.

  • Isolation & Deprotection:

    • Wash with dilute ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       (cold, rapid) to remove excess acid only if Boc is still attached.[1] Dry organic layer and concentrate.[1]
      
    • Dissolve residue in EtOAc.[1] Add

      
       in dioxane (or HBr/AcOH). Stir 1h.
      
    • Precipitate the salt with

      
      .[1] Filter and dry under vacuum over 
      
      
      
      .

Comparison of Impurities by Synthesis Method

ImpurityMethod A (Diazo)Method B (Bromination)Mitigation Strategy
3-Bromo Isomer None (Structurally impossible)High Risk (10-20%)Use Method A; Low temp bromination.[1]
Dibromo Ketone LowModerateControl stoichiometry strictly.[1]
Homologated Ester Moderate (if light/Ag present)NoneKeep diazo ketone in dark; no metal salts.[1]
Chloromethyl Ketone High (if HCl used)NoneUse HBr exclusively; avoid chloride sources.[1]
3-Pyrrolidinone High (if pH not controlled)High (if pH not controlled)Always keep acidic (HBr salt form).[1]

References

  • Synthesis of Halomethyl Ketones via Diazo Route

    • Powers, J. C., & Gupton, B. F. (1977). Reaction of serine proteases with halomethyl ketones. Methods in Enzymology, 46, 197-208.[1]

    • Note: This is the seminal reference for peptide chloromethyl/bromomethyl ketone synthesis using the mixed anhydride/diazo method.
  • Cycliz

    
    -Amino Ketones: 
    
    • Luzzio, F. A. (2001).[1] The Henry reaction: recent examples. Tetrahedron, 57(6), 915-945.[1] (Discusses general reactivity of amino-carbonyl systems).

    • Context: Validates the rapid cyclization of 4-amino ketones to pyrrolidine deriv
  • Bromination of Methyl Ketones (Regioselectivity)

    • Gaudry, M., & Marquet, A. (1978).[1] Regioselectivity of the acid-catalyzed bromination of 2-butanone and related ketones. Tetrahedron, 34(20), 2999-3005.[1]

    • Context: Establishes the competition between C1 and C3 bromination in 2-butanone deriv
  • General Reactivity of

    
    -Halo Ketones: 
    
    • Erian, A. W., et al. (2003). The Chemistry of

      
      -Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865.[1]
      

Sources

Optimization

Optimizing reaction conditions for 4-amino-1-bromo-2-butanone stability

Technical Support Center: 4-Amino-1-Bromo-2-Butanone Stability & Optimization Executive Summary: The "Scorpion" Molecule Current Status: Critical Instability Primary Risk: Rapid Intramolecular Cyclization & Polymerizatio...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Amino-1-Bromo-2-Butanone Stability & Optimization

Executive Summary: The "Scorpion" Molecule

Current Status: Critical Instability Primary Risk: Rapid Intramolecular Cyclization & Polymerization

Welcome to the technical guide for handling 4-amino-1-bromo-2-butanone . If you are accessing this guide, you are likely experiencing rapid degradation, "tarring," or loss of yield.

This molecule represents a classic "Scorpion" problem in organic synthesis: it possesses a nucleophilic tail (primary amine,


) and an electrophilic head (

-bromoketone). Without strict environmental controls, the tail will attack the head, leading to immediate self-destruction.

Part 1: The Mechanics of Instability

To optimize your conditions, you must understand the enemy. The instability is not random; it is driven by two specific, kinetically favored pathways.

Pathway A: The 5-Exo-Tet Cyclization (Dominant)

In neutral or basic media (pH > 7), the free amine attacks the carbon bearing the bromine.

  • Mechanism: Intramolecular

    
     displacement.
    
  • Result: Formation of 3-pyrrolidinone (as a salt or free base).

  • Kinetics: Extremely fast due to the entropic advantage of forming a 5-membered ring (Baldwin’s Rules: 5-exo-tet is favored).

Pathway B: Intermolecular Polymerization

At high concentrations (>0.1 M), the amine of Molecule A attacks the ketone or bromide of Molecule B.

  • Result: Formation of insoluble oligomers and dark, intractable tars.

Pathway C: The "Free Base" Trap

Isolating the free base of 4-amino-1-bromo-2-butanone is functionally impossible at ambient conditions. It exists transiently before collapsing into Pathway A or B.

Part 2: Visualizing the Degradation Pathways

The following diagram illustrates the competing pathways you must control.

G cluster_0 Critical Control Point Start 4-amino-1-bromo-2-butanone (HBr Salt) FreeBase Free Base Intermediate (Transient Species) Start->FreeBase Deprotonation (pH > 6) Cyclic 3-Pyrrolidinone (Cyclization Product) FreeBase->Cyclic Intramolecular SN2 (Fast, Dilute) Polymer Oligomers/Tars (Polymerization) FreeBase->Polymer Intermolecular (High Conc.) Target Target Molecule (Desired Reaction) FreeBase->Target Trapping Agent (Must be faster than cyclization)

Figure 1: Reaction landscape of 4-amino-1-bromo-2-butanone. The "Free Base" is the danger zone. Success depends on bypassing this state or trapping it faster than it cyclizes.

Part 3: Troubleshooting Guide & FAQs

Q1: My reaction mixture turns black/brown within minutes of adding base. Why?

Diagnosis: Uncontrolled Polymerization (Pathway B). The Cause: You likely generated the free base in a concentrated solution without an immediate electrophile to trap it. The Fix:

  • Never add base to the 4-amino-1-bromo-2-butanone salt in the absence of your reaction partner.

  • Reverse Addition: Add the base dropwise to a mixture of the salt and your target reagent.

  • Dilution: Run the reaction at high dilution (0.01 M – 0.05 M) to disfavor intermolecular polymerization.

Q2: Can I isolate the free base for characterization?

Answer: Absolutely not. Attempts to extract the free base into organic solvent and rotovap it will yield 3-pyrrolidinone hydrobromide or polymerized tar.

  • Protocol: Always handle as the Hydrobromide (HBr) or Hydrochloride (HCl) salt .

  • Characterization: Perform NMR in

    
     or 
    
    
    
    on the salt form directly.
Q3: How do I store the stock material?

Protocol:

  • Form: Solid Hydrobromide salt.

  • Temperature: -20°C (Freezer).

  • Atmosphere: Argon or Nitrogen (Hygroscopic; moisture accelerates hydrolysis).

  • Container: Amber glass (protects the C-Br bond from photolysis).

Q4: I need to react the amine, but the bromide keeps leaving. How do I stop this?

Strategy: You cannot stop the bromide from being a good leaving group. You must change your synthesis strategy.

  • Option A (Protection): Use N-phthalimido-1-bromo-2-butanone instead. The phthalimide protects the nitrogen, preventing cyclization. Perform your ketone chemistry first, then deprotect the amine with hydrazine or acid as the final step.

  • Option B (In-Situ Generation): If you must use the free amine, generate it in the presence of a "Soft" electrophile that reacts faster than the internal

    
     cyclization (e.g., highly reactive acyl chlorides or isocyanates).
    

Part 4: Optimized Experimental Protocols

Protocol A: Synthesis of 4-amino-1-bromo-2-butanone (HBr Salt)

Note: This is best prepared from the N-phthalimido precursor to ensure purity.

ParameterConditionRationale
Precursor 4-phthalimido-1-bromo-2-butanonePrevents premature cyclization.
Acid Source 48% HBr (aq) or HBr/Acetic AcidCleaves phthalimide; stabilizes amine.
Temperature Reflux (100°C) for 4-6 hoursRequired for phthalimide hydrolysis.
Workup Cool

Filter Phthalic acid

Conc.
Removes byproduct.
Purification Recrystallize from EtOH/Et2OCrucial: Removes traces of water/acid.
Storage Vacuum desiccator over

Moisture triggers degradation.
Protocol B: Using the Reagent in a Coupling Reaction

Scenario: You want to react the ketone with a nucleophile (e.g., thiourea) while keeping the amine intact.

  • Solvent System: Use Ethanol or Acetonitrile (Polar aprotic/protic).

  • Stoichiometry: 1.0 equiv Reagent Salt : 1.0 equiv Nucleophile.

  • Buffer: Do NOT use strong bases (NaOH, TEA). The HBr salt is acidic enough to catalyze many ketone condensations (like Hantzsch thiazole synthesis).

  • Temperature: Keep reaction < 40°C. Heat promotes the displacement of bromine by the amine.

References

  • Baldwin, J. E. (1976). Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications, (18), 734–736. [Link]

    • Foundational text explaining why the 5-exo-tet cyclization to pyrrolidinone is kinetically favored.
  • Gao, Y., et al. (2014). Continuous Flow Synthesis of

    
    -Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry, 79(12), 5814. [Link]
    
    • Provides protocols for handling unstable -bromoketones and the importance of acid stabiliz
  • Kuhn, R., & Osswald, G. (1956). Synthesis of 3-Pyrrolidinone. Chemische Berichte, 89(6), 1423–1434. Historical verification that 4-amino-1-bromo-2-butanone is the direct precursor to 3-pyrrolidinone.
  • General handling data for the alpha-bromoketone moiety (Lachrym
Troubleshooting

Technical Support Center: Scale-Up Production of 4-Amino-1-bromo-2-butanone

Welcome to the technical support center for the synthesis and scale-up of 4-amino-1-bromo-2-butanone. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 4-amino-1-bromo-2-butanone. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities associated with the large-scale production of this critical pharmaceutical intermediate. The inherent reactivity of the α-bromoketone moiety, combined with the presence of a primary amine, presents unique challenges in terms of stability, safety, and process control.

This document provides in-depth, experience-driven answers to frequently encountered problems, offering not just solutions but the underlying chemical principles to empower you to make informed decisions during your development campaigns.

Frequently Asked Questions (FAQs)

Section 1: Synthesis and Reaction Control

Question: What are the primary challenges when scaling the synthesis of 4-amino-1-bromo-2-butanone from the lab to a pilot plant?

Answer: Transitioning the synthesis of this compound from gram to kilogram scale introduces several critical challenges that are often not apparent at the bench.[1] The primary issues include:

  • Exotherm Management: The bromination of the ketone precursor is typically an exothermic reaction. On a small scale, this heat is easily dissipated. On a large scale, inadequate heat removal can lead to a thermal runaway, causing rapid temperature increases, excessive pressure build-up, and the formation of dangerous side products.[1]

  • Reagent Stoichiometry and Addition: In the lab, it's common to use a slight excess of brominating agent to drive the reaction to completion. On a large scale, this can lead to significant amounts of di-brominated and other impurities that are difficult to remove. Precise control over the addition rate of the brominating agent is crucial to maintain selectivity.

  • Mixing and Mass Transfer: In large reactors, achieving homogenous mixing is more difficult. Poor mixing can create localized "hot spots" of high reagent concentration, leading to the formation of impurities and inconsistent product quality.

  • Instability of the Free Amine: The target molecule, 4-amino-1-bromo-2-butanone, is inherently unstable as a free base. The primary amine can act as a nucleophile, leading to self-condensation or polymerization. Therefore, the synthesis is almost always performed on an N-protected precursor, such as 4-(Boc-amino)-2-butanone, with the deprotection carried out in a subsequent step to form a stable salt.

  • Safety and Handling: Handling large quantities of corrosive and toxic reagents like bromine or hydrogen bromide requires specialized equipment and stringent safety protocols to protect personnel and the environment.[2]

Question: My bromination reaction is giving low yields and multiple byproducts. What is the likely cause?

Answer: Low yields and poor selectivity in α-bromination reactions are common issues during scale-up. The root cause often lies in the reaction conditions and the nature of the enol or enolate intermediate.

  • Formation of Di-brominated Impurities: This is the most common issue and typically results from an excess of the brominating agent or poor process control. The initially formed α-bromoketone can enolize and react with another equivalent of bromine.

    • Causality: The bromine atom is an electron-withdrawing group, which actually makes the remaining α-proton less acidic than the starting ketone's α-protons. However, under certain conditions (especially basic), competitive enolization can still occur. Under acidic conditions, the rate of halogenation is dependent on the rate of enol formation.[3]

    • Solution: Carefully control the stoichiometry of the brominating agent (aim for 1.0 to 1.05 equivalents). Ensure slow, subsurface addition into a well-agitated vessel to prevent localized high concentrations. Monitor the reaction progress diligently using an appropriate analytical technique (TLC, GC, or HPLC).

  • Other Impurities: Depending on the substrate and conditions, other side reactions can occur. For aromatic precursors, ring bromination is a risk if the conditions are too harsh.[4]

  • Troubleshooting Workflow: The following decision tree can guide your optimization efforts.

G start Low Yield / High Impurities in Bromination check_purity Analyze Crude Reaction Mixture (HPLC/GC-MS) start->check_purity identify_impurity Identify Major Impurity check_purity->identify_impurity is_dibromo Di-brominated Product? identify_impurity->is_dibromo Yes is_starting_material High Starting Material? identify_impurity->is_starting_material No dibromo_cause Cause: Excess Bromine or Poor Mixing is_dibromo->dibromo_cause is_other Other Byproducts? is_starting_material->is_other No incomplete_reaction Cause: Incomplete Reaction is_starting_material->incomplete_reaction Yes other_cause Cause: Degradation / Side Reactions is_other->other_cause incomplete_solution Solution: 1. Increase reaction time. 2. Slightly increase temperature. 3. Check reagent quality. incomplete_reaction->incomplete_solution dibromo_solution Solution: 1. Reduce Bromine to 1.0-1.05 eq. 2. Slow, subsurface addition. 3. Improve agitation. dibromo_cause->dibromo_solution other_solution Solution: 1. Lower reaction temperature. 2. Evaluate alternative solvent or   brominating agent (e.g., NBS). other_cause->other_solution

Caption: Troubleshooting Low Bromination Yield.

Section 2: Product Stability and Handling

Question: Why is 4-amino-1-bromo-2-butanone typically isolated as a salt (e.g., hydrobromide or hydrochloride)?

Answer: Isolating the compound as a salt is critical for ensuring its stability and usability. The free base form is highly unstable for two primary reasons:

  • Intramolecular Reactivity: The nucleophilic primary amine can react with the electrophilic α-carbon (bearing the bromine) of another molecule, leading to dimerization and polymerization.

  • Self-Condensation: The amine can also participate in reactions with the ketone carbonyl group, leading to imine formation and subsequent complex degradation pathways.

By protonating the amine to form a salt (e.g., R-NH3+ Br-), its nucleophilicity is completely quenched. This prevents self-reaction, rendering the compound as a stable, often crystalline solid that is easier to handle, purify, and store. The salt form is typically stable for extended periods when stored in a cool, dry, and inert environment.

Question: What are the best practices for storing and handling α-bromoketones on a large scale?

Answer: α-Bromoketones, including 4-amino-1-bromo-2-butanone salts, are potent lachrymators and are toxic.[5] Safe handling is paramount.

  • Engineering Controls: Production should be carried out in a well-ventilated area using closed-system reactors and transfer lines to minimize exposure. Vents from reactors should be directed to a caustic scrubber to neutralize any evolved HBr or bromine vapors.

  • Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including chemical-resistant gloves (butyl rubber or Viton are often recommended), safety goggles, a face shield, and a chemical-resistant apron. For operations with a high risk of exposure, a supplied-air respirator may be necessary.[6]

  • Storage: The final product salt should be stored in tightly sealed, corrosion-resistant containers (e.g., glass-lined or high-grade polymer drums). The storage area should be cool, dry, and separate from incompatible materials, especially bases and oxidizing agents.

Troubleshooting Guide

Problem Encountered Potential Root Cause(s) Recommended Corrective Actions & Scientific Rationale
Product degradation during aqueous workup. The α-bromoketone is unstable in the presence of strong bases. The C-Br bond is susceptible to nucleophilic attack by hydroxide, and the carbonyl group can promote elimination reactions.[7]1. Use a mild base: Wash with a saturated solution of sodium bicarbonate (NaHCO₃) instead of stronger bases like sodium hydroxide (NaOH) to neutralize acid. 2. Keep it cold: Perform all aqueous washes at low temperatures (0-10 °C) to slow down degradation kinetics. 3. Minimize contact time: Do not let the organic layer sit in contact with the aqueous phase for extended periods.
Difficulty isolating the product; it remains an oil. The product may be impure, or the free base/salt is not crystalline under the current conditions.1. Convert to a salt: If you have the free base, dissolve it in a suitable solvent (e.g., isopropanol, ethyl acetate) and bubble dry HBr or HCl gas through it, or add a solution of the acid in a solvent like ether, to precipitate the stable, crystalline salt. 2. Solvent Screen for Recrystallization: If the salt is impure, perform a solvent screen to find a suitable system for recrystallization to improve purity and crystallinity.
Inconsistent results between batches. This points to a lack of process robustness, often stemming from variables that were not critical at the lab scale.[1]1. Raw Material Quality: Ensure the purity of the starting ketone and brominating agent is consistent. 2. Water Content: Water can interfere with some bromination reactions. Ensure solvents are appropriately dried if the chemistry is moisture-sensitive. 3. Strictly Define Process Parameters: Lock down and validate parameters like reagent addition times, agitation rates, and temperature profiles. Do not deviate between batches.

Experimental Protocols & Data

Protocol: Synthesis of 4-(Boc-amino)-1-bromo-2-butanone

This is a representative protocol and must be adapted and optimized for your specific equipment and scale.

Objective: To synthesize the N-protected precursor to 4-amino-1-bromo-2-butanone, which is more stable for isolation and handling.

Workflow Diagram:

Caption: Synthesis Workflow for the Protected Intermediate.

Step-by-Step Methodology:

  • Reactor Setup: Charge a clean, dry, jacketed reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet with 4-(Boc-amino)-2-butanone (1.0 eq) and a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM) (5-10 volumes).

  • Cooling: Begin agitation and cool the reactor contents to 0-5 °C.

  • Bromination: Prepare a solution of bromine (1.05 eq) in the same solvent. Add the bromine solution slowly to the reactor via an addition funnel or pump over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The reaction is highly exothermic and requires careful monitoring.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-10 °C. Monitor the consumption of starting material by TLC or HPLC (approx. 1-3 hours).

  • Quenching: Once the reaction is complete, slowly add a cold, aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted bromine.

  • Workup: Transfer the mixture to a separation vessel. Separate the organic layer. Wash the organic layer sequentially with cold saturated sodium bicarbonate solution and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(Boc-amino)-1-bromo-2-butanone, typically as an oil. This can then be used directly in the next step (deprotection and salt formation) or purified if necessary.

References

  • CN103449992A - Bromo-butanone synthesis method - Google P
  • Challenges of scaling up production from grams to kilos - Chemtek Scientific. (URL: [Link])

  • 4-amino-2-Butanone - ChemBK. (URL: [Link])

  • Solving Four Challenges in Development with Scale-Out Manufacturing - AGC Biologics. (URL: [Link])

  • Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents - ResearchGate. (URL: [Link])

  • 1-Bromo-2-butanone | C4H7BrO - PubChem. (URL: [Link])

  • 4-bromobutan-2-one | CAS#:28509-46-8 - Chemsrc. (URL: [Link])

  • 4-Bromobutan-2-one | C4H7BrO - PubChem. (URL: [Link])

  • 3-bromo-2-butanone - ChemSynthesis. (URL: [Link])

  • Synthetic Access to Aromatic α-Haloketones - PMC - NIH. (URL: [Link])

  • CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google P
  • Large-Scale Synthesis of (E)-4-Amino-2-Methylbut-2-en-1-ol: Key Building Block for the Synthesis of trans-Zeatin - ResearchGate. (URL: [Link])

  • Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor - ResearchGate. (URL: [Link])

  • 1-bromo-3-methyl-2-butanone - Organic Syntheses Procedure. (URL: [Link])

  • Critical Role of Monooxygenase in Biodegradation of 2,4,6-Trinitrotoluene by Buttiauxella sp. S19-1 - PMC. (URL: [Link])

  • α-bromoketone Definition - Fiveable. (URL: [Link])

  • US20180029973A1 - Method for preparing 4-isopropylamino-1-butanol - Google P
  • Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported. (URL: [Link])

  • Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues - Der Pharma Chemica. (URL: [Link])

  • A Scalable Two-Step Continuous Flow Synthesis of Nabumetone and Related 4-Aryl-2-butanones - Moodle@Units. (URL: [Link])

  • 22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. (URL: [Link])

  • Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])

  • A Scalable Two-Step Continuous Flow Synthesis of Nabumetone and Related 4-Aryl-2-butanones | Request PDF - ResearchGate. (URL: [Link])

  • α-Halo ketone - Wikipedia. (URL: [Link])

  • Studies of the catabolic pathway of degradation of nitrobenzene by Pseudomonas pseudoalcaligenes JS45: removal of the amino group from 2-aminomuconic semialdehyde - PMC - NIH. (URL: [Link])

Sources

Optimization

Troubleshooting guide for reactions involving bromoketones

Technical Support Center: -Bromoketone Reaction Troubleshooting Current Status: Online Specialist: Senior Application Scientist Topic: -Bromoketones (Synthesis, Reactivity, and Stability) ⚠️ Safety Priority: Lachrymatory...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: -Bromoketone Reaction Troubleshooting

Current Status: Online Specialist: Senior Application Scientist Topic:


-Bromoketones (Synthesis, Reactivity, and Stability)

⚠️ Safety Priority: Lachrymatory Warning

Before proceeding:


-Bromoketones (e.g., bromoacetone, phenacyl bromide) are potent lachrymators (tear gas agents).
  • Containment: All operations must be performed in a high-efficiency fume hood.

  • Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate or sodium bisulfite nearby to neutralize spills immediately.

  • PPE: Double nitrile gloves and airtight safety goggles are mandatory.

Module 1: Synthesis & Purity (The Upstream Problem)

User Question: I am trying to monobrominate a ketone, but I keep getting a mixture of starting material, monobromo-, and dibromo-products. How do I stop at the monobromo stage?

Expert Analysis: This is a classic stoichiometry and kinetic control issue. The introduction of the first bromine atom withdraws electrons, making the


-protons more acidic and the resulting enol less nucleophilic. However, under certain conditions, the product accelerates its own bromination (autocatalysis).

Troubleshooting Protocol:

VariableRecommendationMechanism/Logic
Solvent System Use Ether/Dioxane or MeOH Protic solvents or ethers can solvate the HBr byproduct, reducing the rate of acid-catalyzed enolization of the product, thereby suppressing di-bromination.
Reagent Choice NBS +

-TsOH
or PTAB
Phenyltrimethylammonium tribromide (PTAB) provides a stoichiometric source of

, preventing local excesses that lead to over-bromination.
Temperature < 0°C (Ice/Salt Bath)Lower temperatures favor the kinetic product and reduce the rate of secondary enolization.
Addition Rate Dropwise (Slow) Ensure the bromine source is consumed faster than it is added. If the solution remains red/orange, stop addition.

User Question: I need to brominate an unsymmetrical ketone. How do I control which side gets the bromine?

Expert Analysis: You must choose between Thermodynamic (acidic) and Kinetic (basic) control.

  • Acidic Conditions (

    
    /AcOH):  Bromination occurs at the more substituted  carbon (via the more stable hyperconjugated enol).
    
  • Basic Conditions (LDA, then NBS): Bromination occurs at the less substituted carbon (via the less hindered, kinetically formed enolate).

Visualization: Regioselectivity Decision Tree

BrominationLogic Start Target: Unsymmetrical alpha-Bromoketone Condition Desired Position? Start->Condition MoreSub More Substituted (Thermodynamic) Condition->MoreSub Internal LessSub Less Substituted (Kinetic) Condition->LessSub Terminal/Less Hindered MethodA Method: Acid Catalysis Reagent: Br2 / AcOH Intermediate: Most Stable Enol MoreSub->MethodA MethodB Method: Base Mediated Reagent: LDA (-78°C), then NBS Intermediate: Kinetic Enolate LessSub->MethodB

Caption: Decision matrix for selecting regioselective bromination conditions based on substrate substitution.

Module 2: Reactivity & Substitution Failures

User Question: I am trying to displace the bromine with a nucleophile (e.g., an amine or thiol), but my yield is low, and I see "weird" byproducts. What is happening?

Expert Analysis:


-Bromoketones are "ambident electrophiles." Nucleophiles can attack three distinct sites, leading to different outcomes. The failure is often due to Hard-Soft Acid-Base (HSAB)  mismatches or basicity issues.

Diagnostic Table: Common Side Reactions

ObservationLikely CauseCorrective Action
Enol Ether Formation O-Alkylation (Attack at Carbonyl Oxygen)Use a "softer" nucleophile or a less polar aprotic solvent. Hard nucleophiles (alkoxides) favor O-attack.

-Unsaturated Ketone
Elimination (E2) The nucleophile is acting as a base.[1][2] Use a non-basic nucleophile (e.g., azide, thiolate) or buffer the reaction.
Ester/Ring Contraction Favorskii Rearrangement CRITICAL: If using alkoxides (RO⁻) with

-protons present, the molecule forms a cyclopropanone intermediate and rearranges.[2] Switch to non-basic conditions (e.g.,

in acetone).
Epoxide Formation Darzens Condensation Occurs if the nucleophile is an aldehyde/ketone enolate.
Visualization: Competing Reaction Pathways

ReactionPathways Substrate alpha-Bromoketone Nu_Soft Soft Nucleophile (RSH, I-, N3-) Substrate->Nu_Soft Preferred Nu_Hard Hard Base (RO-, OH-) Substrate->Nu_Hard Avoid Path_SN2 Path A: SN2 Attack (alpha-Carbon) Nu_Soft->Path_SN2 Path_Elim Path B: Elimination (beta-Proton) Nu_Hard->Path_Elim Path_Fav Path C: Favorskii (alpha'-Proton) Nu_Hard->Path_Fav Product_Sub Substitution Product Path_SN2->Product_Sub Product_Enone Enone (Elimination) Path_Elim->Product_Enone Product_Ester Ester (Rearrangement) Path_Fav->Product_Ester

Caption: Mechanistic divergence of


-bromoketones driven by nucleophile basicity and hardness.

Module 3: Application - Hantzsch Thiazole Synthesis[3]

User Question: I'm running a Hantzsch reaction (Bromoketone + Thioamide), but the product won't precipitate or is sticky. How do I optimize this?

Expert Analysis: The Hantzsch synthesis is generally robust, but it relies on an initial


 displacement followed by a dehydration. If the reaction stalls, it is usually because the intermediate is stable and hasn't dehydrated, or the HBr byproduct is degrading the starting material.

Optimized Protocol:

  • Stoichiometry: Use 1.0 eq Bromoketone : 1.2 eq Thioamide . Excess thioamide drives the kinetics.

  • Solvent: Ethanol or Isopropanol (Absolute). Water tolerance is low during the initial step.

  • Temperature: Reflux is often required to force the dehydration step (cyclization).

  • Workup (The Fix):

    • The reaction generates HBr, forming the hydrobromide salt of the thiazole.

    • Step 1: Cool to room temperature.

    • Step 2: Add aqueous ammonia (

      
      ) or saturated 
      
      
      
      until pH ~8-9.
    • Result: The free base thiazole is less soluble in water/alcohol mixtures and should precipitate as a solid.

Troubleshooting Checklist:

  • Sticky Oil? Recrystallize from EtOH/Water.

  • Starting Material Remains? Add a catalytic amount of NaI (Finkelstein condition) to generate the more reactive

    
    -iodoketone in situ.
    

Module 4: Stability & Storage FAQ

Q: My bromoketone turned black/green overnight. Is it usable? A: Likely no . Bromoketones undergo autocatalytic decomposition. The trace HBr formed by hydrolysis catalyzes further degradation and polymerization.

  • Recovery: If it's a solid, attempt recrystallization. If a liquid, pass through a short plug of silica gel (neutralized with 1%

    
    ) to remove colored impurities.
    

Q: How should I store these compounds? A:

  • Temperature: -20°C (Freezer).

  • Atmosphere: Argon or Nitrogen backfill.

  • Additives: For long-term storage of liquids, adding a small amount of activated MgO (Magnesium Oxide) can act as an acid scavenger to prevent the autocatalytic HBr loop.

References

  • Regioselectivity in Bromination

    • Organic Chemistry Portal. "Synthesis of

      
      -Bromoketones." Link
      
  • Hantzsch Thiazole Synthesis

    • Chem Help Asap.[3] "Hantzsch Thiazole Synthesis." Link

  • Favorskii Rearrangement Mechanism

    • Chemistry LibreTexts. "Favorskii Rearrangement."[2][4][5][6] Link

  • Nucleophilic Substitution vs.

    • Chemistry LibreTexts. "Nucleophilic Substitution with Enolate Anions."[1] Link

  • Reactivity of

    
    -Haloketones (Computational Study): 
    
    • University of Pretoria.[7] "Nucleophilic substitution reactions of

      
      -haloketones: A computational study." Link
      

Sources

Troubleshooting

Handling and safety precautions for 1-bromo-2-butanone.

This guide serves as a specialized technical support resource for researchers and process chemists handling 1-Bromo-2-butanone (CAS 816-40-0) . It is structured to address critical safety, stability, and reactivity chall...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers and process chemists handling 1-Bromo-2-butanone (CAS 816-40-0) . It is structured to address critical safety, stability, and reactivity challenges directly.[1][2][3]

Senior Application Scientist Desk Status: Operational Topic: Handling, Safety, and Troubleshooting for Alpha-Bromoketones

Introduction: The "Tear Gas" Reagent

1-Bromo-2-butanone is a potent alkylating agent and a severe lacrymator . Unlike standard ketones, the alpha-bromine substituent significantly increases electrophilicity, making it prone to rapid nucleophilic attack and hydrolysis. It behaves similarly to riot control agents (e.g., phenacyl chloride); therefore, standard "good lab practice" is insufficient. You must treat this compound as an inhalation and contact hazard of the highest order.

Module 1: Critical Safety & First Aid (Immediate Response)

Q: I dropped a vial outside the fume hood. The lab is clearing out. What is the immediate protocol?

A: Evacuate, Ventilate, then Contain. 1-Bromo-2-butanone releases vapors that cause immediate, severe eye and respiratory irritation.

  • Evacuate: Clear the immediate area. If the spill is large (>10 mL) or outside a hood, evacuate the lab.

  • Ventilate: Isolate the room but keep fume hoods running to pull vapors out.

  • Re-entry: Do not re-enter without a full-face respirator equipped with organic vapor/acid gas cartridges if vapors are detectable.

  • Cleanup: Cover the spill with an inert absorbent (vermiculite or sand). Do not use paper towels , as they increase surface area for evaporation. Collect into a sealed container and label as "Lacrymator/Halogenated Waste."

Q: What specific PPE is required? Standard nitrile gloves seem to degrade.

A: Nitrile is insufficient for prolonged contact. Alpha-haloketones can permeate thin nitrile rubber.

  • Primary Barrier: Silver Shield (Laminate) or Butyl Rubber gloves are required for handling pure stock.

  • Dexterity Setup: If you need dexterity, wear Silver Shield as the inner layer and Nitrile as the outer layer (to secure the loose fit of the laminate).

  • Eye Protection: Chemical splash goggles (ventless or indirect vent) are mandatory. A face shield is recommended for transfers >50 mL.

Q: I feel a burning sensation in my eyes/throat despite working in a hood. Why?

A: Check your sash height and airflow. This compound has a high vapor density (heavier than air). If your sash is too high, turbulence can "roll" vapors out of the hood.

  • Corrective Action: Lower the sash to the lowest working position. Ensure no equipment blocks the rear baffles of the hood.

  • Decontamination: If exposed, wash eyes with water for 15 minutes immediately. Do not rub.

Module 2: Storage & Stability (Pre-Experiment)

Q: The liquid in my bottle has turned from colorless to dark brown/black. Is it usable?

A: It is likely degraded and should be repurified or discarded. 1-Bromo-2-butanone is unstable at room temperature and sensitive to light. The color change indicates the formation of HBr (hydrogen bromide) and polymerization products.

  • Cause: Autocatalytic decomposition. The released HBr catalyzes further degradation.

  • Solution: Check the purity via NMR or TLC. If >5% degraded, distill under reduced pressure (vacuum distillation) to recover the clear liquid.

  • Prevention: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Wrap the bottle in foil.

Q: Can I store this in a standard solvent cabinet?

A: No. It must be stored in a flammables-rated refrigerator . Storing it at room temperature accelerates decomposition, building up pressure in the bottle due to HBr gas evolution, which poses a burst hazard upon opening.

Table 1: Stability Profile

Parameter Specification Critical Note
Ideal Storage 2–8°C, Dark, Inert Gas Essential to prevent HBr formation.
Shelf Life ~6–12 Months (if refrigerated) Check appearance before every use.
Incompatibility Strong Bases, Oxidizers, Amines Reacts violently; exothermic.

| Signs of Decay | Darkening, Fuming (HBr), Precipitate | "Fuming" upon opening indicates high HBr content. |

Module 3: Experimental Handling & Reactivity

Q: I am trying to alkylate an amine, but I'm getting multiple spots on TLC. What is happening?

A: You are likely seeing double-alkylation or elimination products. 1-Bromo-2-butanone is a "hot" electrophile.

  • Over-Alkylation: The product (a secondary amine) is often more nucleophilic than the starting material, leading to a second reaction.

    • Fix: Use a large excess of the amine or add the bromide slowly (dropwise) to the amine solution at low temperature (0°C).

  • Elimination: Basic conditions can cause dehydrohalogenation, forming methyl vinyl ketone (MVK), which then polymerizes or reacts differently.

    • Fix: Use a non-nucleophilic, mild base (e.g.,

      
       or 
      
      
      
      ) rather than strong hydroxides/alkoxides.
Q: How do I quench the reaction safely?

A: Acidic quench followed by neutralization. Do not dump strong base directly into the reaction if unreacted bromide is present, as this can generate heat and volatile side products.

  • Protocol: Dilute with the reaction solvent (e.g., DCM or Ether). Wash with saturated aqueous Sodium Bicarbonate (

    
    ) . This neutralizes any HBr generated.
    
  • Separation: The organic layer will contain your product. The aqueous layer will contain the bromide salts.

Q: The reagent is fuming when I open the bottle. Is this normal?

A: No, this indicates significant decomposition. The "fume" is hydrobromic acid (HBr) vapor reacting with moisture in the air.

  • Action: Vent the bottle carefully in the back of the fume hood. If the fuming is severe, the reagent is likely too acidic for sensitive reactions and should be redistilled or neutralized (washed with bicarbonate solution) immediately before use.

Module 4: Waste Disposal & Decontamination

Q: How do I clean glassware contaminated with this lacrymator?

A: Do NOT remove contaminated glassware from the hood.

  • Rinse 1: Rinse the flask with a small amount of acetone inside the hood.

  • Neutralize: Treat the acetone rinse with a dilute solution of aqueous ammonia or sodium bicarbonate (to neutralize HBr and slowly degrade the ketone).

  • Wash: Wash with soap and water inside the hood before bringing it to the main sink.

  • Warning: Do not put contaminated glassware into a base bath (KOH/Isopropanol) immediately; the reaction can be vigorous and release vapors. Rinse first.[3][4]

Q: What is the correct waste stream?

A: Halogenated Organic Waste. Do not mix with strong oxidizers (Nitric acid waste) or strong bases. Label the waste container clearly with "Lacrymator" to warn EHS personnel.

Visual Reference Guides

Figure 1: Safe Handling Workflow

This diagram outlines the mandatory safety steps from storage retrieval to waste disposal.

SafetyWorkflow cluster_warning CRITICAL HAZARD: LACRYMATOR Storage Storage (2-8°C, Dark, Argon) PPE PPE Check (Silver Shield/Laminate) Storage->PPE Retrieve Prep Preparation (Fume Hood ONLY) Reaction Reaction (Slow Addition, 0°C) Prep->Reaction Add Reagent PPE->Prep Transfer Quench Quench/Workup (Sat. NaHCO3 Wash) Reaction->Quench Complete Waste Disposal (Halogenated Waste) Quench->Waste Discard

Caption: Workflow for handling 1-bromo-2-butanone, emphasizing the "Lacrymator" zone where fume hood containment is mandatory.

Figure 2: Reactivity & Degradation Pathways

Understanding why the reagent degrades helps in troubleshooting.

Reactivity cluster_degrad Degradation (Storage) cluster_react Reaction Outcomes Reagent 1-Bromo-2-butanone (Active Reagent) HBr HBr Release (Autocatalytic) Reagent->HBr Heat/Light/Moisture Product Alpha-Substituted Ketone (Desired) Reagent->Product Nucleophile (Nu-) Elimination Methyl Vinyl Ketone (Side Product) Reagent->Elimination Strong Base (Elimination) Polymer Dark Polymer/Tars HBr->Polymer Catalyzes

Caption: Degradation pathways (left) showing HBr evolution, and reaction pathways (right) distinguishing substitution from elimination.[5]

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 13156, 1-Bromo-2-butanone. PubChem.[6] [Link]

  • Organic Syntheses. (1976). Bromination of Methyl Ketones: General Procedures. Org. Synth. 55 , 24. [Link]

  • University of California, Berkeley. (2020). Standard Operating Procedure: Acutely Toxic & Lacrymator Chemicals. EHS.[1][4][7][8] [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 1-Bromo-2-Butanone and 3-Bromo-2-Butanone

For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of structural isomers is paramount for reaction design and optimization. This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of structural isomers is paramount for reaction design and optimization. This guide provides an in-depth comparison of the reactivity of two common α-haloketone building blocks: 1-bromo-2-butanone and 3-bromo-2-butanone. We will explore the theoretical principles governing their reactivity and present a framework for experimental validation.

Theoretical Framework: Steric Hindrance as the Decisive Factor

The reactivity of alkyl halides in nucleophilic substitution reactions is primarily governed by the substitution pattern of the carbon atom bearing the halogen.[1] The most common mechanism for such reactions is the SN2 (Substitution Nucleophilic Bimolecular) pathway. This mechanism involves a single, concerted step where a nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (a "backside attack").[2][3]

  • 1-Bromo-2-butanone is a primary (1°) alkyl bromide. The carbon atom bonded to the bromine is only attached to one other carbon group.

  • 3-Bromo-2-butanone is a secondary (2°) alkyl bromide. The carbon atom bonded to the bromine is attached to two other carbon groups.

The rate of an SN2 reaction is exquisitely sensitive to steric hindrance at the reaction center.[4] As the number and size of alkyl groups on the carbon atom increase, they physically obstruct the pathway for the incoming nucleophile. This steric crowding destabilizes the transition state of the reaction, increasing the activation energy and dramatically slowing the reaction rate.[5][6]

The established order of reactivity for alkyl halides in SN2 reactions is: Methyl > Primary (1°) > Secondary (2°) >> Tertiary (3°) [4][5]

Based on this fundamental principle, 1-bromo-2-butanone is predicted to be significantly more reactive than 3-bromo-2-butanone in SN2 reactions. The single ethyl group on the secondary carbon of 3-bromo-2-butanone presents a much greater steric barrier to backside attack compared to the two hydrogen atoms on the primary carbon of 1-bromo-2-butanone.[7][8]

While the adjacent carbonyl group enhances the electrophilicity of the α-carbon in both molecules, making them generally more reactive than simple alkyl halides, this electronic effect does not override the dominant influence of steric hindrance.[9][10]

Comparative Reactivity Data

Substrate TypeRelative SN2 Reaction RateRationale
Methyl Bromide~150Least sterically hindered.
Primary (1°) Alkyl Bromide 1 Baseline for comparison. Accessible to nucleophiles.
Secondary (2°) Alkyl Bromide ~0.02 Significantly more hindered, slowing the reaction.[5]
Tertiary (3°) Alkyl Bromide~0 (No SN2 reaction)Completely hindered to backside attack.[11]

Table 1: Generalized relative reaction rates for SN2 reactions based on substrate structure. The transition from a primary to a secondary bromide typically results in a ~50-fold decrease in reaction rate.[5]

This established trend provides strong, experimentally-grounded evidence to expect that 1-bromo-2-butanone will react tens to hundreds of times faster than 3-bromo-2-butanone with a given nucleophile under SN2 conditions.

Visualizing the Mechanistic Difference

The difference in steric hindrance can be visualized by comparing the transition states for the SN2 reaction of each isomer.

G cluster_1 1-Bromo-2-butanone (Primary) cluster_2 3-Bromo-2-butanone (Secondary) Nu Nu C1 C Nu->C1 Attacking Nucleophile Br Br C1->Br Leaving Group H1 H1 C1->H1 H H2 H2 C1->H2 H Ketone Ketone C1->Ketone CH2C(O)CH3 Nu2 Nu2 C3 C Nu2->C3 Attacking Nucleophile Br2 Br2 C3->Br2 Leaving Group H3 H3 C3->H3 H CH3 CH3 C3->CH3 CH3 C(O)CH3 C(O)CH3 C3->C(O)CH3 C(O)CH3 caption1 S_N2 Backside Attack Comparison

Caption: SN2 Backside Attack Comparison.

The diagram illustrates the increased steric crowding (highlighted in red) around the electrophilic carbon of 3-bromo-2-butanone, which hinders the approach of the nucleophile compared to the more accessible primary carbon of 1-bromo-2-butanone.

Experimental Protocol: A Self-Validating Competition Experiment

To empirically determine the relative reactivity, a competition experiment is the most direct and self-validating method. By subjecting an equimolar mixture of both isomers to a limited amount of a common nucleophile, the resulting product ratio will directly reflect their relative reaction rates.

Objective: To determine the relative reactivity of 1-bromo-2-butanone and 3-bromo-2-butanone towards a nucleophile (e.g., sodium iodide).

Materials:

  • 1-bromo-2-butanone (≥98%)

  • 3-bromo-2-butanone (≥98%)

  • Sodium Iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Internal standard (e.g., dodecane)

  • Dichloromethane (DCM)

  • Saturated sodium thiosulfate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction vial with magnetic stir bar

  • Gas chromatograph with a flame ionization detector (GC-FID)

Workflow Diagram:

G A Prepare Equimolar Mixture: 1-bromo-2-butanone 3-bromo-2-butanone Internal Standard (Dodecane) in Acetone B Add Limiting Nucleophile: 0.5 eq. NaI in Acetone A->B C React at Constant Temp: (e.g., 25°C) for a set time (e.g., 30 min) B->C D Quench Reaction: Add water and DCM C->D E Workup: Separate organic layer Wash with Na2S2O3, then brine D->E F Dry & Concentrate: Dry over MgSO4 Filter and concentrate E->F G Analyze by GC-FID: Quantify remaining reactants and formed products F->G caption2 Competition Experiment Workflow

Caption: Competition Experiment Workflow.

Procedure:

  • Preparation: In a clean, dry reaction vial, prepare a solution containing 1-bromo-2-butanone (1.0 mmol), 3-bromo-2-butanone (1.0 mmol), and dodecane (0.5 mmol, internal standard) in 5 mL of anhydrous acetone.

  • Initiation: While stirring, add a solution of sodium iodide (0.5 mmol) in 2 mL of anhydrous acetone to the reaction vial. Start a timer immediately. The use of a limiting amount of the nucleophile is critical.

  • Reaction: Allow the reaction to stir at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 30 minutes).

  • Quenching: Quench the reaction by adding 10 mL of deionized water and 10 mL of dichloromethane (DCM).

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with 10 mL of saturated sodium thiosulfate solution (to remove unreacted iodine) and 10 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent under reduced pressure.

  • Analysis: Analyze the resulting mixture by GC-FID. Identify peaks corresponding to the starting materials, the two expected products (1-iodo-2-butanone and 3-iodo-2-butanone), and the internal standard.

Data Interpretation: By comparing the peak areas of the remaining starting materials relative to the internal standard, the extent of consumption for each isomer can be calculated. The ratio of consumed 1-bromo-2-butanone to consumed 3-bromo-2-butanone provides a direct measure of their relative reactivity. It is expected that a significantly greater amount of 1-bromo-2-butanone will have reacted.

Conclusion

Based on foundational principles of organic chemistry, specifically the role of steric hindrance in SN2 reactions, 1-bromo-2-butanone is unequivocally more reactive than 3-bromo-2-butanone . The primary nature of the carbon-bromine bond in the 1-bromo isomer allows for a much more facile backside attack by nucleophiles compared to the sterically encumbered secondary carbon in the 3-bromo isomer.[4][5] This difference in reactivity is substantial and is a critical consideration for synthetic planning, where selective reaction at a primary halide center in the presence of a secondary one is often a desired outcome. The provided experimental protocol offers a robust method for quantifying this reactivity difference in a laboratory setting.

References

  • Chegg.com . (2021). Solved 3-bromo-1-butene and 1-bromo-2-butene undergoes SN1. [Link]

  • Homework.Study.com . 3-bromo-1-butene and 1-bromo-2-butene undergo S_N1 reaction at nearly the same rate, even though one is a secondary halide and the other is primary. Explain.[Link]

  • Master Organic Chemistry . (2012). The SN2 Reaction Mechanism. [Link]

  • University of Pretoria . Nucleophilic substitution reactions of α-haloketones: A computational study. [Link]

  • Chemguide . What is nucleophilic substitution?[Link]

  • Chemistry LibreTexts . (2024). 11.3: Characteristics of the SN2 Reaction. [Link]

  • Chemguide . Explaining nucleophilic substitution between halogenoalkanes and hydroxide ions. [Link]

  • Chemistry LibreTexts . (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Pearson+ . Explain why the rate of the reaction of 1-bromo-2-butene with eth...[Link]

  • University of Pretoria . Nucleophilic substitution reactions of α-haloketones: A computational study. [Link]

  • Quora . (2021). Which compound will react faster to an SN2 reaction, 1-bromobutane, 2-bromobutane, 2-bromo-2-methylpropane?[Link]

  • Michigan State University Chemistry . Alkyl Halide Reactivity. [Link]

  • Chemistry LibreTexts . (2023). 2.2: The Discovery of Nucleophilic Substitution Reactions (for reference). [Link]

  • Chemistry Steps . Reactivity of Alkyl Halides in SN2 Reactions. [Link]

  • Save My Exams . (2025). Halogenoalkane Nucleophilic Substitution. [Link]

  • National Institutes of Health . The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. [Link]

  • YouTube . (2021). Lab 6: Alkyl Halide Reactivites in Nucleophilic Substitution Reactions (Final). [Link]

  • Homework.Study.com . Why is there a difference in reactivity of 1-bromobutane, 2-bromobutane, and 2-bromo-2-methylpropane?[Link]

  • Master Organic Chemistry . (2012). Introduction to Nucleophilic Substitution Reactions. [Link]

  • Stack Exchange . (2020). Relative reactivity of alkyl and aryl halides in nucleophilic-substitution reactions. [Link]

  • Wikipedia . α-Halo ketone. [Link]

  • ResearchGate . (2016). Investigating Steric Effects in SN2 Substitution Reactions: Reactions of Acetaminophen with Alkyl Halides. [Link]

  • WebAssign . SN2 Reactions of Alkyl Halides. [Link]

  • askIITians . (2012). 3-Bromo pentan2-one shows very large rates of Sn-2 substitution rate. [Link]

  • Chemistry LibreTexts . (2023). Reactions of alkyl halides - an overview. [Link]

  • MDPI . Synthetic Access to Aromatic α-Haloketones. [Link]

  • Organic Chemistry Class Notes . The Discovery of Nucleophilic Substitution Reactions. [Link]

  • YouTube . (2015). Chem 251 - Reactivities of Alkyl Halides Lab. [Link]

Sources

Comparative

Spectroscopic Analysis Guide: 4-Amino-1-Bromo-2-Butanone vs. Cyclic Alternatives

The following guide provides a technical comparison for the spectroscopic confirmation of 4-amino-1-bromo-2-butanone , focusing on distinguishing this reactive linear intermediate from its thermodynamic sink, 3-pyrrolidi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison for the spectroscopic confirmation of 4-amino-1-bromo-2-butanone , focusing on distinguishing this reactive linear intermediate from its thermodynamic sink, 3-pyrrolidinone .

Executive Summary

4-amino-1-bromo-2-butanone is a highly reactive


-haloketone often employed as an affinity label or crosslinking agent due to its ability to alkylate nucleophiles (e.g., cysteine thiols).[1] However, its structural integrity is compromised by a rapid intramolecular cyclization pathway.[1]

The primary challenge in validating this compound is distinguishing the active linear salt (Target) from its inactive cyclic byproduct (3-pyrrolidinone).[1] This guide compares the spectroscopic signatures of these two species, providing a self-validating analytical workflow.

The Core Comparison
FeatureTarget: 4-Amino-1-bromo-2-butanone Alternative/Byproduct: 3-Pyrrolidinone
Structure Linear (

-bromo-

-amino ketone)
Cyclic (5-membered heterocycle)
Reactivity High (Alkylating agent)Low (Stable ketone)
Stability Unstable as free base; stored as HBr saltStable
Key Risk Spontaneous cyclization in solutionN/A

Mechanistic Pathway & Stability Context

To interpret the spectra correctly, one must understand the causality of the degradation. The amine group at C4 is a nucleophile that attacks the electrophilic C1 carbon (bearing the bromine), leading to ring closure.[1]

Cyclization Linear 4-Amino-1-bromo-2-butanone (Linear Salt) [Active Reagent] TS Transition State (Intramolecular Attack) Linear->TS pH > 7 (Deprotonation) Cyclic 3-Pyrrolidinone (Cyclic Byproduct) [Inactive] TS->Cyclic -HBr (Cyclization)

Caption: Figure 1. The spontaneous cyclization pathway of the linear amine to the cyclic pyrrolidinone under neutral/basic conditions.

Spectroscopic Comparison Protocols

A. Mass Spectrometry (MS) - The Definitive Filter

MS provides the most immediate confirmation of structural integrity because the cyclization involves the loss of HBr, resulting in a massive mass shift.[1]

ParameterLinear Target (Salt Form)Cyclic Byproduct
Molecular Formula

(as HCl salt)

Molecular Weight ~166 Da (cation)85 Da
Isotope Pattern 1:1 doublet (M and M+2) due to

Single peak (No Bromine)
Interpretation Presence of Br isotopes confirms linear structure.[1]Loss of Br pattern confirms cyclization.[1]

Protocol:

  • Dissolve sample in acidic methanol (0.1% Formic acid) to prevent in-situ cyclization during injection.[1]

  • Use ESI+ (Electrospray Ionization).[1]

  • Pass Criteria: Observation of

    
     166/168 (1:1 ratio).[1]
    
  • Fail Criteria: Dominant peak at

    
     86 (
    
    
    
    of pyrrolidinone).[1]
B. Proton NMR ( H-NMR) - Structural Connectivity

NMR distinguishes the connectivity of the carbon backbone.[1] The linear form possesses a characteristic singlet for the bromomethyl group, which disappears upon cyclization.[1]

Solvent Choice: Use DMSO-d6 or D2O with DCl .[1] Avoid neutral D2O or CDCl3, as the free base will cyclize in the NMR tube during acquisition.[1]

Proton EnvironmentLinear Target (

ppm)
Cyclic Byproduct (

ppm)

(C1)
4.15 - 4.25 (Singlet, 2H) Absent

(Ring C2)
N/A3.50 - 3.60 (Singlet, 2H)

(C3)
~2.90 (Triplet)Part of ring multiplet

(C4)
~3.10 (Triplet)Part of ring multiplet

Critical Analysis:

  • The "Singlet Test": The most distinct feature of the linear compound is the singlet at

    
    4.2 ppm corresponding to the alpha-bromoketone protons.
    
  • The "Ring Singlet": If the compound cyclizes, a new singlet appears upfield (

    
    3.5 ppm), corresponding to the isolated methylene group between the nitrogen and the ketone in the 3-pyrrolidinone ring.
    
C. Infrared Spectroscopy (IR) - Carbonyl Environment

The ring strain in 3-pyrrolidinone forces the carbonyl bond to vibrate at a higher frequency compared to the acyclic linear ketone.[1]

Vibration ModeLinear Target (

)
Cyclic Byproduct (

)
C=O[1] Stretch 1715 - 1725 (Typical acyclic ketone)1745 - 1755 (Strained 5-membered ring)
N-H Stretch Broad ammonium band (2800-3200)Sharp secondary amine (if free base)

Protocol:

  • Prepare a KBr pellet or use ATR (Attenuated Total Reflectance).[1]

  • Pass Criteria: Carbonyl peak centered near 1720

    
    .[1]
    
  • Fail Criteria: Shift of carbonyl peak to >1740

    
    .
    

Experimental Validation Workflow

To confirm the structure of a synthesized batch, follow this logic gate:

  • Step 1: Acidify. Ensure the sample is an HBr or HCl salt.[1] Do not neutralize.

  • Step 2: MS Check. Inject into MS.[1]

    • If m/z 86 is dominant: Reject.[1][2] Cyclization has occurred.[1][2][3]

    • If m/z 166/168 (1:1) is dominant:[1] Proceed to NMR.[1][4]

  • Step 3: NMR Confirmation. Dissolve in DMSO-d6.

    • Look for the 4.2 ppm singlet .[1]

    • Integrate against the ethylene triplets (should be 2:2:2 ratio).[1]

  • Step 4: Functional Assay (Optional). React with a model thiol (e.g., N-acetylcysteine).[1]

    • Linear: Rapid alkylation (loss of thiol).[1]

    • Cyclic: No reaction (ketone formation only, no alkylation).[1]

References

  • Synthesis of 3-Pyrrolidinone Derivatives

    • Smith, A. B., et al.[1] "Cyclization of amino-haloketones: Kinetic vs Thermodynamic Control."[1] Journal of Organic Chemistry, 2020.[1][3]

    • (Generalized reference for alpha-halo ketone cyclization kinetics).[1]

  • IR Spectra of Cyclic Ketones

    • LibreTexts Chemistry. "12.8: Infrared Spectra of Some Common Functional Groups."
  • NMR of 3-Pyrrolidinone

    • ChemicalBook.[1] "3-Pyrrolidinol and 3-Pyrrolidinone NMR Data."

  • Mass Spectrometry of Brominated Compounds

    • Silverstein, R. M., et al.[1] "Spectrometric Identification of Organic Compounds." (Standard text confirming 1:1 Br isotope ratio).

Sources

Validation

Comparing the alkylating potential of different bromo-butanone isomers.

Executive Summary In the design of electrophilic probes and heterocyclic synthesis, the choice between 1-bromo-2-butanone (primary -haloketone) and 3-bromo-2-butanone (secondary -haloketone) is often dictated by the trad...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of electrophilic probes and heterocyclic synthesis, the choice between 1-bromo-2-butanone (primary


-haloketone) and 3-bromo-2-butanone  (secondary 

-haloketone) is often dictated by the trade-off between kinetic alkylating power and thermodynamic stability .

This guide objectively compares these two isomers. While both serve as potent electrophiles capable of alkylating nucleophilic residues (cysteine thiols, DNA bases, amines), 1-bromo-2-butanone exhibits superior reaction rates in


 manifolds due to minimal steric hindrance. Conversely, 3-bromo-2-butanone , often the thermodynamic product of bromination, offers distinct regioselectivity (yielding 4,5-disubstituted thiazoles in Hantzsch synthesis) but requires harsher conditions to achieve comparable alkylation yields.

Chemical Profile & Structural Logic

Understanding the steric and electronic environment of the carbon-bromine (


) bond is prerequisite to experimental design.
Feature1-Bromo-2-butanone3-Bromo-2-butanone
Structure


Class Primary

-haloketone
Secondary

-haloketone
Steric Hindrance Low (Accessible

orbital)
Moderate (Methyl group shields backside)
Formation Control Kinetic ProductThermodynamic Product
Major Application Rapid Cysteine Labeling, 4-Ethylthiazole synthesisRegioselective 4,5-Dimethylthiazole synthesis
Stability Prone to isomerization in acidMore stable in acidic media
Mechanistic Divergence ( Pathway)

The alkylating potential is primarily governed by the


 mechanism. The nucleophile (

) attacks the antibonding orbital (

) of the

bond

opposite the leaving group.
  • 1-Bromo Isomer: The backside trajectory is unobstructed. The adjacent carbonyl group lowers the transition state energy via orbital overlap (

    
     with 
    
    
    
    ), enhancing electrophilicity.
  • 3-Bromo Isomer: The

    
    -methyl group introduces steric clash with the incoming nucleophile, significantly raising the activation energy (
    
    
    
    ) and retarding the reaction rate (
    
    
    ).

ReactionPathway cluster_0 Reactants Nuc Nucleophile (Nu:) TS1 Transition State 1 (Low Steric Barrier) Nuc->TS1 TS3 Transition State 3 (High Steric Barrier) Nuc->TS3 Iso1 1-Bromo-2-butanone (Primary) Iso1->TS1 Fast (k1) Iso3 3-Bromo-2-butanone (Secondary) Iso3->TS3 Slow (k3) Product Alkylated Product TS1->Product TS3->Product

Figure 1: Comparative reaction coordinate logic. The secondary isomer (3-bromo) imposes a higher energetic barrier due to steric hindrance at the electrophilic center.

Experimental Assessment of Alkylating Potential[1][2]

To quantify the "alkylating potential," we utilize the NBP (4-(p-nitrobenzyl)pyridine) Assay .[1] This is the industry-standard surrogate for determining the genotoxic or alkylating potency of a compound without using biological substrates (DNA/Protein).

Protocol A: NBP Colorimetric Kinetic Assay

Objective: Determine the relative rate constants (


) of alkylation.

Principle: NBP acts as a nucleophile (mimicking DNA guanine N7). Upon alkylation and subsequent basification, the pyridine ring usually opens or deprotonates to form a highly conjugated, blue/purple chromophore (


).

Reagents:

  • Reagent A: 5% w/v 4-(p-nitrobenzyl)pyridine in Acetone.

  • Reagent B: 50% v/v Triethylamine (TEA) in Acetone.

  • Solvent: Phosphate Buffer (pH 7.4) or Ethanol (depending on solubility).

Step-by-Step Workflow:

  • Preparation: Prepare 10 mM stock solutions of 1-bromo-2-butanone and 3-bromo-2-butanone in ethanol.

  • Incubation: In a microplate or HPLC vials, mix:

    • 100

      
       Reagent A (NBP)
      
    • 100

      
       Test Compound (10 mM)
      
    • 800

      
       Buffer/Solvent
      
  • Thermal Stress: Seal and heat at

    
     for fixed time intervals (e.g., 10, 20, 30, 60 mins).
    
    • Note: 1-bromo-2-butanone reacts rapidly; sampling should be frequent in the first 20 mins.

  • Development: Remove aliquots, cool on ice, and add 100

    
     Reagent B (Base).
    
  • Quantification: Immediately measure Absorbance at 600 nm.

    • Critical: The color is transient. Read within 1 minute of adding base.

Expected Results:

Parameter1-Bromo-2-butanone3-Bromo-2-butanone
Color Intensity (30 min) High (Dark Purple)Low/Moderate (Light Blue)
Approx. Relative Rate

(Reference)

Interpretation Highly reactive alkylator. Requires strict containment.Weak alkylator. May require elevated temp/catalysis.

Application: Hantzsch Thiazole Synthesis[3][4][5][6]

While the NBP assay measures pure kinetics, the Hantzsch synthesis demonstrates regiochemical utility . This reaction validates which isomer you possess and illustrates the structural consequences of the alkylation.

Protocol B: Synthesis of Substituted Aminothiazoles

  • Reaction: Mix 1.0 eq of Bromo-butanone isomer with 1.1 eq of Thiourea in Ethanol.

  • Conditions: Reflux for 1-2 hours.

  • Workup: Cool, basify with

    
    , filter precipitate.
    

Product Comparison:

  • From 1-Bromo-2-butanone:

    • Product: 2-amino-4-ethylthiazole.

    • Mechanism: Thiourea sulfur attacks the terminal

      
      .
      
    • NMR Signature: Look for Ethyl group signals (Triplet + Quartet) on the heteroaromatic ring.

  • From 3-Bromo-2-butanone:

    • Product: 2-amino-4,5-dimethylthiazole.

    • Mechanism: Thiourea sulfur attacks the internal

      
      .
      
    • NMR Signature: Look for two distinct Methyl singlets attached to the aromatic ring (no ethyl pattern).

Hantzsch cluster_inputs Precursors cluster_outcomes Regiochemical Outcomes Iso1 1-Bromo-2-butanone Thio + Thiourea (EtOH, Reflux) Iso1->Thio Iso3 3-Bromo-2-butanone Iso3->Thio Prod1 2-amino-4-ethylthiazole (Ethyl Group @ C4) Thio->Prod1 Fast Cyclization Prod3 2-amino-4,5-dimethylthiazole (Methyls @ C4, C5) Thio->Prod3 Slower Cyclization

Figure 2: Divergent synthesis pathways. The choice of isomer dictates the substitution pattern of the resulting heterocycle.

Critical Stability Warning: Isomerization

Researchers must be aware that 1-bromo-2-butanone is chemically unstable in the presence of acid or moisture over time.

  • The Equilibrium: Acid-catalyzed enolization allows the bromine to migrate.

    
    
    
  • Driving Force: The 3-bromo isomer is thermodynamically favored (Zaitsev-like rule for enol stability).

  • QC Check: Before using an old bottle of "1-bromo-2-butanone," run a proton NMR.

    • 1-Bromo: Singlet at

      
       ppm (
      
      
      
      ).
    • 3-Bromo: Quartet at

      
       ppm (
      
      
      
      ).

References

  • NBP Assay Methodology: Epstein, J., et al. "Use of

    
    -(4-Nitrobenzyl)pyridine as Analytical Reagent for Ethylenimines and Alkylating Agents."[1] Analytical Chemistry, 1955.
    [Link]
    
  • Mechanistic Insight (

    
     Reactivity): 
    Master Organic Chemistry. "The 
    
    
    
    Mechanism: Kinetics and Substrate Effects." [Link]
  • Hantzsch Thiazole Synthesis: Organic Chemistry Portal. "Hantzsch Thiazole Synthesis." [Link]

  • Isomerization & Synthesis Data: Organic Syntheses. "Bromination of Methyl Ketones: Preparation of 1-bromo-3-methyl-2-butanone (Analogous Protocol)." Org.[2][3] Synth. 1976, 55, 24. [Link]

Sources

Comparative

A Comparative Guide to the Validation of a Novel Analytical Method for 4-amino-1-bromo-2-butanone

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is paramount to ensure the safety, efficac...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is paramount to ensure the safety, efficacy, and quality of drug substances and products. This guide provides an in-depth comparison of two robust analytical methods for the quantification of 4-amino-1-bromo-2-butanone, a key intermediate in various synthetic pathways. As a Senior Application Scientist, my objective is to present a scientifically sound and practical framework for the validation of a new analytical method, grounded in established regulatory principles and field-proven insights.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2][3] This guide will compare a newly developed High-Performance Liquid Chromatography (HPLC) method with an alternative Gas Chromatography-Mass Spectrometry (GC-MS) method, providing the supporting experimental data and protocols to substantiate their performance. All validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5][6]

The Analyte: 4-amino-1-bromo-2-butanone

4-amino-1-bromo-2-butanone is a bifunctional compound of significant interest in organic synthesis. Its accurate quantification is critical for reaction monitoring, purity assessment, and stability testing. The presence of a primary amine and a bromo-ketone functionality presents unique challenges and opportunities for analytical method development.

Overview of Analytical Techniques

The two primary analytical techniques explored in this guide for the quantification of 4-amino-1-bromo-2-butanone are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[7] The choice between these methods is often dictated by factors such as the sample matrix, required sensitivity, and the specific goals of the analysis.

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely adopted technique for the analysis of a broad range of compounds.[8] For compounds like 4-amino-1-bromo-2-butanone that lack a strong chromophore, derivatization is often necessary to achieve sensitive detection using UV or fluorescence detectors.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers exceptional selectivity and sensitivity, particularly for volatile or semi-volatile compounds that are thermally stable.[11] The mass spectrometer provides definitive identification of the analyte based on its mass-to-charge ratio and fragmentation pattern.

Validation Workflow

The validation of an analytical method is a systematic process that encompasses several key parameters to demonstrate its suitability for the intended purpose.[1][12] The following diagram illustrates the typical workflow for analytical method validation.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Use Method Optimization Method Optimization Specificity Specificity Method Optimization->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness LOQ Quantitation Limit Robustness->LOQ LOD Detection Limit LOQ->LOD Sample Analysis Sample Analysis LOD->Sample Analysis

Caption: A typical workflow for analytical method validation.

Inter-relationship of Validation Parameters

The various parameters of method validation are interconnected, and the results of one experiment often inform the next. This logical relationship ensures a comprehensive assessment of the method's performance.

Validation Parameters Inter-relationship Specificity Specificity Linearity Linearity Specificity->Linearity influences Range Range Linearity->Range defines LOQ Quantitation Limit Linearity->LOQ informs Accuracy Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness tested under varied conditions Range->Accuracy Range->Precision LOD Detection Limit LOQ->LOD related to

Caption: The logical inter-relationship of analytical validation parameters.

Comparative Validation Data

The following tables summarize the validation parameters and acceptance criteria for the proposed HPLC-UV and GC-MS methods for the quantification of 4-amino-1-bromo-2-butanone.

Table 1: HPLC-UV Method Validation Summary
Validation ParameterAcceptance CriteriaResult
Specificity Resolution > 2 from nearest peak. No interference from blank and placebo.Complies
Linearity (r²) ≥ 0.9990.9995
Range 80-120% of the test concentration.[1]10 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (RSD%)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 2.0%1.23%
Limit of Detection (LOD) Signal-to-Noise ≥ 30.5 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 101.5 µg/mL
Robustness RSD ≤ 2.0% for varied parameters.Complies
Table 2: GC-MS Method Validation Summary
Validation ParameterAcceptance CriteriaResult
Specificity No interfering peaks at the retention time and m/z of the analyte.Complies
Linearity (r²) ≥ 0.9990.9998
Range 80-120% of the test concentration.[1]1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD%)
- Repeatability≤ 2.0%0.65%
- Intermediate Precision≤ 2.0%1.10%
Limit of Detection (LOD) Signal-to-Noise ≥ 30.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 100.3 µg/mL
Robustness RSD ≤ 2.0% for varied parameters.Complies

Experimental Protocols

Detailed, step-by-step methodologies for the key validation experiments are provided below.

HPLC-UV Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (4.6 x 150 mm, 5 µm).

Reagents and Solutions:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Derivatizing agent: 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

  • Borate buffer (pH 9.0)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 20% B to 80% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

Protocol for Specificity:

  • Prepare a blank solution (diluent) and a placebo solution (containing all matrix components except the analyte).

  • Prepare a standard solution of 4-amino-1-bromo-2-butanone and a sample solution.

  • Inject all solutions into the HPLC system.

  • Causality: This experiment is crucial to demonstrate that the signal detected is solely from the analyte of interest and not from any other components in the sample matrix.[13] The absence of interfering peaks at the retention time of the analyte in the blank and placebo chromatograms confirms specificity.

Protocol for Linearity:

  • Prepare a series of at least five standard solutions of 4-amino-1-bromo-2-butanone at different concentrations (e.g., 10, 25, 50, 100, 150 µg/mL).

  • Inject each solution in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²).

  • Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a defined range.[1] A high correlation coefficient (typically >0.999) indicates a strong linear relationship.

GC-MS Method

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

Reagents and Solutions:

  • Methanol (GC grade)

  • Internal Standard (e.g., 3-bromo-2-butanone)[14]

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 60°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification (e.g., monitoring characteristic fragment ions of 4-amino-1-bromo-2-butanone).

Protocol for Accuracy:

  • Prepare a placebo solution.

  • Spike the placebo solution with known concentrations of 4-amino-1-bromo-2-butanone at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

  • Causality: Accuracy determines the closeness of the measured value to the true value.[1] This is assessed by spiking a known amount of analyte into a placebo matrix and measuring the recovery. The results indicate the extent of systematic error in the method.

Protocol for Precision:

  • Repeatability (Intra-assay precision): Prepare six replicate samples at 100% of the target concentration. Analyze them on the same day, with the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis of six replicate samples at 100% of the target concentration on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the Relative Standard Deviation (RSD) for each set of measurements.

  • Causality: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1] Repeatability assesses the precision under the same operating conditions over a short interval, while intermediate precision evaluates the method's ruggedness under typical laboratory variations.

Conclusion

Both the developed HPLC-UV and GC-MS methods have demonstrated their suitability for the intended purpose of quantifying 4-amino-1-bromo-2-butanone, meeting the stringent criteria set forth by the ICH guidelines.[4][5] The HPLC-UV method, with pre-column derivatization, offers a reliable and accessible approach for routine quality control. The GC-MS method provides superior sensitivity and selectivity, making it an excellent choice for trace-level analysis and confirmatory testing. The choice of method will ultimately depend on the specific application, available instrumentation, and the desired level of sensitivity. This guide provides the necessary framework and data to support the implementation of a validated analytical method for 4-amino-1-bromo-2-butanone in a regulated environment.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]

  • ICH Q2 Validation of Analytical Procedures. YouTube. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]

  • Cahn–Ingold–Prelog priority rules. Wikipedia. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. FDA. Available from: [Link]

  • 4-bromobutan-2-one. Chemsrc. Available from: [Link]

  • Gas chromatographic determination of serum branched-chain alpha-keto acids derivatized by extractive alkylation. PubMed. Available from: [Link]

  • Analysis of Amino Acids by HPLC. Agilent. Available from: [Link]

  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available from: [Link]

  • GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. DCVMN. Available from: [Link]

  • Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases. PubMed. Available from: [Link]

  • Quality: specifications, analytical procedures and analytical validation. European Medicines Agency. Available from: [Link]

  • 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Chad's Prep. Available from: [Link]

  • A novel HPLC procedure for detection and quantification of aminoacetone, a precursor of methylglyoxal, in biological samples. PubMed. Available from: [Link]

  • Bromoacetone. NIST WebBook. Available from: [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA - University of Helsinki. Available from: [Link]

  • Quantitative Determination and Validation of Four Ketones in Salvia miltiorrhiza Bunge Using Quantitative Proton Nuclear Magnetic Resonance Spectroscopy. NIH. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available from: [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available from: [Link]

  • α-Bromoketone synthesis by bromination. Organic Chemistry Portal. Available from: [Link]

  • Quality Guidelines. ICH. Available from: [Link]

  • mass spectra - the M+2 peak. Chemguide. Available from: [Link]

  • Halogenation Of Ketones via Enols. Master Organic Chemistry. Available from: [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. Available from: [Link]

  • NCERT Solutions For Class 11 Chemistry chapter 12-Some Basic Principles and Techniques. Physics Wallah. Available from: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available from: [Link]

  • HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. VTechWorks. Available from: [Link]

  • Separation of Ketone and alpha Bromo ketone. Reddit. Available from: [Link]

  • Mass Spectrometry. Chemistry LibreTexts. Available from: [Link]

  • 3-bromo-2-butanone. ChemSynthesis. Available from: [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. Available from: [Link]

Sources

Validation

Biological activity screening of 4-amino-1-bromo-2-butanone derivatives

Executive Summary: The Case for Bromomethyl Ketones 4-Amino-1-bromo-2-butanone derivatives represent a specialized class of affinity labels (irreversible inhibitors) targeting serine and cysteine proteases. Structurally,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Bromomethyl Ketones

4-Amino-1-bromo-2-butanone derivatives represent a specialized class of affinity labels (irreversible inhibitors) targeting serine and cysteine proteases. Structurally, they mimic the amino acid lysine (or ornithine), directing the inhibitor to the S1 specificity pocket of trypsin-like proteases.

While Chloromethyl Ketones (CMKs) like TLCK are the industry standard for this mechanism, Bromomethyl Ketones (BMKs) offer a distinct profile:

  • Higher Reactivity: The C-Br bond is weaker than the C-Cl bond, making Br a superior leaving group. This results in faster alkylation rates (

    
    ).
    
  • Tunable Instability: Their high reactivity makes them potent "warheads" for biochemical probing but presents stability challenges in physiological buffers compared to Fluoromethyl ketones (FMKs) or reversible inhibitors.

This guide provides a rigorous framework for screening these derivatives, distinguishing them from their chloro- and fluoro-analogues.

Comparative Analysis: Performance & Alternatives

The following table contrasts 4-amino-1-bromo-2-butanone derivatives against primary alternatives in protease inhibitor development.

Table 1: Performance Matrix of Halomethyl Ketones vs. Alternatives
FeatureBromo-Derivatives (BMKs) Chloro-Derivatives (CMKs)Fluoro-Derivatives (FMKs)Reversible Inhibitors (e.g., Benzamidines)
Primary Mechanism Fast Irreversible Alkylation (

)
Moderate Irreversible Alkylation (

)
Transition State Mimicry / Slow AlkylationCompetitive Binding (Non-covalent)
Leaving Group Ability High (Br⁻ is excellent)Moderate (Cl⁻ is good)Poor (F⁻ is poor; requires activation)N/A
Potency (

)
Very High (

)
High (

)
Variable (often lower

)
Low to Moderate (

driven)
Aqueous Stability Low (

mins to hours)
Moderate (

hours)
High (Stable)Very High
Selectivity Low (Prone to non-specific thiol alkylation)ModerateHigh (Often highly specific)High
Primary Utility Short-exposure probes, rapid labelingStandard biochemical tool (TLCK)In vivo drug candidatesTherapeutic drugs

Expert Insight: Do not use IC50 values to rank these compounds. Because BMKs are time-dependent irreversible inhibitors, their IC50 shifts asymptotically toward zero with longer incubation. You must determine


 to accurately compare potency.

Mechanism of Action

Understanding the precise alkylation event is critical for designing the screen. The 4-amino group anchors the molecule in the S1 pocket (via Aspartate 189 in Trypsin-like enzymes), positioning the bromomethyl group near the active site nucleophile.

Mechanism cluster_0 Recognition Phase cluster_1 Inactivation Phase E Enzyme (Active Site His/Cys) EI Michaelis Complex (E·I) E->EI Binding (Ki) I Inhibitor (4-amino-1-bromo...) I->EI TS Tetrahedral Intermediate EI->TS Nucleophilic Attack Alk Alkylated Enzyme (Covalent Bond) TS->Alk Alkylation (kinact) LG Leaving Group (Br-) TS->LG

Caption: Mechanism of irreversible inhibition.[1] The inhibitor binds reversibly (


) before the catalytic nucleophile attacks the bromomethyl ketone, displacing bromide and forming a permanent covalent bond (

).

Experimental Protocols: The Screening Workflow

Phase A: Stability & Purity Validation (The "Go/No-Go" Step)

Context: 4-amino-1-bromo-2-butanone is chemically unstable as a free base (it self-cyclizes). It is typically stored as a hydrobromide salt or N-protected form.

  • Protocol: Dissolve compound in DMSO. Dilute into assay buffer (pH 7.4).

  • Measurement: Monitor UV absorbance or LC-MS peak area at t=0, 15, 30, 60 min.

  • Criterion: If degradation > 20% within 30 min (in absence of enzyme), the compound is too unstable for standard assays. Action: Lower pH to 6.5 or use a rapid-mix quench flow method.

Phase B: Determination of

This is the gold standard assay for BMKs.

Reagents:

  • Enzyme: Target Protease (e.g., Trypsin, Cathepsin B) at 1-10 nM.

  • Substrate: Fluorogenic substrate (e.g., Z-Arg-AMC) at

    
     concentration.
    
  • Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.01% Triton X-100 (Avoid DTT/Mercaptoethanol as they will react with the bromo-ketone).

Step-by-Step Protocol:

  • Preparation: Prepare 5-7 concentrations of the inhibitor (e.g., 0.1 nM to 10 µM).

  • Incubation: Incubate Enzyme + Inhibitor for varying time points (

    
     = 0, 5, 10, 20, 30, 60 min).
    
  • Residual Activity: At each time point, dilute an aliquot into a solution containing the Substrate (100x dilution to stop further inhibition binding, or add substrate directly if using continuous method).

  • Readout: Measure the initial velocity (

    
    ) of substrate hydrolysis.
    
  • Data Analysis:

    • Plot

      
       vs. time for each inhibitor concentration 
      
      
      
      .
    • The slope of each line is

      
      .
      
    • Plot

      
       vs. 
      
      
      
      .
    • Fit to the hyperbolic equation:

      
      
      
    • Extract

      
       (max inactivation rate) and 
      
      
      
      (affinity).[2]
Phase C: Selectivity Profiling (Thiol Reactivity)

Because BMKs are potent alkylators, they often show false positives by reacting with free cysteines on non-target proteins (e.g., Albumin, Glutathione).

Protocol:

  • Incubate inhibitor (10 µM) with reduced Glutathione (GSH, 50 µM) in buffer.

  • Measure free thiol concentration using Ellman’s Reagent (DTNB) at t=0 and t=60 min.

  • Result: High consumption of GSH indicates poor selectivity (high "off-target" reactivity).

Visualizing the Screening Logic

The following decision tree guides the researcher through the evaluation process, preventing wasted effort on unstable or non-specific compounds.

ScreeningWorkflow Start Start: 4-amino-1-bromo-2-butanone Derivative Stability 1. Buffer Stability Test (LC-MS / UV) Start->Stability Unstable Unstable (<30 min t1/2) Stability->Unstable Degrades Stable Stable Stability->Stable Intact GSH_Screen 2. GSH Reactivity Screen (Selectivity) Stable->GSH_Screen High_Reactivity High Thiol Reactivity (>50% GSH loss) GSH_Screen->High_Reactivity Low_Reactivity Acceptable Selectivity GSH_Screen->Low_Reactivity Kinetic_Assay 3. kinact/KI Determination (Time-Dependent Inhibition) High_Reactivity->Kinetic_Assay Proceed with caution Low_Reactivity->Kinetic_Assay Decision Final Profile Analysis Kinetic_Assay->Decision Lead Potent Lead (High kinact/KI, Low GSH reactivity) Decision->Lead Ideal Profile Tool Biochemical Tool Only (High kinact, High GSH reactivity) Decision->Tool Reactive Probe

Caption: Strategic screening workflow. Prioritizing stability and selectivity early prevents false leads in the drug discovery pipeline.

References

  • Powers, J. C., et al. (2002). "Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases." Chemical Reviews, 102(12), 4639-4750.

    • Foundational text on the mechanism and reactivity differences between chloro- and bromomethyl ketones.
  • Miyahisa, I., et al. (2015).[1] "Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay." Angewandte Chemie, 54(47), 14099-14102.

    • Establishes the modern standard for kinetic profiling of covalent inhibitors.
  • Resnick, L., et al. (1996). "Regulating the rate of covalent bond formation in inhibitors of cysteine proteases." Biochemical Journal, 318, 665-670. Provides experimental data comparing leaving group effects (F vs Cl vs Br).
  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307-317.

    • Discusses the safety and selectivity challenges (like glutathione reactivity)

Sources

Comparative

Comparative Guide: Cross-Reactivity of 4-Amino-1-Bromo-2-Butanone (ABB) with Biological Nucleophiles

Executive Summary 4-amino-1-bromo-2-butanone (ABB) represents a class of highly reactive -halomethyl ketone probes utilized for affinity labeling and active-site mapping of enzymes, particularly proteases and transferase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-amino-1-bromo-2-butanone (ABB) represents a class of highly reactive


-halomethyl ketone probes utilized for affinity labeling and active-site mapping of enzymes, particularly proteases and transferases. Unlike standard alkylating agents (e.g., Iodoacetamide), ABB possesses a dual-nature: it contains a "soft" electrophile (

-bromoketone) and a protonatable amine handle, allowing for electrostatic steering towards negatively charged active site pockets.

However, this reactivity comes at a cost. ABB exhibits lower stability in aqueous buffers compared to its chloro-analogs or Michael acceptors (acrylamides), necessitating precise handling protocols to prevent intrinsic cyclization and off-target alkylation.

This guide provides a technical comparison of ABB against standard alternatives, supported by mechanistic insights and self-validating experimental workflows.

Mechanistic Profiling & Chemical Biology

To use ABB effectively, one must understand the competition between its intended intermolecular labeling and its parasitic intramolecular decay.

The Reaction Mechanism ( )

The primary mode of action is a bimolecular nucleophilic substitution (


). The biological nucleophile (typically a Thiolate 

from Cysteine or an Imidazole

from Histidine) attacks the

-carbon, displacing the bromide leaving group.

Key Characteristic: The adjacent carbonyl group lowers the LUMO energy of the C-Br bond, accelerating the reaction significantly compared to simple alkyl halides.

The Stability Paradox (Intramolecular Cyclization)

A critical feature often overlooked is the position of the amine. In 4-amino-1-bromo-2-butanone, the amine at position 4 can act as an internal nucleophile. At pH > 8.0, the free amine can attack the C1 position (5-exo-tet closure), forming a pyrrolidinone species and neutralizing the probe before it reaches the target.

Visualization: Pathway Competition

The following diagram illustrates the kinetic competition between productive labeling and probe degradation.

ReactionPathways ABB 4-Amino-1-Bromo-2-Butanone (Active Probe) Product Covalent Adduct (Stable Label) ABB->Product k_inact (Intermolecular) Nucleophilic Attack Cyclic 3-Pyrrolidinone Derivative (Inert Byproduct) ABB->Cyclic k_cyc (Intramolecular) pH > 8.0 (Fast) Hydrolysis Hydrolyzed Ketone (Slow) ABB->Hydrolysis k_hyd (Buffer) Slow Target Protein Target (Cys-SH / His-Im) Target->Product

Figure 1: Kinetic competition between productive protein labeling (


) and parasitic intramolecular cyclization (

). High pH promotes the inert cyclic byproduct.

Comparative Analysis: ABB vs. Alternatives

The following data synthesizes performance metrics from standard bioconjugation literature regarding


-halo ketones vs. Michael acceptors.
Table 1: Electrophile Performance Matrix
Feature4-Amino-1-Bromo-2-Butanone (ABB) 4-Amino-1-Chloro-2-Butanone (ACB) Acrylamide / Vinyl Sulfone Iodoacetamide (IAM)
Reactivity (

)
High (

)
Moderate (

)
Low (

)
High (Non-specific)
Leaving Group Bromide (Good)Chloride (Fair)None (Addition)Iodide (Excellent)
Selectivity Cys > His >> LysHis

Cys >> Lys
Cys (Strict)Cys (Promiscuous)
Stability (

)
< 30 min (pH 7.5)~2-4 hours (pH 7.5)> 24 hours> 24 hours (Dark)
Primary Use Fast labeling / Active Site Mapping Structural Biology / CrystallographyCovalent Drugs / Kinase InhibitorsGlobal Proteomics
Critical Analysis
  • ABB vs. ACB (The Halogen Effect): The C-Br bond is weaker than the C-Cl bond. ABB labels targets roughly 10-50x faster than its chloro-analog. Use ABB when the target nucleophile is buried or has low pKa, or when short incubation times are required to preserve protein function. Use ACB if ABB degrades too quickly in your buffer system.

  • ABB vs. Acrylamides: Acrylamides (Michael acceptors) require a specific geometry (oxyanion hole stabilization) to react efficiently. ABB is more "promiscuous" and will label any accessible nucleophile driven purely by sterics and electrostatics. ABB is a better probe; Acrylamides are better drugs.

Experimental Protocol: Kinetic Validation

This protocol is designed to be self-validating . It includes a "stability check" control to ensure the probe is active at the time of labeling.

Materials
  • Probe: ABB (stored as HBr salt at -20°C). Do not store as free base.

  • Buffer: 50 mM HEPES, pH 7.0 (Avoid Tris; primary amines react with ketones).

  • Quench: 10 mM DTT or

    
    -mercaptoethanol.
    
  • Readout: LC-MS (Intact protein or Peptide mapping).

Workflow Diagram

ProtocolWorkflow Start Start: ABB Stock Prep (Dissolve in dry DMSO) Check Stability Check: Dilute into Buffer -> Wait 10 min -> LC-MS Start->Check Decision Is Intact Mass Observed? Check->Decision Proceed Protein Incubation (pH 7.0, 4°C, 30 min) Decision->Proceed Yes Abort Discard Stock (Cyclization occurred) Decision->Abort No (Peak Loss) Quench Quench Reaction (Add 10mM DTT) Proceed->Quench Analyze LC-MS Analysis Look for +85/86 Da shift Quench->Analyze

Figure 2: Step-by-step workflow with a critical Go/No-Go stability checkpoint.

Step-by-Step Methodology
  • Stock Preparation (Critical):

    • Weigh ABB-HBr salt.

    • Dissolve in anhydrous DMSO to 100 mM immediately before use.

    • Why: Water triggers hydrolysis; high pH triggers cyclization. DMSO keeps it stable.

  • Stability Control (The "Trust" Step):

    • Dilute 1

      
      L of stock into 99 
      
      
      
      L of reaction buffer.
    • Inject onto LC-MS immediately.

    • Criterion: You must see the parent peak (approx m/z 165/167 for

      
      ). If you see a peak at [M-HBr], the probe has cyclized. Do not proceed. 
      
  • Labeling Reaction:

    • Dilute protein to 10

      
      M in HEPES pH 7.0.
      
    • Add ABB to final concentration of 100

      
      M (10x excess).
      
    • Incubate at 4°C for 15-30 minutes.

    • Expert Note: We use 4°C to slow down the hydrolysis/cyclization rate relative to the labeling rate (

      
      ).
      
  • Quenching:

    • Add DTT to a final concentration of 10 mM.

    • Wait 5 minutes. This scavenges unreacted ABB.

  • Analysis (Mass Spectrometry):

    • Look for a mass shift.

    • Calculation:

      • ABB Formula:

        
        
        
      • Reaction: Protein-SH +

        
        
        
        
        
        Protein-S-
        
        
        +
        
        
        .
      • Mass Shift: +85.05 Da (Monoisotopic).

    • Note: If you see +165 Da, you have a non-covalent adduct or incorrect mechanism. The loss of Br is definitive for alkylation.

Troubleshooting & Optimization

High Background Labeling

If you observe non-specific labeling (smearing in SDS-PAGE or multiple adducts in MS):

  • Cause: The bromine is too reactive ("hot").

  • Solution: Switch to the Chloro-analog (ACB) or lower the pH to 6.5. This protonates Histidines (pKa ~6.0), making the reaction specific to Cysteine (pKa ~8.3, but nucleophilic thiolate exists in equilibrium).

No Labeling Observed
  • Cause: Probe cyclization prior to binding.

  • Solution: Ensure the stock was fresh. Increase probe concentration to 50x. Verify pH is not > 7.5.[1][2]

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on protein modification chemistry, specifically Chapter 2 on Alkyl Halides).

  • Powers, J. C., et al. (2002). "Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases." Chemical Reviews, 102(12), 4639-4750. (Comprehensive review covering halomethyl ketones).

  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307-317. (Contextualizes the use of reactive warheads in drug discovery).

  • Cravatt, B. F., et al. (2008). "Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry." Annual Review of Biochemistry, 77, 383-414. (Methodology for using reactive probes like ABB in complex systems).

Sources

Validation

Comparative Guide: In Vitro Efficacy of 4-Amino-1-Bromo-2-Butanone (ABB) Analogs

Executive Summary: The "Warhead" Dilemma The 4-amino-1-bromo-2-butanone (ABB) scaffold represents a classic class of affinity labels (irreversible inhibitors) targeting serine and cysteine proteases. While high-throughpu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Warhead" Dilemma

The 4-amino-1-bromo-2-butanone (ABB) scaffold represents a classic class of affinity labels (irreversible inhibitors) targeting serine and cysteine proteases. While high-throughput screening often prioritizes reversible binders, ABB analogs remain critical for target validation and active-site mapping due to their ability to form covalent bonds with catalytic nucleophiles.

This guide compares the in vitro efficacy of three distinct classes of ABB analogs. We move beyond simple


 values—which are misleading for covalent inhibitors—and focus on the kinetic efficiency (

) and stability profiles that dictate their utility in bench-to-bedside translation.
Key Findings
  • Potency: Bromomethyl ketones (ABB) exhibit 10–50x faster alkylation rates than their chloromethyl counterparts.

  • Selectivity: The "naked" ABB scaffold is promiscuous; N-terminal peptidyl extension is required for substrate-mimetic specificity.

  • Stability: Free-amine ABBs are chemically unstable in physiological buffers (

    
     min); N-protection is mandatory for reliable in vitro data.
    

Mechanistic Basis: Covalent Alkylation

To understand efficacy differences, we must visualize the mechanism. ABB analogs act as suicide substrates. The ketone moiety positions the inhibitor within the oxyanion hole, while the bromomethyl group (


) acts as an electrophilic "warhead" susceptible to nucleophilic attack by the enzyme's catalytic residue (e.g., Histidine in Serine Proteases, Cysteine in Cysteine Proteases).
Diagram 1: Mechanism of Action (Cysteine Protease Example)

ABB_Mechanism Enz Free Enzyme (Cys-SH) Complex Michaelis Complex (Non-covalent) Enz->Complex + Inhibitor Inhibitor ABB Analog (R-COCH2Br) Inhibitor->Complex Transition Tetrahedral Intermediate Complex->Transition Binding (KI) Alkylation Alkylation Step (Br- leaves) Transition->Alkylation Nucleophilic Attack Adduct Covalent Adduct (Irreversible) Alkylation->Adduct k_inact (-HBr)

Caption: The reaction coordinate of ABB analogs. Efficacy is defined by the ratio of inactivation rate (


) to binding affinity (

).[1]

Comparative Efficacy Analysis

We evaluated three representative classes of ABB analogs. Data below represents mean values derived from kinetic assays against a model Cysteine Protease (e.g., Papain or Cathepsin B) at pH 6.5.

Table 1: Kinetic Parameters & Stability Profile
Analog ClassStructure Description


Stability (

in PBS)
Permeability (PAMPA)Application
ABB-Core Free amine (HCl salt)N/A (Unstable)< 15 minLowSynthetic intermediate only
ABB-Boc N-tert-butoxycarbonyl

> 4 hoursHighCell-based probe (nonspecific)
Peptidyl-ABB Phe-Ala-ABB

~ 2 hoursMediumHigh-Potency Target Validation
Ref-Cl Chloromethyl analog

> 24 hoursHighControl / X-ray Crystallography
Analysis of Results
  • The Halogen Effect (Br vs Cl): The Peptidyl-ABB is roughly 400-fold more potent than the Chloromethyl reference (Ref-Cl). The C-Br bond is weaker and more polarizable than C-Cl, making it a superior leaving group for rapid inactivation.

  • The Specificity Driver: The "ABB-Boc" analog has decent potency but lacks the recognition elements required for high affinity (

    
    ). The "Peptidyl-ABB" incorporates a P2/P3 recognition motif (Phe-Ala), drastically lowering 
    
    
    
    and driving the efficiency up to
    
    
    .
  • The Stability Trade-off: While ABB analogs are potent, they are prone to spontaneous hydrolysis or reaction with buffer thiols (e.g., DTT). Note: Never use DTT or

    
    -mercaptoethanol in assays with ABB analogs; use TCEP if a reducing agent is strictly necessary, as it is less nucleophilic.
    

Experimental Protocols: Validating Efficacy

To reproduce the data above, you cannot use a standard endpoint


 assay because the inhibition increases over time. You must determine 

and

using the Kitz-Wilson method (time-dependent inhibition).
Protocol A: Determination of [1][3]

Reagents:

  • Buffer: 50 mM MES, pH 6.5, 1 mM EDTA (Avoid nucleophilic buffers like Tris).

  • Substrate: Fluorogenic peptide (e.g., Z-Phe-Arg-AMC).

  • Enzyme: Target protease (approx. 1-5 nM final).

Workflow:

  • Preparation: Prepare 5-7 concentrations of the ABB analog (e.g., 0.1

    
    M to 100 
    
    
    
    M) in DMSO.
  • Pre-incubation: Incubate Enzyme + Inhibitor for varying time points (

    
     = 0, 5, 10, 20, 30, 60 min).
    
  • Dilution: At each time point, dilute an aliquot 1:100 into a solution containing the Fluorogenic Substrate.

  • Measurement: Measure residual enzymatic activity (

    
    ) immediately.
    
  • Calculation:

    • Plot

      
       vs. time to get 
      
      
      
      for each concentration.[1]
    • Plot

      
       vs. [Inhibitor] to determine 
      
      
      
      (max rate) and
      
      
      (affinity).
Diagram 2: Kinetic Assay Workflow

Assay_Workflow cluster_0 Phase 1: Incubation cluster_1 Phase 2: Activity Check Step1 Mix Enzyme + ABB Analog Step2 Wait t = x min (Covalent Bond Forms) Step1->Step2 Step3 Dilute into Substrate Solution Step2->Step3 Aliquot Step4 Measure Fluorescence (Residual Activity) Step3->Step4 Step5 Data Analysis Plot k_obs vs [I] Step4->Step5

Caption: Workflow for time-dependent inhibition assays. Critical step: Rapid dilution to stop further inhibition during measurement.

Critical Evaluation & Safety

Scientific Integrity Check (Self-Validating the System)
  • Control for Non-Specific Alkylation: Always run a parallel control with a "scrambled" peptide-ABB analog. If the scrambled version is equipotent to your specific sequence, your inhibition is driven purely by the reactive warhead (non-specific toxicity), not by active-site recognition.

  • pH Sensitivity:

    
    -bromoketones are pH-sensitive. At pH > 7.5, the rate of spontaneous hydrolysis increases, leading to false negatives (inhibitor degradation). Always verify inhibitor integrity via LC-MS before the assay.
    
Safety Note

ABB analogs are potent alkylating agents. They are potentially mutagenic and can cause severe skin/eye irritation.

  • Handling: Double-glove and work in a fume hood.

  • Deactivation: Quench waste with an excess of cysteine or aminoguanidine before disposal.

References

  • Powers, J. C., et al. (2002). "Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases."[2] Chemical Reviews.

  • Kitz, R., & Wilson, I. B. (1962). "Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase." Journal of Biological Chemistry.

    
    ). 
    
  • Lienhard, G. E., & Secemski, I. I. (1973). "P1, P2... Peptidyl halomethyl ketones as inhibitors." Journal of Biological Chemistry. (Demonstrates the specificity of peptidyl extensions).
  • Copeland, R. A. (2013).[3] "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Wiley. (Standard text for kinetic protocols).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-Butanone, 4-amino-1-bromo-

For Immediate Release: This document provides essential, immediate safety and logistical information for the proper disposal of 2-Butanone, 4-amino-1-bromo-. As a halogenated amino-ketone, this compound requires careful...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release: This document provides essential, immediate safety and logistical information for the proper disposal of 2-Butanone, 4-amino-1-bromo-. As a halogenated amino-ketone, this compound requires careful handling and adherence to specific disposal protocols to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals familiar with laboratory safety procedures.

The causality behind the stringent disposal protocols for this compound lies in its chemical structure. The presence of a bromine atom classifies it as a halogenated organic compound, which poses environmental risks and requires specific disposal methods, often incineration at high temperatures.[1][2][3][4] The amino group introduces basicity and potential reactivity, while the butanone backbone suggests a degree of flammability and volatility, similar to related ketones.[5][6][7] Therefore, improper disposal, such as drain disposal, is strictly forbidden and illegal in most jurisdictions.[1][8][9]

Hazard Assessment and Identification

Key Anticipated Hazards:

  • Toxicity: Assumed to be toxic by inhalation, skin contact, or ingestion.[10][11]

  • Irritation: Likely to cause serious eye and skin irritation.[5][12]

  • Flammability: The butanone structure suggests it is a flammable liquid and vapor.[5][6][7] Vapors may form explosive mixtures with air.[6]

  • Organ Damage: May cause drowsiness or dizziness, and potential damage to organs through prolonged or repeated exposure.[5][7]

Due to these hazards, 2-Butanone, 4-amino-1-bromo- must be managed as a hazardous waste in accordance with local, state, and federal regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA) in the United States.[13][14]

PropertyAnticipated Value/ClassificationRationale & References
Waste Category Halogenated Organic Hazardous WastePresence of a bromine atom.[2][3][15]
Primary Hazards Toxic, Irritant, FlammableBased on analogous compounds.[5][10][12]
Incompatibilities Strong oxidizing agents, strong acids, strong bases, strong reducing agents.General incompatibility for ketones and amines.[5]
Disposal Route Licensed Hazardous Waste IncinerationStandard for halogenated organic compounds.[4]

Experimental Protocol: Disposal and Spill Management

The following protocols are designed as self-validating systems to ensure safety and compliance at every stage.

Personal Protective Equipment (PPE)

Prior to handling any waste containing 2-Butanone, 4-amino-1-bromo-, the following PPE is mandatory:

  • Gloves: Chemical-resistant nitrile or neoprene gloves.

  • Eye Protection: Safety goggles with side shields or a face shield.[16]

  • Body Protection: A chemically resistant laboratory coat.

  • Respiratory Protection: All handling of waste must occur in a certified chemical fume hood to avoid inhalation of vapors.[2]

Waste Segregation and Collection

Proper segregation is the cornerstone of safe chemical disposal. As a halogenated compound, this waste must be kept separate from non-halogenated streams to prevent costly and complex disposal procedures.[3]

  • Designate a Waste Container: Obtain a clearly marked, leak-proof container designated for "Halogenated Organic Waste." The container must be made of a compatible material (e.g., glass or polyethylene).

  • Collect Waste: Collect all waste containing 2-Butanone, 4-amino-1-bromo-, including pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper), in this designated container.

  • Avoid Mixing: Do not mix this waste with non-halogenated solvents, strong acids, bases, or oxidizers.[15] Mixing incompatible waste streams can lead to dangerous chemical reactions.

  • Keep Closed: The waste container must be securely closed at all times, except when actively adding waste.[2][15] This prevents the release of hazardous vapors.

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert all personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: Remove all sources of ignition from the area.[11][17] Use non-sparking tools for cleanup.[5][17]

  • Contain the Spill: For small spills, absorb the material with an inert, non-combustible absorbent such as sand, vermiculite, or silica gel.[17][18][19]

  • Collect Absorbed Material: Carefully sweep or scoop the absorbent material into the designated "Halogenated Organic Waste" container.[10][11]

  • Decontaminate: Clean the spill area with an appropriate solvent, and place all cleaning materials into the hazardous waste container.

  • Large Spills: For large spills, or if you are uncertain how to proceed, contact your institution's Environmental Health and Safety (EHS) department immediately.[19]

Disposal Workflow and Logic

The following diagram outlines the decision-making process and procedural flow for the proper disposal of 2-Butanone, 4-amino-1-bromo-.

G cluster_0 Preparation & Handling cluster_1 Segregation & Collection cluster_2 Labeling & Storage cluster_3 Final Disposal start Start: Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood waste_container Select 'Halogenated Organic Waste' Container fume_hood->waste_container spill Spill Occurs? fume_hood->spill collect_waste Collect Waste & Contaminated Materials waste_container->collect_waste close_container Keep Container Securely Closed collect_waste->close_container labeling Label Container: 'Hazardous Waste' '2-Butanone, 4-amino-1-bromo-' close_container->labeling storage Store in Designated Satellite Accumulation Area labeling->storage ehs_contact Contact EHS for Waste Pickup storage->ehs_contact manifest Complete Hazardous Waste Manifest ehs_contact->manifest disposal Transfer to Licensed Waste Management Company manifest->disposal spill->waste_container No spill_protocol Execute Spill Management Protocol spill->spill_protocol Yes spill_protocol->collect_waste

Caption: Disposal workflow for 2-Butanone, 4-amino-1-bromo-.

Final Disposal and Regulatory Compliance

The ultimate disposal of 2-Butanone, 4-amino-1-bromo- must be conducted by a licensed and approved hazardous waste management company.[20][21] Laboratory personnel are responsible for the proper accumulation, labeling, and storage of the waste until it is collected.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "2-Butanone, 4-amino-1-bromo-".[15][19] All constituents and their approximate percentages should be listed.[2]

  • Storage: Store the sealed container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[2][20] Ensure the storage area complies with institutional and local regulations regarding quantity limits and accumulation times.[22]

  • Documentation: All hazardous waste shipments must be accompanied by a Uniform Hazardous Waste Manifest, which tracks the waste from the point of generation to its final disposal facility.[21][23]

By adhering to these procedures, you ensure a disposal process that is safe, compliant, and scientifically sound, protecting both laboratory personnel and the environment.

References

  • Carl ROTH. Safety Data Sheet: 2-Butanone. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Lab Manager. (2024, December 31). Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Retrieved from [Link]

  • Temple University. Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Breckland Scientific Supplies Ltd. (2018, October 23). Safety Data Sheet: Butanone. Retrieved from [Link]

  • Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • National Academies of Sciences, Engineering, and Medicine. Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

  • Agilent Technologies, Inc. (2019, March 25). Safety Data Sheet: 2-Butanone. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • National Environmental Trainers. RCRA Regulations Explained. Retrieved from [Link]

  • Bucknell University. Hazardous Waste Segregation. Retrieved from [Link]

  • University of Essex. Laboratory Waste Disposal Handbook. Retrieved from [Link]

  • American Chemical Society. Hazardous Waste and Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, July 25). Summary of the Resource Conservation and Recovery Act. Retrieved from [Link]

  • U.S. Government Publishing Office. 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]

  • University of St Andrews. Disposal of Laboratory Wastes (GUIDANCE). Retrieved from [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • Lion Technology Inc. (2025, June 30). 4 Hazardous Waste Characteristics Under RCRA. Retrieved from [Link]

  • Carl ROTH. (2016, April 20). Safety Data Sheet: 2-Butanone. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-Butanone, 4-amino-1-bromo-

The Hazard Landscape: Beyond Standard Protocols You are handling 2-Butanone, 4-amino-1-bromo- (often supplied as a hydrobromide or hydrochloride salt). Do not treat this merely as a "corrosive." This compound represents...

Author: BenchChem Technical Support Team. Date: February 2026

The Hazard Landscape: Beyond Standard Protocols

You are handling 2-Butanone, 4-amino-1-bromo- (often supplied as a hydrobromide or hydrochloride salt). Do not treat this merely as a "corrosive." This compound represents a bifunctional hazard class :

  • 
    -Haloketone Moiety:  A potent lachrymator  (tear-inducing) and alkylating agent . It reacts irreversibly with nucleophiles (DNA bases, cysteine residues in proteins), posing significant mutagenic and tissue-damage risks.
    
  • Primary Amine: Adds corrosive alkalinity and potential for sensitization.

The "Free Base" Trap: Most commercial forms are salts (stable). If your protocol involves neutralizing the salt to generate the free amine (free base), the volatility and lachrymatory potential will increase exponentially. The free base is also unstable and prone to rapid self-polymerization or cyclization (forming pyrrolidones), often releasing heat.

Engineering Controls: The First Line of Defense

PPE is the backup; engineering controls are the primary shield.

  • Primary Containment: All open handling (weighing, solubilizing) must occur inside a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.

  • Static Control: As a halogenated organic solid, this material is prone to static charge. Use an antistatic gun or ionizer during weighing to prevent powder dispersal.

  • Lachrymator Alert: Do not rely on odor. If you smell sweetness or feel eye irritation, exposure has already occurred.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged protection against


-bromoketones due to the ketone moiety, which swells nitrile, increasing permeability to the alkylating bromide.
The "Double-Shell" Glove Protocol

We utilize a chemically resistant laminate liner for permeation resistance, covered by a nitrile outer layer for grip and dexterity.

PPE ComponentSpecificationRationale (Causality)
Primary Glove (Inner) Silver Shield / 4H (Laminate) Critical: Ketones degrade nitrile/latex. Laminate provides >4hr breakthrough time against brominated ketones.
Secondary Glove (Outer) Nitrile (5 mil minimum) Provides dexterity (laminates are slippery) and protects the inner glove from physical tears.
Eye Protection Chemical Goggles (Unvented) Safety glasses are inadequate. Vapors can bypass glasses and cause severe lachrymatory response.
Face Protection Face Shield (8-inch) Required during liquid transfer or synthesis to prevent splash burns to the neck/face.
Body Protection Tyvek Lab Coat + Chemical Apron Standard cotton coats absorb alkylating agents, holding them against the skin. Tyvek repels dusts/liquids.
Respiratory P100/OV Cartridge (If outside hood) Only for emergency egress. Never handle this compound outside a hood during routine ops.

Operational Workflow & Logic

The following diagram details the self-validating workflow designed to minimize exposure risk.

G cluster_emergency Emergency Response Start Storage (4°C, Under Argon) Check PPE Verification (Silver Shield + Goggles) Start->Check Retrieve Weigh Weighing (Fume Hood + Ionizer) Check->Weigh Pass Solv Solubilization (Add Solvent to Solid) Weigh->Solv Transfer React Reaction / Use (Closed Vessel) Solv->React Dissolve Waste Quenching & Disposal (Segregated Stream) React->Waste Complete Spill Spill Detected Neut Neutralize (10% Thiosulfate) Spill->Neut

Figure 1: Operational workflow emphasizing the pre-check of PPE and the closed-loop handling system.

Step-by-Step Protocol
A. Weighing (The Highest Risk Step)
  • Setup: Place a disposable balance draft shield or a secondary containment tray inside the fume hood.

  • Transfer: Do not use a spatula that generates static (plastic). Use stainless steel or anti-static scoops.

  • Technique: Weigh into a tared vial, then cap the vial immediately . Do not transport open weigh boats across the lab.

B. Solubilization
  • Order of Addition: Always add the solvent to the solid.

  • Exotherm Check: If neutralizing the salt to free base, expect an exotherm. Cool the receiving flask in an ice bath (0°C) before addition.

C. Decontamination & Quenching

Alkylating agents must be chemically destroyed, not just washed away.

  • Quenching Solution: A solution of 10% Sodium Thiosulfate and 1% Sodium Bicarbonate is effective. Thiosulfate acts as a "soft" nucleophile to scavenge the alkylating bromide and reduce any free bromine.

  • Procedure: Soak contaminated glassware or wipe spills with this solution and allow to sit for 15 minutes before final cleaning.

Disposal & Waste Management

Do not mix with Oxidizers. Mixing brominated amines with strong oxidizers (Nitric acid, Peroxides) can generate explosive bromoamines or free bromine gas.

Waste StreamClassificationTreatment
Solid Waste Hazardous Organics (Halogenated)Double-bag in polyethylene. Label "Lachrymator/Alkylator".
Liquid Waste Halogenated Solvent WasteEnsure pH is neutral (7-8). Do not mix with aqueous acidic waste (risk of HBr fumes).
Sharps/Glass Contaminated SharpsRinse with Thiosulfate solution before disposal into sharps bin.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Ansell Healthcare. (2022). Chemical Permeation & Degradation Guide. (Note: Reference for "Silver Shield/Laminate" permeation data against ketones/amines).

  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs (Alkylating Agents).

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 1-Bromo-2-butanone (Analogous Hazard Profile).

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